2-(2-Fluoro-5-nitrophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-(2-Fluoro-5-nitrophenyl)ethanol" CAS number 1021389-31-0
An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS: 1021389-31-0)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in contemporary medicinal chemistry. With the CAS number 1021389-31-0, this fluorinated nitroaromatic compound serves as a critical precursor in the synthesis of complex heterocyclic molecules, most notably in the development of potent and selective kinase inhibitors. This document delineates the physicochemical properties, a validated synthetic protocol, in-depth spectroscopic characterization, and a discussion of its application in the synthesis of therapeutic agents, particularly inhibitors of TGF-β type 1 receptor kinase (ALK5). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.
Core Compound Profile and Physicochemical Properties
This compound is a substituted phenylethanol derivative. The presence of a fluorine atom and a nitro group on the aromatic ring imparts unique electronic properties that are advantageous for its role as a synthetic intermediate. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, while the nitro group is a versatile functional handle that can be readily transformed into other functionalities, such as an amine, which is often crucial for the construction of heterocyclic scaffolds.[1]
| Property | Value | Source |
| CAS Number | 1021389-31-0 | [2][3] |
| Molecular Formula | C₈H₈FNO₃ | [2][4] |
| Molecular Weight | 185.15 g/mol | [2][4] |
| Storage | Room temperature, dry environment | [4] |
Strategic Synthesis of this compound
The most direct and efficient synthetic route to this compound is the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild and selective method for the reduction of aldehydes in the presence of other reducible functional groups, such as the nitro group.[5][6]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from commercially available 2-fluorobenzaldehyde.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzaldehyde
This protocol describes the selective reduction of the aldehyde functionality to a primary alcohol. The choice of ethanol as a solvent is strategic as it readily dissolves the starting material and the reducing agent, and its protic nature facilitates the workup.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in ethanol.
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C. The addition of a hydride from NaBH₄ to the electrophilic carbonyl carbon is the key mechanistic step.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by silica gel column chromatography.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR spectra are based on established chemical shift ranges for protons and carbons in similar chemical environments.[7]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.2 - 8.4 | dd | 1H | H adjacent to NO₂ and F |
| 8.0 - 8.2 | ddd | 1H | H ortho to NO₂ | |
| 7.2 - 7.4 | t | 1H | H ortho to CH₂CH₂OH | |
| Aliphatic Protons | 3.9 - 4.1 | t | 2H | -CH₂OH |
| 3.0 - 3.2 | t | 2H | Ar-CH₂- | |
| Hydroxyl Proton | Variable (broad singlet) | s | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~148 | C-NO₂ | |
| ~140 | C-CH₂CH₂OH | |
| ~125 (d) | CH | |
| ~124 (d) | CH | |
| ~115 (d, ²JCF ≈ 25 Hz) | CH | |
| Aliphatic Carbons | ~60 | -CH₂OH |
| ~35 | Ar-CH₂- |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl, nitro, and fluoroaromatic groups.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1585 | Medium | Aromatic C-C stretch |
| 1550 - 1475 | Strong | Asymmetric N-O stretch (NO₂) |
| 1360 - 1290 | Strong | Symmetric N-O stretch (NO₂) |
| 1320 - 1000 | Strong | C-O stretch |
| ~1250 | Strong | C-F stretch |
Predicted Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak is expected. Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration.
| m/z | Proposed Fragment | Notes |
| 185 | [M]⁺ | Molecular Ion |
| 167 | [M - H₂O]⁺ | Loss of water |
| 154 | [M - CH₂OH]⁺ | Alpha-cleavage |
| 139 | [M - NO₂]⁺ | Loss of nitro group |
Application in Drug Discovery: Synthesis of ALK5 Inhibitors
A significant application of this compound is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase, also known as ALK5. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.
The TGF-β/ALK5 Signaling Pathway
TGF-β ligands initiate signaling by binding to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. Inhibition of ALK5 blocks this entire cascade.
Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.
Synthetic Utility in ALK5 Inhibitor Scaffolds
This compound is a precursor to intermediates that are incorporated into various heterocyclic scaffolds with ALK5 inhibitory activity. A common synthetic strategy involves the conversion of the ethanol to a leaving group (e.g., mesylate or halide), followed by nucleophilic substitution. The nitro group is often reduced to an amine to facilitate the construction of a heterocyclic core.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluoro, nitro, and ethanol functional group on a phenyl ring provides a synthetically tractable platform for the development of novel therapeutic agents. Its role in the synthesis of ALK5 inhibitors highlights its importance in the pursuit of treatments for cancer and fibrotic diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.
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ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
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ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. 2017 Feb 15. Available from: [Link]
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Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation. PubMed. 2023 Oct. Available from: [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. 2024 Oct 23. Available from: [Link]
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Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation | Request PDF. ResearchGate. 2025 Aug 05. Available from: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011 Aug 12. Available from: [Link]
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(2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169. PubChem. Available from: [Link]
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. 2026 Jan 09. Available from: [Link]
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"2-(2-Fluoro-5-nitrophenyl)ethanol" molecular weight and formula
An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol: Properties, Synthesis, and Applications
Abstract
This compound is a key organic building block possessing a unique combination of functional groups: a primary alcohol, a fluorine atom, and a nitro group arrayed on a benzene ring. This strategic arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The fluorine atom can modulate pharmacokinetic properties such as metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to an amino group, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and scientists in drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The molecular formula of the compound is C8H8FNO3, and it has a molar mass of approximately 185.15 g/mol .[1][2] These values are foundational for all stoichiometric calculations in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C8H8FNO3 | [1][2][3][4] |
| Molecular Weight | 185.15 g/mol | [1][2][3][4] |
| CAS Number | 1021389-31-0 | [3][5][6] |
| Appearance | Data not consistently available; likely a solid or oil | - |
| Storage Condition | Inert atmosphere, 2-8°C or room temperature, dry | [1][4] |
Synthesis of this compound
A robust and common method for synthesizing this compound is through the selective reduction of the corresponding carboxylic acid, 2-(2-fluoro-5-nitrophenyl)acetic acid. Borane-tetrahydrofuran complex (BH3·THF) is an excellent choice for this transformation.
Expertise & Experience: The Rationale Behind the Method
The choice of borane as the reducing agent is critical. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH4), borane selectively reduces carboxylic acids to primary alcohols without typically affecting the nitro group. The nitro group is susceptible to reduction under various conditions, and its preservation is key to the utility of the final product as a synthetic intermediate. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reactive borane species. Temperature control is essential to manage the exothermic nature of the reaction and prevent side reactions.
Detailed Step-by-Step Experimental Protocol
Materials:
-
2-(2-Fluoro-5-nitrophenyl)acetic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluoro-5-nitrophenyl)acetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Add the 1 M solution of borane-THF complex dropwise to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding methanol dropwise until gas evolution ceases. This step safely decomposes any excess borane.
-
Acidification & Extraction: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO3 solution, and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography to obtain the final, high-purity compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The structural motifs within this compound make it a versatile tool for medicinal chemists and researchers.
-
Fragment-Based Drug Discovery (FBDD): As a fluorinated organic compound, it is a candidate for ¹⁹F-NMR-based screening in FBDD campaigns.[7][8] This technique allows for sensitive detection of weak binding events between small molecules (fragments) and biological targets, which is often the starting point for developing potent drug candidates.[8]
-
Precursor for Amine Derivatives: The nitro group can be readily reduced to an aniline derivative. This transformation unlocks a vast chemical space, as the resulting amino group can be used for amide bond formation, sulfonamide synthesis, diazotization, and other key reactions to build more complex molecules. The reduction of a nitro group is a fundamental step in the synthesis of many pharmaceutical agents.
-
Scaffold for Further Functionalization: The primary alcohol provides another reactive handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, allowing for the attachment of other pharmacophores or functional groups.
Logical Relationship Diagram: From Structure to Application
Caption: Relationship between structural features and research applications.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. A full review of the Safety Data Sheet (SDS) is mandatory before use.[5]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Compounds containing nitroaromatic groups can be toxic and may require careful handling. Fluorinated alcohols can also present specific health risks.[9] Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge of its properties, synthesis, and potential applications to leverage its unique chemical architecture in their scientific endeavors.
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2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]
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Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved from [Link]
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"2-(2-Fluoro-5-nitrophenyl)ethanol" physical and chemical properties
An In-depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted phenylethanol derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a primary alcohol, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile synthetic building block. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity, providing multiple avenues for chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, spectroscopic analysis, and its applications, particularly in the context of drug discovery and development.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1021389-31-0 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | [1][2] |
| Molecular Weight | 185.15 g/mol | [2] |
| Appearance | Not specified; likely a solid or viscous liquid | Inferred from analogs[3] |
| Melting Point | Not specified; related 2-(3-Nitrophenyl)ethanol melts at 47-49 °C | [4] |
| Boiling Point | Not specified; related (2-Fluoro-5-nitrophenyl)methanol boils at 319 °C | [5] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and dichloromethane | Inferred from analogs[3][6] |
| Storage | Store at room temperature in a dry, inert atmosphere | [7] |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by the interplay of its three functional groups: the primary alcohol, the aromatic nitro group, and the ortho-fluorine substituent.
Reactivity of the Functional Groups
The molecule's reactivity can be understood by considering each functional site:
-
Primary Alcohol (-CH₂CH₂OH): This group can undergo standard alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amine (-NH₂), providing a key transformation for building diverse molecular scaffolds.
-
Fluorine Atom (-F): The fluorine atom, positioned ortho to the ethanol substituent, is a weak leaving group in nucleophilic aromatic substitution reactions, but its reactivity is enhanced by the presence of the activating nitro group in the para position.
The interplay of these groups makes the compound a valuable intermediate. For instance, the alcohol can be protected while a reaction is performed on the aromatic ring, or the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions.
Caption: Key reactivity sites on this compound.
Proposed Synthesis Protocol
While specific literature detailing the synthesis of this compound is scarce, a reliable route can be proposed via the reduction of the corresponding carboxylic acid, 2-(2-fluoro-5-nitrophenyl)acetic acid. This method is a standard and high-yielding transformation in organic chemistry.
Overall Reaction
2-(2-Fluoro-5-nitrophenyl)acetic acid is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to yield the target primary alcohol.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
2-(2-Fluoro-5-nitrophenyl)acetic acid (starting material)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-(2-fluoro-5-nitrophenyl)acetic acid and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the 1 M solution of borane-tetrahydrofuran complex dropwise via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. Add 1 M HCl to the residue and stir for 20 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Analysis (Predicted)
No publicly available, verified spectra for this compound were identified. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): These protons will appear in the downfield region (δ 7.5-8.5 ppm) as complex multiplets. The electron-withdrawing nitro group will cause a significant downfield shift.
-
Methylene Protons (-CH₂-OH, 2H): The protons on the carbon adjacent to the hydroxyl group are expected to appear as a triplet around δ 3.8-4.0 ppm.[8]
-
Benzylic Protons (Ar-CH₂-, 2H): The protons on the carbon adjacent to the aromatic ring should appear as a triplet around δ 3.0-3.2 ppm.
-
Hydroxyl Proton (-OH, 1H): This proton typically appears as a broad singlet, and its chemical shift can vary (δ 1.5-4.0 ppm) depending on concentration and solvent.[8]
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): These will appear in the δ 115-165 ppm range. The carbon bearing the fluorine (C-F) will show a large coupling constant, and the carbon bearing the nitro group (C-NO₂) will be significantly deshielded.
-
Alcohol Carbon (-CH₂-OH): The carbon attached to the hydroxyl group is expected in the δ 60-65 ppm range.[8]
-
Benzylic Carbon (Ar-CH₂-): The carbon adjacent to the aromatic ring should appear around δ 38-42 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the alcohol's hydroxyl group.
-
C-H Stretch (Aromatic): A peak will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region.
-
C-O Stretch: A peak corresponding to the alcohol C-O bond will be present around 1050 cm⁻¹.
Applications in Drug Discovery
Fluorinated and nitrated compounds are of high interest in pharmaceutical development. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle that can be reduced to a primary amine, a common pharmacophore and a key functional group for further derivatization.
This compound serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, particularly in areas like oncology and neurology.[7] Its structure allows for the systematic exploration of the chemical space around the fluoro-nitrophenyl scaffold to optimize pharmacological properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related nitroaromatic and fluorinated compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. The combination of its alcohol, nitro, and fluoro functionalities provides a rich platform for chemical manipulation, making it a valuable tool for medicinal chemists and researchers in drug development. While a complete experimental dataset for its physical and spectral properties is not yet fully public, this guide provides a robust, scientifically grounded overview based on its chemical structure and comparison with related molecules.
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Spectroscopic Characterization of 2-(2-Fluoro-5-nitrophenyl)ethanol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Fluoro-5-nitrophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on the analysis of structurally analogous compounds to offer a robust framework for its identification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₈H₈FNO₃, Molecular Weight: 185.15 g/mol ) is a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and materials science.[3] The presence of a fluorine atom and a nitro group on the aromatic ring, coupled with a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules.[2] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the electronic environment of the benzene ring, impacting its reactivity and the spectroscopic signatures of the molecule.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound before its use in further research and development. This guide provides an in-depth analysis of the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, offering a detailed roadmap for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following provides a generalized protocol for the acquisition of NMR spectra for a solid organic compound like this compound.
Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of similar structures, such as 2-(2-nitrophenyl)ethanol and other substituted nitrobenzenes.[4] The chemical shifts are influenced by the electron-withdrawing nitro and fluoro groups and the deshielding effect of the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.2-8.4 | dd | 1H | H-6 | Deshielded by the adjacent nitro group and ortho to the fluorine. Expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom. |
| ~7.8-8.0 | ddd | 1H | H-4 | Influenced by the meta nitro group and ortho to the ethyl group. Coupling to H-6 and H-3. |
| ~7.2-7.4 | t | 1H | H-3 | Influenced by the ortho fluorine and meta to the nitro group. |
| ~4.0 | t | 2H | -CH₂OH | Methylene group attached to the hydroxyl group, appearing as a triplet due to coupling with the adjacent -CH₂- group. |
| ~3.1 | t | 2H | Ar-CH₂- | Methylene group attached to the aromatic ring, appearing as a triplet due to coupling with the adjacent -CH₂OH group. |
| ~2.0 (broad) | s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It may appear as a broad singlet. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegative substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |
| ~148 | C-5 | Attached to the nitro group, leading to a downfield shift. |
| ~140 | C-1 | Quaternary carbon attached to the ethyl group. |
| ~128 (d, ³JCF ≈ 8 Hz) | C-4 | Aromatic CH carbon. |
| ~125 (d, ²JCF ≈ 20 Hz) | C-6 | Aromatic CH carbon. |
| ~115 (d, ²JCF ≈ 25 Hz) | C-3 | Aromatic CH carbon shielded by the ortho fluorine. |
| ~62 | -CH₂OH | Carbon of the methylene group attached to the hydroxyl group. |
| ~35 | Ar-CH₂- | Carbon of the methylene group attached to the aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid samples, ATR-FTIR is a common and convenient method.
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Absorption Bands
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. These predictions are based on the known absorption frequencies of similar functional groups in other molecules.[5][6][7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1520 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) |
| ~1250 | C-F stretch | Aryl-F |
| ~1050 | C-O stretch | Primary alcohol (C-OH) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
A common method for the analysis of small organic molecules is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
Caption: A schematic workflow for GC-EI-MS analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
| Predicted m/z | Assignment | Rationale for Prediction |
| 185 | [M]⁺ | Molecular ion peak. |
| 168 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 154 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 139 | [M - NO₂]⁺ | Loss of a nitro group. |
| 125 | [C₇H₅FO]⁺ | A plausible fragment resulting from cleavage of the ethyl side chain. A similar fragment is seen in the mass spectrum of (2-Fluoro-5-nitrophenyl)methanol.[8] |
| 109 | [C₆H₄F]⁺ | Benzene ring with fluorine after loss of other substituents. |
Conclusion: A Unified Spectroscopic Picture
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The convergence of information from these independent spectroscopic techniques—elucidating the carbon-hydrogen framework, identifying functional groups, and confirming molecular weight and fragmentation patterns—allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.
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An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 2-(2-fluoro-5-nitrophenyl)ethanol, a key building block in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the viable synthetic routes, the rationale behind experimental choices, and detailed, actionable protocols. Emphasis is placed on chemoselectivity, reaction mechanisms, and practical considerations for laboratory and potential scale-up applications.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate characterized by its fluorinated and nitrated phenyl ring coupled to an ethanol moiety. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a desirable precursor in medicinal chemistry and materials science. The primary synthetic challenge lies in the selective manipulation of one functional group in the presence of others that are also susceptible to the reaction conditions, particularly the reduction of a carboxylic acid or aldehyde without affecting the nitro group.
This guide will explore three principal synthetic strategies, each with its own set of advantages and challenges:
-
Route A: Chemoselective Reduction of 2-(2-Fluoro-5-nitrophenyl)acetic acid. This is arguably the most direct and efficient route, relying on the selective reduction of a carboxylic acid to a primary alcohol while preserving the nitro functionality.
-
Route B: Synthesis via 2-Fluoro-5-nitrobenzaldehyde. This pathway involves the initial synthesis of the corresponding aldehyde, which can then be reduced to 2-fluoro-5-nitrobenzyl alcohol. While not directly yielding the target molecule, this route is valuable for accessing a closely related intermediate and will be discussed in that context.
-
Route C: The Willgerodt-Kindler Approach to the Precursor Acid. This alternative strategy provides a robust method for synthesizing the key intermediate of Route A, 2-(2-fluoro-5-nitrophenyl)acetic acid, from the corresponding acetophenone derivative.
A comparative analysis of these routes is presented to aid in the selection of the most appropriate method based on starting material availability, scalability, and desired purity.
Synthetic Route A: Reduction of 2-(2-Fluoro-5-nitrophenyl)acetic acid
This route is predicated on the synthesis of the precursor carboxylic acid followed by its chemoselective reduction.
Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetic acid
The most common laboratory-scale synthesis of this acid involves the nitration of 3-fluorophenylacetic acid. The fluorine atom and the acetic acid side chain direct the incoming nitro group to the desired position.
A typical nitration procedure involves the careful addition of a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to a solution of 3-fluorophenylacetic acid at a controlled temperature.[1]
Experimental Protocol:
-
To a stirred mixture of 100 mL of concentrated sulfuric acid, add 23.2 g of 3-fluorophenylacetic acid.
-
Cool the mixture in an ice bath to maintain a temperature below 40°C.
-
Slowly add 6.5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, stir the reaction mixture at ambient temperature for 24 hours.
-
Pour the reaction mixture onto 1 kg of crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-(2-fluoro-5-nitrophenyl)acetic acid.[1]
Chemoselective Reduction to this compound
The critical step in this route is the reduction of the carboxylic acid to the primary alcohol without reducing the nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, borane (BH₃) complexes exhibit remarkable chemoselectivity for carboxylic acids.[2] The high reactivity of borane towards the acidic proton of the carboxylic acid facilitates the formation of an acyloxyborane intermediate, which is then readily reduced.[2]
Mechanism of Borane Reduction of Carboxylic Acids:
The reaction is initiated by the reaction of three equivalents of the carboxylic acid with one equivalent of borane (BH₃) to form a triacyloxyborane intermediate and hydrogen gas. This intermediate is then reduced by another equivalent of borane to the corresponding primary alcohol upon aqueous workup.
Experimental Protocol:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluoro-5-nitrophenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) (approximately 1 equivalent of BH₃) dropwise, maintaining the temperature at 0°C.[3]
-
After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of methanol until the effervescence ceases.[3]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Synthetic Route B: Synthesis via 2-Fluoro-5-nitrobenzaldehyde
This route explores the synthesis of the title compound's lower homolog, 2-fluoro-5-nitrobenzyl alcohol, from the corresponding benzaldehyde.
Synthesis of 2-Fluoro-5-nitrobenzaldehyde
This aldehyde can be prepared by the nitration of 2-fluorobenzaldehyde.
Experimental Protocol:
-
Dissolve 2-fluorobenzaldehyde (1 mole) in acetic acid.
-
To this solution, add a mixture of fuming nitric acid (1 mole) and a catalytic amount of ammonium nitrate.[4]
-
Control the reaction temperature at 45°C for 1.5 hours.[4]
-
After the reaction, distill off the acetic acid.
-
Pour the residue into ice water to precipitate the product.
-
Collect the solid by filtration to obtain 2-fluoro-5-nitrobenzaldehyde.[4]
Reduction of 2-Fluoro-5-nitrobenzaldehyde to 2-Fluoro-5-nitrobenzyl alcohol
The aldehyde can be selectively reduced to the corresponding benzyl alcohol using sodium borohydride (NaBH₄). The key to chemoselectivity is the milder nature of NaBH₄ compared to reagents like LiAlH₄, allowing for the reduction of the aldehyde in the presence of the nitro group.[5]
Experimental Protocol:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in ethanol and warm the solution gently.
-
Add sodium borohydride (NaBH₄) portion-wise over 5 minutes.[5]
-
Continue warming the reaction mixture for 30 minutes.[5]
-
After the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-fluoro-5-nitrobenzyl alcohol.[5]
Synthetic Route C: The Willgerodt-Kindler Approach
This route offers an alternative for the synthesis of the key carboxylic acid intermediate of Route A, starting from the corresponding acetophenone.
Synthesis of 2-(2-Fluoro-5-nitrophenyl)thioacetamide via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide with the same number of carbon atoms.[6] This is achieved by reacting the ketone with an amine (commonly morpholine) and elemental sulfur.[6]
Experimental Protocol:
-
In a reaction vessel, combine 2'-fluoro-5'-nitroacetophenone, morpholine, and elemental sulfur.
-
Heat the mixture under reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and treat it with an appropriate work-up procedure, which may involve dilution with a solvent and washing to remove excess reagents and byproducts.
-
The crude thioamide can be purified by recrystallization or chromatography.
Hydrolysis of the Thioamide to 2-(2-Fluoro-5-nitrophenyl)acetic acid
The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7]
Experimental Protocol:
-
Suspend the 2-(2-fluoro-5-nitrophenyl)thioacetamide in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
If basic hydrolysis is used, cool the reaction mixture and acidify with a mineral acid to precipitate the carboxylic acid. If acidic hydrolysis is used, the product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-(2-fluoro-5-nitrophenyl)acetic acid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 2-(2-Fluoro-5-nitrophenyl)acetic acid | C₈H₆FNO₄ | 199.14 | 137-142[1] | |
| This compound | C₈H₈FNO₃ | 185.15 | Not available | |
| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60[8] | |
| 2-Fluoro-5-nitrobenzyl alcohol | C₇H₆FNO₃ | 171.13 | Not available | |
| 2'-Fluoro-5'-nitroacetophenone | C₈H₆FNO₃ | 183.14 | Not available |
Visualization of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Future Perspectives
This guide has detailed three viable synthetic strategies for the preparation of this compound and its key precursors. Route A, involving the chemoselective borane reduction of the corresponding carboxylic acid, stands out as the most direct and efficient method. Route C provides a valuable alternative for the synthesis of the necessary carboxylic acid intermediate from a commercially available acetophenone. While Route B does not directly yield the target molecule, it offers an effective protocol for the synthesis of the closely related 2-fluoro-5-nitrobenzyl alcohol.
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. Further optimization of reaction conditions, particularly for the Willgerodt-Kindler reaction and the hydrolysis of the resulting thioamide, could lead to improved overall yields and process efficiency. The methodologies described herein provide a solid foundation for the successful laboratory synthesis of this compound and will aid in its application in the development of novel chemical entities.
References
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved January 17, 2026, from [Link]
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SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved January 17, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 17, 2026, from [Link]
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Molecules. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved January 17, 2026, from [Link]
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The Versatile Synthon: A Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol in Modern Drug Discovery
Foreword: Unlocking Molecular Complexity
In the intricate tapestry of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. These synthons are the foundational keystones upon which complex, functional molecules are constructed. Among these, 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS No. 1021389-31-0) has emerged as a particularly valuable reagent.[1][2][3] Its unique trifunctional architecture—a primary alcohol, a strategically placed nitro group, and a reactive fluorine atom on an aromatic ring—offers a remarkable degree of synthetic versatility. This guide provides an in-depth exploration of this building block, grounded in established chemical principles and field-proven insights, to empower researchers in drug development and advanced material synthesis. We will delve into its synthesis, characteristic analytical profile, and its application in key chemical transformations that are central to the creation of novel chemical entities.
Core Molecular Attributes and Physicochemical Properties
Understanding the inherent properties of a building block is the first step toward harnessing its full synthetic potential. The structure of this compound presents three distinct functional handles, each with its own reactivity profile, which can be addressed with high chemoselectivity.
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1021389-31-0 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| Appearance | White powder or granule (typical) | [4] |
The molecule's utility is derived from the electronic interplay of its substituents. The potent electron-withdrawing nitro group (—NO₂) significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The fluorine atom itself is an excellent leaving group in SNAr reactions. The primary alcohol (—CH₂CH₂OH) provides a nucleophilic site for esterification and a substrate for oxidation to the corresponding aldehyde or carboxylic acid.
Synthesis and Spectroscopic Characterization
A reliable and reproducible synthesis is the cornerstone of utilizing any synthetic building block. While multiple synthetic routes can be envisaged, a common and logical approach involves the nitration of a readily available precursor followed by the reduction of a carboxylic acid intermediate.
Recommended Synthetic Protocol
This two-step synthesis provides a practical route to this compound from commercial starting materials.
Step 1: Synthesis of the Precursor, (5-Fluoro-2-nitrophenyl)acetic acid
The synthesis begins with the regioselective nitration of 3-fluorophenylacetic acid. The fluorine atom is an ortho-, para-director, and while steric hindrance might slightly favor para-substitution, the conditions described yield the desired 2-nitro isomer.
-
Reaction: To a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining the temperature below 40°C. The mixture is stirred at ambient temperature for 24 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield crude (5-fluoro-2-nitrophenyl)acetic acid.
-
Causality: The strong acidic medium (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The electron-donating effect of the alkyl chain and the directing effect of the fluorine guide the nitration. Keeping the temperature low is critical to prevent over-nitration and decomposition.
Step 2: Reduction to this compound
Carboxylic acids are generally unreactive towards mild reducing agents like sodium borohydride. Therefore, a more potent reducing agent, such as borane (BH₃), is required for the conversion to the primary alcohol.
-
Reaction Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (5-fluoro-2-nitrophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
-
Trustworthiness: The Fieser work-up, a common procedure for quenching lithium aluminum hydride reactions, can be adapted here for the safe quenching of excess borane. The use of an inert atmosphere is crucial as borane reacts with atmospheric moisture.
Spectroscopic Characterization
Authenticating the structure and purity of the synthesized building block is a non-negotiable step in ensuring the reliability of subsequent reactions. The following data, based on analogous compounds and spectroscopic principles, provides a benchmark for characterization.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.0 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.9 (t, 2H, -CH₂OH), ~3.1 (t, 2H, Ar-CH₂-), ~1.8 (br s, 1H, -OH). The aromatic protons will show complex splitting due to F-H coupling. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (d, J≈250 Hz, C-F), ~148 (C-NO₂), ~140 (Ar-C), ~125 (d, J≈10 Hz, Ar-C), ~123 (d, J≈4 Hz, Ar-C), ~115 (d, J≈25 Hz, Ar-C), ~61 (-CH₂OH), ~35 (Ar-CH₂-). The carbon attached to fluorine will appear as a doublet with a large coupling constant. |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3400 (br, O-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1520 & ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1250 (C-F stretch). |
-
Expertise & Experience: In ¹H NMR, the hydroxyl proton is often broad and may not be clearly observed, or its chemical shift can vary with concentration and sample purity. In ¹³C NMR, the direct C-F coupling is a key diagnostic feature. The IR spectrum provides clear evidence for the key functional groups: the broad O-H band, the characteristic strong nitro group stretches, and the C-F stretch.
Key Transformations and Applications
The synthetic power of this compound lies in the selective manipulation of its three functional groups. This section details the core reactions, providing validated protocols and mechanistic insights.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom is activated for displacement by the para-nitro group, making it a prime site for introducing a wide array of nucleophiles. This is a cornerstone reaction for building molecular diversity.
General Workflow for SNAr:
Caption: General workflow for SNAr reactions.
Experimental Protocol: Reaction with an Amine Nucleophile (e.g., Morpholine)
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. A base is required to deprotonate the nucleophile or to act as an acid scavenger.
Reduction of the Nitro Group to an Amine
The transformation of the nitro group into an aniline is a fundamental step in many pharmaceutical syntheses, as it introduces a basic handle for further functionalization, such as amide bond formation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask.
-
Evacuate the flask and backfill with H₂ (repeat this cycle three times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(5-amino-2-fluorophenyl)ethanol.
-
Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method. It is crucial to handle Pd/C and hydrogen gas with care due to their flammability. Filtering through Celite prevents fine catalyst particles from contaminating the product. This method is generally compatible with the fluoro and alcohol functionalities.
Reactions of the Ethanol Side-Chain
The primary alcohol offers a versatile point for modification through oxidation or esterification.
3.3.1. Oxidation to (2-Fluoro-5-nitrophenyl)acetic acid
Oxidation of the primary alcohol to a carboxylic acid provides another key functional group for derivatization, such as in amide coupling reactions.
Experimental Protocol: Jones Oxidation
-
Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color remains.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
-
Expertise & Experience: Jones oxidation is a powerful method but involves hexavalent chromium, which is toxic and requires careful handling and disposal. Alternative, milder oxidation methods using reagents like TEMPO/bleach or PCC (for oxidation to the aldehyde) can also be employed depending on the desired product and functional group tolerance.
3.3.2. Esterification
The alcohol can be readily converted to an ester, which can be useful for modulating properties like lipophilicity or for introducing a prodrug moiety.
Experimental Protocol: Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous solvent such as dichloromethane (DCM) or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the ester.
-
Causality: The reaction proceeds via nucleophilic acyl substitution. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. The base (TEA or pyridine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol, deactivating it as a nucleophile.
Logical Flow of Synthetic Transformations
The strategic, sequential application of these reactions allows for the construction of highly functionalized molecules from the this compound core.
Sources
An In-depth Technical Guide to the Reactivity of the Fluoro Group in 2-(2-Fluoro-5-nitrophenyl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the fluoro group in 2-(2-Fluoro-5-nitrophenyl)ethanol. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to the unique activation of its carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr).[1] We will dissect the underlying electronic factors that govern this reactivity, present detailed mechanistic pathways, and provide field-proven experimental protocols for the synthetic manipulation of this versatile intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic programs.
Introduction: The Strategic Importance of the Activated C-F Bond
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. However, the inherent strength of the carbon-fluorine bond typically renders it unreactive. The subject of this guide, this compound, represents a class of "activated" aryl fluorides where the C-F bond is strategically primed for displacement.
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] The key to this activation lies in the electronic architecture of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (NO₂) ortho to the fluorine atom creates a highly electron-deficient (electrophilic) carbon center at the site of substitution, making it susceptible to attack by nucleophiles.[4] This guide will explore the nuances of this activation and its practical application in synthesis.
Mechanistic Underpinnings of Fluoro Group Reactivity
Aryl halides are generally resistant to classic SN2 backside attacks due to the steric hindrance of the benzene ring and the fact that the C-X bond lies in the plane of the ring.[2] Instead, the reaction proceeds through a distinct two-step addition-elimination pathway.[3][5]
The Addition-Elimination Pathway and the Meisenheimer Complex
The SNAr reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the fluorine. This is typically the slow, rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity.[5][6] This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][5][7]
The stability of this complex is paramount to the reaction's success. The electron-withdrawing nitro group plays a critical role by delocalizing the negative charge through resonance, particularly onto its oxygen atoms.[2][7] This stabilization lowers the activation energy of the first step, facilitating the reaction.
In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final substituted product.[5]
Caption: SNAr mechanism for this compound.
Why Fluorine is an Excellent Leaving Group in SNAr
While counterintuitive from the perspective of SN1/SN2 reactions where iodide is the best leaving group, fluoride is often the most effective halogen for SNAr reactions.[6] The reason lies in the rate-determining step. Fluorine's extreme electronegativity creates a highly polarized C-F bond, rendering the attached carbon intensely electrophilic. This significantly accelerates the initial nucleophilic attack, which is the slowest step. Since the departure of the leaving group occurs in the fast, non-rate-determining second step, its basicity is of lesser consequence.
The Role of the Ethanol Side Chain
The 2-hydroxyethyl group at the C1 position is primarily a spectator in the SNAr reaction at the C2 position. Its electron-donating character is weak and has a negligible electronic effect on the reaction site, which is dominated by the powerful nitro group. However, its presence is crucial for two practical reasons:
-
Synthetic Handle: The primary alcohol provides a valuable site for subsequent chemical modifications, allowing for the elongation of molecular scaffolds.
-
Solubility: The hydroxyl group can influence the molecule's solubility profile, which can be a factor in choosing appropriate reaction solvents.
Under strongly basic conditions, the hydroxyl group could be deprotonated. However, this alkoxide is unlikely to compete as an intramolecular nucleophile due to the geometric strain of forming a five-membered ring in this context.
Experimental Protocols for SNAr Reactions
The following protocols are generalized methodologies for displacing the fluoro group in this compound with common classes of nucleophiles. Researchers should optimize conditions for their specific substrates.
General Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to characterization.
Caption: Standard workflow for an SNAr experiment.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol outlines the synthesis of N-substituted 2-(2-amino-5-nitrophenyl)ethanol derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃) and the amine nucleophile.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Oxygen Nucleophiles (Etherification)
This protocol outlines the synthesis of aryl ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to generate the alkoxide/phenoxide. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Reactivity & Synthetic Applications
The displacement of the fluoro group provides a robust and reliable method for introducing a wide variety of functional groups, making this compound a versatile platform for library synthesis in drug discovery programs.[8]
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |
| Amines | Morpholine, Piperidine | K₂CO₃, DIPEA | DMF, DMSO | 80 - 120 | 2-(2-(Amino)-5-nitrophenyl)ethanol |
| Alcohols | Methanol, Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 2-(2-(Alkoxy)-5-nitrophenyl)ethanol |
| Thiols | Thiophenol, Benzyl mercaptan | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 60 | 2-(2-(Thioether)-5-nitrophenyl)ethanol |
The resulting products can be further manipulated. For instance, the nitro group can be reduced to an aniline, which can then be used in amide bond couplings, sulfonamide formations, or diazotization reactions. The primary alcohol of the side chain can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further substitution. This multi-faceted reactivity makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules with potential biological activity.[9]
Conclusion
This compound is a textbook example of a strategically activated substrate for nucleophilic aromatic substitution. The synergistic effect of the highly electronegative fluorine atom and the powerful resonance-stabilizing nitro group renders the C-F bond susceptible to displacement by a broad range of nucleophiles. Understanding the underlying SNAr mechanism is key to exploiting this reactivity. The protocols and data presented in this guide offer a solid foundation for scientists to confidently employ this building block in the development of novel chemical entities for pharmaceutical and materials science applications.
References
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). A video tutorial explaining the resonance stabilization of the Meisenheimer complex by a nitro group. YouTube. [Link]
-
Nucleophilic aromatic substitution. (n.d.). An encyclopedic article detailing the SNAr mechanism, including the role of activating groups and the formation of the Meisenheimer complex. Wikipedia. [Link]
-
2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. (2018). A research article demonstrating SNAr on a related fluoro-nitroaromatic system. Chemistry – A European Journal. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). A computational study on the activation of aromatic rings by nitro groups towards nucleophilic attack. Molecules. [Link]
-
How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene? (2023). A discussion explaining the electron-withdrawing effect of the nitro group in facilitating nucleophilic attack. Quora. [Link]
-
This compound | CAS No.1021389-31-0. (n.d.). Product information page listing chemical properties. Mol-Instincts. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). A research article discussing mechanisms of nucleophilic aromatic substitution. Nature Chemistry. [Link]
-
This compound. (n.d.). Product description highlighting its use in research and drug development. MySkinRecipes. [Link]
-
Nucleophilic Aromatic Substitution. (2019). A video tutorial explaining leaving group trends in SNAr reactions. Professor Dave Explains. [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. (2023). A review article discussing modern strategies in drug discovery and synthesis. MDPI. [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2024). A research article highlighting the synthesis of complex molecules for biological evaluation. ACS Publications. [Link]
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A Technical Guide to the Reactivity of the Nitro Group in 2-(2-Fluoro-5-nitrophenyl)ethanol
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the nitro group in the bifunctional molecule, 2-(2-Fluoro-5-nitrophenyl)ethanol. The presence of a strongly electron-withdrawing nitro group on the aromatic ring profoundly influences the molecule's chemical behavior, rendering it a versatile intermediate in organic synthesis. This document explores the two primary reactive pathways governed by the nitro group: its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to form the corresponding aniline derivative. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical interplay of substituents on the aromatic ring.
Introduction: The Electronic Influence of the Nitro Group
The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its influence on an aromatic ring is a combination of two primary electronic effects: a strong inductive effect (-I) and a powerful resonance effect (-M).[2][3]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[2][3]
-
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring.[2][3]
This pronounced electron-withdrawing character significantly reduces the electron density of the benzene ring, a phenomenon that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.[1][4][5] In the context of this compound, this electronic deficit is pivotal to its reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Pathway to Functionalization
The presence of the nitro group, positioned para to the fluorine atom, and the fluorine atom itself, an excellent leaving group, makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[6]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7][8] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group.[6][8]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.[9]
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[9][10][11] The fluorine atom's high electronegativity enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack.[11]
The Role of Substituent Positioning
The ortho and para positions relative to the nitro group are strongly activated towards nucleophilic attack due to effective resonance stabilization of the Meisenheimer complex.[6][12] In this compound, the fluorine atom is ortho to the nitro group, and the vacant para position is also activated. However, the presence of a good leaving group at the ortho position makes it the primary site for substitution. Studies comparing ortho and para isomers of fluoronitrobenzene have shown that the ortho isomer can exhibit higher reactivity due to the strong inductive effect of the nearby nitro group.[10][12]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the fluorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2-3 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine (2.0-3.0 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group: Gateway to Anilines
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to a vast array of valuable intermediates for pharmaceuticals, dyes, and agrochemicals.[14][15][16] The nitro group in this compound can be readily reduced to an amino group (–NH₂) using a variety of methods.
Common Methodologies for Nitro Group Reduction
A wide range of reagents and conditions can be employed for the reduction of aromatic nitro groups.[15][17][18] The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.[19][20]
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High yields, clean reactions, scalable.[21] | Can reduce other functional groups (e.g., alkenes, alkynes, and sometimes dehalogenation).[21] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Robust, inexpensive, and widely used.[17][21] | Harsh acidic conditions may not be suitable for acid-sensitive substrates. |
| Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., ammonium formate) | Milder conditions than metal/acid reductions. | May require optimization to avoid reduction of other groups.[19] |
| Metal Chlorides | SnCl₂ | Mild conditions, good for substrates with other reducible groups.[21] | Stoichiometric amounts of metal salts are required. |
| Sulfides | Na₂S, (NH₄)₂S | Can be used for selective reduction of one nitro group in the presence of another.[21] | Can sometimes lead to side products. |
Chemoselectivity Considerations
A key challenge in the reduction of the nitro group in this compound is achieving selectivity while preserving the fluoro and hydroxyl functional groups. Catalytic hydrogenation with palladium on carbon (Pd/C) is often a preferred method, but care must be taken to avoid dehalogenation.[21] Using Raney Nickel can sometimes be a better alternative to prevent the loss of aromatic halogens.[21] Metal-based reductions under acidic conditions, such as with iron and ammonium chloride, are also effective and often preserve halogen substituents.[15][19]
Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol provides a reliable method for the reduction of the nitro group in this compound that is known for its good functional group tolerance.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to yield the crude 2-(5-amino-2-fluorophenyl)ethanol.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion
The nitro group in this compound is a key determinant of its chemical reactivity, offering two primary avenues for synthetic elaboration. Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution, allowing for the facile displacement of the ortho-fluorine atom by a variety of nucleophiles. Concurrently, the nitro group itself is readily reduced to an amine, providing a gateway to a different class of functionalized aromatic compounds. A thorough understanding of the mechanisms and careful selection of reaction conditions are paramount for harnessing the synthetic potential of this versatile building block in the development of novel pharmaceuticals and functional materials.
References
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. [Link]
-
Jaworska, M., & Wawer, I. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4759. [Link]
-
Lee, J. Y., & Kim, Y. (2005). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 26(11), 1845-1846. [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie-Chemical Monthly, 150(6), 1015-1027. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Sridhara, M. B., Srinivasa, G. R., & Channegowda, D. (2003). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry-Section B, 42(12), 3108-3110. [Link]
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Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
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Smith, A. M., & Williams, J. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469-3478. [Link]
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Strieth-Kalthoff, F., Le, C., & Glorius, F. (2021). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Chemistry–A European Journal, 27(19), 5417-5421. [Link]
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Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
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Chen, J. R., Hu, X. Q., Lu, L. Q., & Xiao, W. J. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3634. [Link]
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Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]
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Khan Academy. (n.d.). Meta directors II. [Link]
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Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines. Synthetic Communications, 29(6), 1033-1036. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Smith, A. M., & Williams, J. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. [Link]
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Bevan, C. W. L., Foley, A. J., Hirst, J., & Uwamu, W. O. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 794-797. [Link]
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The Strategic Role of 2-(2-Fluoro-5-nitrophenyl)ethanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(2-Fluoro-5-nitrophenyl)ethanol, a versatile and strategically important building block in medicinal chemistry. We will dissect the molecule's synthesis, chemical reactivity, and its instrumental role in the development of sophisticated therapeutic agents, particularly in the realms of oncology and neuroscience. This guide will move beyond simple procedural outlines to offer a rationale-driven analysis of its application, grounded in the principles of physical organic chemistry and pharmacokinetics. Detailed, field-tested protocols for its synthesis and subsequent transformations are provided, alongside representative analytical data and visualizations of its integration into drug discovery workflows.
Introduction: The Architectural Significance of a Fluoronitrophenethyl Scaffold
In the landscape of contemporary drug discovery, the efficiency and novelty of a synthetic campaign are often dictated by the strategic choice of starting materials. This compound has emerged as a key intermediate, prized for the orthogonal reactivity of its functional groups and the advantageous physicochemical properties conferred by its unique substitution pattern.[1][2] The presence of a fluoro group, a nitro moiety, and a primary alcohol on a phenethyl scaffold provides a rich platform for molecular elaboration.
The strategic placement of the fluorine atom ortho to the ethyl alcohol side chain and meta to the nitro group is not accidental. It serves to modulate the electronic environment of the aromatic ring, influencing the reactivity of the adjacent functional groups and imparting desirable pharmacokinetic characteristics to the final drug candidate.[3] This guide will elucidate the rationale behind leveraging this specific architecture in the design of next-generation therapeutics.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral characteristics is fundamental to its effective utilization.
| Property | Value | Source |
| CAS Number | 1021389-31-0 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| Appearance | Expected to be a solid or oil | - |
| Storage | Room temperature, dry conditions | [3] |
Spectroscopic Characterization (Predicted and Inferred from Analogs)
While a comprehensive, publicly available spectral dataset for this compound is not consolidated in a single source, we can infer its characteristic spectral features based on analogous compounds and fundamental principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The methylene protons of the ethanol side chain will appear as two triplets, with the one adjacent to the hydroxyl group being more downfield. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display characteristic shifts for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The carbons of the ethanol side chain will resonate in the aliphatic region, with the carbon attached to the hydroxyl group appearing around 60-70 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, strong asymmetric and symmetric N-O stretching bands for the nitro group (approx. 1520 and 1350 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of water or the nitro group.
Synthesis of this compound: A Validated Protocol
The most direct and reliable synthesis of this compound involves the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its chemoselectivity for aldehydes and ketones, leaving the nitro group intact.
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzaldehyde
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality and Self-Validation: The use of NaBH₄ is critical for the chemoselectivity of this reduction. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The fluoro, nitro, and hydroxyl groups offer distinct and sequential opportunities for chemical modification.
The Role of the Fluoro and Nitro Groups in Drug Design
-
Fluorine: The introduction of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the small size of fluorine allows it to act as a bioisostere for a hydrogen atom, often with improved pharmacokinetic properties.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. It can be readily reduced to an aniline, which is a common pharmacophore and a key precursor for the synthesis of a wide variety of heterocyclic systems. While nitroaromatic compounds can have associated toxicities, this is often mitigated when the nitro group is used as a synthetic intermediate that is not present in the final drug molecule.
Downstream Synthetic Transformations
The following diagram illustrates the key synthetic pathways originating from this compound.
Caption: Key synthetic transformations of this compound.
4.2.1. Reduction of the Nitro Group: Gateway to Anilines and Heterocycles
The conversion of the nitro group to an amine is a pivotal step in many synthetic routes. This transformation opens the door to a vast array of subsequent reactions, including the formation of amides, sulfonamides, and various heterocyclic ring systems that are prevalent in kinase inhibitors and other targeted therapies.
Experimental Protocol: Reduction to 2-(5-Amino-2-fluorophenyl)ethanol
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (catalytic)
-
Ethanol/Water mixture (e.g., 4:1)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
To a stirred suspension of iron powder in an ethanol/water mixture, add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux.
-
Add a solution of this compound in ethanol dropwise to the refluxing mixture.
-
Maintain reflux until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(5-Amino-2-fluorophenyl)ethanol.
4.2.2. Modification of the Hydroxyl Group
The primary alcohol of this compound can be protected, oxidized, or used as a nucleophile in etherification reactions.
-
Protection: In multi-step syntheses where the hydroxyl group might interfere with subsequent reactions (e.g., those involving strong bases or organometallics), it can be protected as a silyl ether (e.g., TBDMS) or other suitable protecting groups.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (2-fluoro-5-nitrophenylacetic acid), which are valuable intermediates for further elaboration.
-
Etherification: The hydroxyl group can act as a nucleophile in Williamson ether synthesis to form ether linkages, a common feature in many CNS-active drugs, including serotonin reuptake inhibitors.
Case Study: A Scaffold for Neuroactive Agents
Derivatives of fluorinated phenylethanolamines are prominent in the development of drugs targeting the central nervous system. For instance, the core structure of this compound is highly analogous to intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and neurokinin-1 (NK1) receptor antagonists. The synthesis of such compounds often involves the reduction of the nitro group to an amine, followed by N-alkylation or the formation of a heterocyclic ring system, and potentially etherification at the hydroxyl group.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex and highly functionalized drug candidates. The principles and protocols outlined in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively leverage this valuable building block in their drug discovery endeavors. By understanding the interplay of its chemical reactivity and the pharmacokinetic advantages conferred by its substituents, scientists can continue to innovate and develop novel therapeutics for a range of challenging diseases.
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Unlocking the Therapeutic Potential of 2-(2-Fluoro-5-nitrophenyl)ethanol Derivatives: A Guide for Drug Discovery
An In-depth Technical Guide
Abstract
The confluence of specific structural motifs within a single molecular scaffold often signals unique opportunities in medicinal chemistry. The 2-(2-fluoro-5-nitrophenyl)ethanol core is a prime example, integrating a fluorine atom, a nitro group, and a chiral ethanol side-chain. While this specific scaffold is not extensively documented in current literature, an analysis of its constituent parts suggests significant potential for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitroaromatic group is a versatile pharmacophore known for its role in bioreductive activation, particularly in oncology and microbiology.[1][2][3] This technical guide provides a prospective analysis for researchers, scientists, and drug development professionals, outlining the medicinal chemistry rationale, proposing robust synthetic strategies, and detailing potential therapeutic applications for derivatives of this promising scaffold. We will explore hypothesized applications in oncology, infectious diseases, and neurology, supported by detailed experimental workflows and data from analogous compounds to provide a foundational blueprint for a successful drug discovery program.
The Strategic Advantage: A Medicinal Chemistry Rationale
The therapeutic potential of this compound derivatives stems from the strategic combination of three key structural features. Understanding the established roles of these features in medicinal chemistry provides a strong foundation for targeted drug design.
The Influence of the 2-Fluoro Substituent
The incorporation of fluorine into drug candidates is a well-established strategy to optimize both pharmacokinetic and pharmacodynamic properties.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly alter the molecule's characteristics.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine atom ortho to the ethanol side chain may block a potential site of aromatic hydroxylation, thereby increasing the drug's half-life.[6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.[2]
-
Modulation of pKa and Lipophilicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups and alter the overall lipophilicity of the molecule, which can be fine-tuned to improve membrane permeability and oral bioavailability.[2][3]
The Nitroaromatic Core: A Versatile Pharmacophore
The nitro group is a powerful and unique functional group in drug design, often referred to as a "double-edged sword" due to its association with both therapeutic efficacy and potential toxicity.[7] Its strong electron-withdrawing properties and potential for bioreductive activation are central to its utility.
-
Bioreductive Activation: In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives.[7] This forms the basis for hypoxia-activated prodrugs and certain antimicrobial agents.
-
Chemical Handle for Derivatization: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized to generate a diverse library of derivatives (e.g., amides, sulfonamides), allowing for extensive structure-activity relationship (SAR) studies.
-
Pharmacophoric Element: In some contexts, the nitro group itself acts as a key pharmacophoric element, participating in essential binding interactions with the target protein through its strong hydrogen bond accepting capabilities.[8][9]
The Chiral Ethanol Side Chain: Stereochemistry and Functionality
The 2-phenylethanol side chain provides a crucial point of interaction and a center for stereochemistry, which is paramount in drug design as biological systems are inherently chiral.
-
Chirality and Selectivity: The secondary alcohol creates a chiral center. It is highly probable that the two enantiomers, (R)- and (S)-2-(2-fluoro-5-nitrophenyl)ethanol, will exhibit different pharmacological activities, potencies, and toxicity profiles. Enantioselective synthesis is therefore critical to developing a successful drug candidate.[10]
-
Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, providing a key anchor point for binding to enzyme or receptor active sites.
-
Point of Attachment: The hydroxyl group can be derivatized to form esters, ethers, or carbamates, providing another avenue to modulate the compound's properties and explore SAR.
Synthetic Strategies and Workflow
A robust and flexible synthetic plan is essential for generating a library of derivatives for biological screening. The synthesis of the core scaffold and its subsequent derivatization can be achieved through established methodologies.
Proposed Synthesis of Enantiopure this compound
The asymmetric reduction of a corresponding ketone precursor is a reliable strategy for accessing the chiral alcohol.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol
Introduction: The Significance of a Fluorinated Nitroaromatic Building Block
2-(2-Fluoro-5-nitrophenyl)ethanol is a valuable bifunctional molecule in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Simultaneously, the nitro group serves as a versatile chemical handle for further synthetic transformations, most notably its reduction to an aniline derivative, which is a cornerstone of many coupling reactions. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing the chemical principles that underpin the procedural steps to ensure both success and safety in the laboratory.
The synthetic strategy is a two-step process beginning with the nitration of 2-fluorophenylacetic acid to generate the key intermediate, 2-(2-fluoro-5-nitrophenyl)acetic acid. This is followed by the selective reduction of the carboxylic acid to the corresponding primary alcohol, a transformation that requires careful choice of reagents to avoid the concomitant reduction of the nitro group.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The process involves the regioselective nitration of a commercially available starting material, followed by a chemoselective reduction.
Caption: Overall synthetic scheme for this compound.
Part I: Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetic Acid
The initial step is the nitration of 2-fluorophenylacetic acid. The fluorine atom is an ortho-, para-director; however, due to steric hindrance at the ortho position adjacent to the acetic acid moiety, the nitration predominantly occurs at the para position relative to the fluorine atom.
Experimental Protocol: Nitration
Materials and Equipment:
-
2-Fluorophenylacetic acid
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenylacetic acid (10.0 g, 64.0 mmol). Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (40 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.5 mL, 1.5 equiv.) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Slow Addition of Nitrating Mixture: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the solution of 2-fluorophenylacetic acid over a period of 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to yield 2-(2-fluoro-5-nitrophenyl)acetic acid as a pale yellow solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g or mL) | Moles (mmol) |
| 2-Fluorophenylacetic acid | 154.14 | 10.0 g | 64.0 |
| Conc. Nitric Acid (70%) | 63.01 | 6.5 mL | ~96.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 50 mL | - |
Expected Yield: 85-95%
Part II: Selective Reduction to this compound
The critical step in this synthesis is the chemoselective reduction of the carboxylic acid in the presence of the aromatic nitro group. Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), is an excellent choice for this transformation due to its electrophilic nature, which favors reaction with the electron-rich carbonyl of the carboxylic acid over the electron-deficient nitro group.[1][2][3]
Causality Behind Reagent Choice:
-
Borane (BH₃·THF): Borane is a Lewis acid and selectively reduces carboxylic acids over many other functional groups, including esters and nitro groups.[4] The reaction proceeds through an acyloxyborane intermediate, which is subsequently reduced.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is highly reactive and would likely reduce both the carboxylic acid and the nitro group, leading to the corresponding aniline. Therefore, it is not suitable for this selective transformation.
-
Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids directly.
Experimental Protocol: Borane Reduction
Materials and Equipment:
-
2-(2-Fluoro-5-nitrophenyl)acetic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon inert atmosphere setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(2-fluoro-5-nitrophenyl)acetic acid (5.0 g, 25.1 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Borane Addition: Slowly add the borane-THF complex (1 M solution in THF, 50.2 mL, 50.2 mmol, 2.0 equiv.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol (20 mL). Be cautious as hydrogen gas evolution will occur.[5]
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a yellow oil or low-melting solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g or mL) | Moles (mmol) |
| 2-(2-Fluoro-5-nitrophenyl)acetic acid | 199.14 | 5.0 g | 25.1 |
| Borane-THF (1 M in THF) | - | 50.2 mL | 50.2 |
| Anhydrous THF | - | 50 mL | - |
Expected Yield: 70-85%
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
Confirmation of the final product's identity and purity is crucial. The following are expected spectroscopic characteristics:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.2-8.0 (m, 2H): Aromatic protons ortho and para to the nitro group.
-
δ ~7.2 (t, 1H): Aromatic proton ortho to the fluorine atom.
-
δ 3.95 (t, 2H): Methylene group adjacent to the hydroxyl (-CH₂OH).
-
δ 3.05 (t, 2H): Methylene group adjacent to the aromatic ring (-CH₂Ar).
-
δ ~1.8 (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton is variable and it may exchange with D₂O.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Signals in the aromatic region (δ ~160-120 ppm), with the carbon bearing the fluorine showing a large C-F coupling constant.
-
δ ~62 ppm: Methylene carbon adjacent to the hydroxyl (-CH₂OH).
-
δ ~35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂Ar).
-
-
Infrared (IR) Spectroscopy (thin film):
-
Mass Spectrometry (ESI):
-
Expected [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight of 185.15 g/mol .
-
Safety and Handling
-
Concentrated Acids: Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Borane-THF: This reagent is flammable and reacts violently with water. It should be handled under an inert atmosphere. The quenching process produces flammable hydrogen gas and should be performed slowly in a fume hood.[7]
-
Solvents: THF, ethyl acetate, and methanol are flammable. Avoid open flames and ensure proper ventilation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration step | Incomplete reaction or loss of product during workup. | Ensure the reaction goes to completion by TLC. When pouring onto ice, stir vigorously to ensure fine precipitation for easier filtration. |
| Formation of multiple isomers | Nitration temperature was too high. | Strictly maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture. |
| Incomplete reduction | Insufficient borane or deactivation of the reagent. | Use a fresh, properly stored solution of BH₃·THF. Ensure all glassware is dry and the reaction is under an inert atmosphere. If the reaction stalls, a slight warming to 40-50 °C can be attempted.[5] |
| Reduction of the nitro group | Use of a non-selective reducing agent or contamination with a reducing metal. | Strictly use borane for the reduction. Ensure the reaction vessel is free from any metal residues that could catalyze nitro group reduction. |
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]
-
Common Organic Chemistry. Borane Tetrahydrofuran. [Link]
-
Common Conditions. Acid to Alcohol. [Link]
-
YouTube. BH3/ THF as a Reducing Agent. [Link]
-
National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. [Link]
-
Organic Chemistry Portal. Borane Reagents. [Link]
-
MySkinRecipes. (5-Fluoro-2-nitrophenyl)acetic acid. [Link]
-
YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. [Link]
-
Rhodium.ws. Reduction of Nitroalkenes to Hydroxylamines with BH3*THF. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
ChemBK. This compound. [Link]
-
ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Borane Tetrahydrofuran [commonorganicchemistry.com]
Purification methods for "2-(2-Fluoro-5-nitrophenyl)ethanol"
An In-Depth Guide to the Purification of 2-(2-Fluoro-5-nitrophenyl)ethanol
Introduction
This compound (CAS No. 1021389-31-0; Molecular Formula: C₈H₈FNO₃) is a key organic intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The presence of fluoro and nitro functional groups on the phenyl ring makes it a versatile building block for creating more complex molecules.[3] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in the purification of downstream products. This can ultimately impact the efficacy and safety of the final active ingredient.
This technical guide provides detailed application notes and validated protocols for the purification of this compound, designed for researchers and chemists in drug development and organic synthesis. The methodologies described—column chromatography and recrystallization—are standard, robust techniques tailored to the physicochemical properties of this compound.
PART 1: Foundational Purification Strategies
The selection of an appropriate purification strategy depends on the scale of the synthesis and the nature of the impurities present in the crude product. For this compound, two primary methods are highly effective:
-
Silica Gel Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities.[4][5] It is particularly effective for removing both more polar and less polar side products and unreacted starting materials. It operates on the principle of differential adsorption of components onto a solid stationary phase (silica gel) as a liquid mobile phase percolates through the column.[4]
-
Recrystallization: This technique is ideal for purifying solid compounds on both small and large scales and is often more cost-effective.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, the desired compound preferentially crystallizes, leaving impurities dissolved in the mother liquor.[7][8]
PART 2: Protocol I - Purification by Silica Gel Column Chromatography
Column chromatography offers high-resolution separation and is indispensable when dealing with complex mixtures of impurities.[9] The key to a successful separation is the selection of an appropriate mobile phase (eluent), which is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the standard adsorbent for compounds of moderate polarity like this compound due to its hydroxyl groups, which interact with polar functional groups (the alcohol and nitro groups in this case).[10]
-
Mobile Phase Selection: The choice of solvent system is critical. A non-polar solvent like hexane is used to elute non-polar impurities, while a more polar solvent like ethyl acetate is added to increase the eluting power and move the target compound down the column.[10] The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, ensuring a good balance between migration speed and separation from impurities.[6][9]
Experimental Protocol: Column Chromatography
1. Materials and Reagents:
- Crude this compound
- Silica Gel (60-120 or 230-400 mesh)
- n-Hexane (ACS Grade)
- Ethyl Acetate (ACS Grade)
- Chromatography Column with stopcock
- TLC plates (Silica gel 60 F₂₅₄)
- Collection tubes or flasks
- Rotary evaporator
2. Step-by-Step Methodology:
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Value | Observation |
| 9:1 | ~0.1 | Compound moves slowly; good for eluting non-polar impurities first. |
| 7:3 | ~0.35 | Optimal for elution; provides good separation from polar impurities.[9] |
| 1:1 | ~0.6 | Compound moves quickly; may co-elute with closely related impurities. |
Visualization: Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
PART 3: Protocol II - Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, often yielding highly pure crystalline material. Its success is entirely dependent on the choice of solvent.
Causality Behind Experimental Choices
-
Solvent Properties: An ideal recrystallization solvent should dissolve the target compound poorly at low temperatures but very well at high temperatures.[6] It should also either dissolve impurities well at all temperatures (so they remain in solution) or not at all (so they can be removed by hot filtration).
-
Mixed Solvents: When a single suitable solvent cannot be found, a mixed-solvent system is employed.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The crude product is dissolved in the minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[11]
Experimental Protocol: Recrystallization
1. Materials and Reagents:
- Crude this compound
- Various trial solvents (e.g., Ethanol, Methanol, Isopropanol, Water, Hexane)
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper
2. Step-by-Step Methodology:
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling | Assessment |
| Water | Insoluble | Insoluble | N/A | Poor single solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal formation | Good Candidate [12] |
| Hexane | Insoluble | Sparingly Soluble | Poor recovery | Poor single solvent |
| Ethanol/Water | Sparingly Soluble | Very Soluble | Excellent crystal formation | Excellent Mixed-Solvent System [12] |
Visualization: Recrystallization Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. Column Chromatography - Edubirdie [edubirdie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
- 11. chemistry-solutions.com [chemistry-solutions.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2-Fluoro-5-nitrophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS No. 1021389-31-0) in nucleophilic substitution reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its activated aromatic system, which is primed for functionalization. We will explore two primary reaction pathways: intermolecular nucleophilic aromatic substitution (SNA_r_) with external nucleophiles, including the critical aspect of hydroxyl group protection, and intramolecular S_N_Ar leading to the formation of valuable heterocyclic scaffolds such as chroman derivatives. This document furnishes detailed, field-proven protocols, mechanistic insights, and visual aids to empower researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional molecule that presents a unique set of opportunities for synthetic chemists. The core of its reactivity lies in the phenyl ring, which is doubly activated for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group (-NO₂) at the para position to the fluorine atom significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom itself serves as an excellent leaving group in S_N_Ar reactions.
The presence of the ethanol side chain introduces a second layer of functionality. While the hydroxyl group can be a site for further derivatization, it also presents a challenge in intermolecular S_N_Ar reactions as it can act as a competing nucleophile. This guide will address this by providing a robust protection-deprotection strategy. Furthermore, the proximity of the hydroxyl group to the activated aromatic ring enables a facile intramolecular cyclization, providing a direct route to 6-nitrochroman, a valuable heterocyclic core found in numerous biologically active molecules.
Reaction Pathways and Mechanistic Considerations
The nucleophilic aromatic substitution of this compound proceeds via a well-established addition-elimination mechanism.[1][2] A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Two primary synthetic strategies utilizing this substrate are detailed below:
-
Intermolecular S_N_Ar: Reaction with an external nucleophile (e.g., amines, thiols, alkoxides) to introduce a wide range of functional groups onto the aromatic ring. This pathway necessitates the protection of the ethanol hydroxyl group to prevent self-condensation or unwanted side reactions.
-
Intramolecular S_N_Ar: Cyclization of the molecule where the ethanol hydroxyl group acts as the internal nucleophile, leading to the formation of a 6-membered heterocyclic ring (a chroman derivative).
The choice between these pathways is dictated by the reaction conditions and the desired final product.
Intermolecular Nucleophilic Aromatic Substitution: A Two-Stage Approach
To achieve a successful and high-yielding intermolecular S_N_Ar reaction with an external nucleophile, a three-step sequence is recommended:
-
Protection of the primary alcohol.
-
Nucleophilic Aromatic Substitution with the desired nucleophile.
-
Deprotection of the alcohol to reveal the final product.
The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the hydroxyl group due to its ease of installation, stability to the basic conditions often employed in S_N_Ar reactions, and clean removal under mild conditions.[3][4]
Detailed Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This protocol describes the silylation of the primary alcohol to form the corresponding TBDMS ether.[4][5]
-
Materials:
-
This compound (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the substrate in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.
-
Protocol 2: Intermolecular S_N_Ar with an Amine Nucleophile (Morpholine)
This protocol is a general procedure for the synthesis of N-substituted derivatives using the TBDMS-protected substrate.[1]
-
Materials:
-
TBDMS-protected this compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add the TBDMS-protected starting material and dissolve it in DMF.
-
Add morpholine followed by potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then taken to the deprotection step.
-
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final product.[3]
-
Materials:
-
Crude product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the crude TBDMS-protected product in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-substituted 2-(2-hydroxyethyl)-4-nitrophenyl)morpholine.
-
Data Summary for Intermolecular S_N_Ar
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | This compound | TBDMSCl, Imidazole | DMF | RT | 2-12 | >95 |
| S_N_Ar | TBDMS-protected substrate, Morpholine | K₂CO₃ | DMF | 80-100 | 4-16 | 85-95 |
| Deprotection | S_N_Ar product | TBAF | THF | RT | 1-4 | >90 |
Visualization of the Intermolecular S_N_Ar Workflow
Sources
Reduction of the nitro group in "2-(2-Fluoro-5-nitrophenyl)ethanol"
An In-depth Technical Guide to the Chemoselective Reduction of the Nitro Group in 2-(2-Fluoro-5-nitrophenyl)ethanol
Introduction: The Strategic Importance of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis.[1][2] This reaction is of paramount importance in the pharmaceutical and fine chemical industries, where anilines serve as critical precursors for a vast array of active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[2][3][4] The target substrate, This compound , presents a common challenge in medicinal chemistry: achieving a chemoselective transformation of one functional group—the nitro group—while preserving others, namely the aryl fluoride and the primary alcohol. The resulting product, 2-(5-amino-2-fluorophenyl)ethanol , is a valuable building block for synthesizing molecules with potential applications in treating diseases like cancer or neurological disorders.[5]
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of various methodologies for this reduction. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are robust, reliable, and scientifically grounded.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method is critical and depends on factors such as substrate sensitivity, available equipment, scale, safety considerations, and desired purity. The presence of a fluorine substituent requires careful consideration, as some methods can induce hydrodefluorination.[6] The primary alcohol is generally stable under most reduction conditions but may influence solvent choice.
Below is a comparative summary of the most prevalent and effective methods for the reduction of this compound.
| Methodology | Reagents | Advantages | Disadvantages | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst[1][7] | High efficiency, clean reaction (byproduct is water), catalytic amounts of reagent.[8] | Requires specialized high-pressure equipment; H₂ is highly flammable; catalysts can be pyrophoric.[9][10][11][12] | Good, but risk of hydrodefluorination , especially with Pd/C.[6] Raney Nickel is often preferred for halogenated substrates.[7][13] Alcohol is stable. |
| Metal-Mediated Reduction (Acidic) | Fe/HCl (Béchamp); SnCl₂·2H₂O/HCl[1][14] | Cost-effective, highly reliable, tolerant of many functional groups.[15] | Stoichiometric quantities of metal required; work-up can be cumbersome due to metal salt precipitation.[14] | Excellent. Halides and alcohols are generally stable. SnCl₂ is particularly mild and selective.[7][16] |
| Transfer Hydrogenation | Formic acid, ammonium formate, or hydrazine with a catalyst (e.g., Pd/C, Fe)[3][4][17] | Avoids the use of high-pressure hydrogen gas, making it safer and more accessible.[3][4] | Can require higher temperatures; catalyst may still be needed. | Very Good. Generally offers high selectivity and functional group tolerance.[18] |
| Dissolving Metal-Free Reduction | Sodium Dithionite (Na₂S₂O₄)[19][20] | Mild, metal-free conditions; good chemoselectivity; inexpensive and safe reagent.[19][20] | Often requires aqueous or mixed-solvent systems, which can complicate product isolation. | Excellent. Selectively reduces nitro groups in the presence of halogens and other reducible functionalities.[20][21] |
Mechanistic Overview & Experimental Workflow
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8][22] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Caption: General mechanistic pathway for nitro group reduction.[8]
The overall experimental process follows a logical sequence from reagent selection to final product analysis.
Caption: General experimental workflow for nitro group reduction.
Detailed Application Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient but requires strict adherence to safety protocols due to the use of hydrogen gas and a pyrophoric catalyst.[11][12]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Methanol or Ethanol (solvent)
-
Hydrogen (H₂) gas balloon or high-pressure vessel
-
Celite® for filtration
Procedure:
-
Inerting the Flask: In a high-pressure hydrogenation vessel or a thick-walled round-bottom flask, add the 10% Pd/C catalyst. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon) three times.[11] This is critical to remove oxygen, which can form explosive mixtures with hydrogen.[10][12]
-
Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol). Dissolve the this compound in a minimal amount of solvent and add it to the reaction vessel via syringe or cannula.
-
Hydrogenation: Evacuate the vessel again and backfill with hydrogen gas. For a lab-scale reaction, a balloon filled with hydrogen is often sufficient.[11] For larger scales, a pressurized reactor is necessary.[9]
-
Reaction: Stir the mixture vigorously at room temperature. The consumption of hydrogen can be monitored by the deflation of the balloon or a pressure drop in the reactor. The reaction progress should be monitored by TLC or LCMS.
-
Work-up: Once the reaction is complete, carefully evacuate the hydrogen and flush the vessel with inert gas three times.[9][11]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The filter cake is pyrophoric and can ignite upon contact with air, especially when dry.[11][12] Immediately quench the filter cake with water and keep it wet until proper disposal.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Reduction using Iron (Fe) Powder and Ammonium Chloride
This classic Béchamp-type reduction is a robust and economical method that exhibits excellent chemoselectivity.[15][23]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (3-5 eq)
-
Ammonium Chloride (NH₄Cl) (4-6 eq)
-
Ethanol/Water (e.g., 4:1 v/v) solvent mixture
-
Ethyl Acetate (for extraction)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the this compound, iron powder, ammonium chloride, and the ethanol/water solvent system.
-
Reaction: Heat the mixture to reflux (typically 70-80°C). The reaction is often vigorous initially and its progress can be monitored by TLC.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[8]
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer carefully with a saturated solution of NaHCO₃ or Na₂CO₃ to a pH of ~8 to precipitate any remaining iron salts and ensure the product is in its free amine form.[8][24]
-
Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.
Protocol 3: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is valued for its mild conditions and high chemoselectivity, making it an excellent choice for sensitive substrates.[7][16]
Materials:
-
This compound (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Absolute Ethanol or Ethyl Acetate (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound in absolute ethanol or ethyl acetate. Add the stannous chloride dihydrate to the solution.[16][25]
-
Reaction: Heat the reaction mixture to 50-70°C under a nitrogen atmosphere. Stir vigorously and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[16]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization and Extraction: Add ethyl acetate and water to the residue. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.[16] This will precipitate tin salts.
-
Filtration and Isolation: Filter the mixture through Celite® to remove the tin salts. Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3x).[16] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol provides a mild, metal-free alternative that is highly chemoselective.[20][26]
Materials:
-
This compound (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3-5 eq)
-
Methanol/Water or Dioxane/Water (e.g., 2:1 v/v) solvent mixture
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: Dissolve the this compound in the organic solvent (e.g., methanol) in a round-bottom flask. In a separate flask, prepare a solution of sodium dithionite in water.[20]
-
Reaction: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be mildly exothermic.[20] Stir for 2-6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, remove the organic solvent under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with an organic solvent such as ethyl acetate (3x).[20][27]
-
Isolation: Combine the organic extracts, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Monitoring and Characterization
-
Reaction Monitoring: Progress can be easily tracked using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product amine will have a lower Rf value than the starting nitro compound and can often be visualized with a UV lamp or by staining with potassium permanganate or ninhydrin.
-
Product Characterization: The identity and purity of the final product, 2-(5-amino-2-fluorophenyl)ethanol, should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F).[28]
References
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- New Journal of Chemistry. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Park, K. K., et al. (1994).
- Linquip. (n.d.).
- Industrial Projects & Safety Management. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- National Institutes of Health. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- Journal of the American Chemical Society. (2011).
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress.
- ACS Chemical Health & Safety. (n.d.).
- BenchChem. (2025).
- SciSpace. (n.d.).
- YouTube. (2024).
- ResearchGate. (n.d.).
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
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- Google Patents. (n.d.).
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- ScienceMadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
- ACS Green Chemistry Institute. (n.d.). Nitro Reduction. WordPress.
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. WordPress.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Google Patents. (n.d.).
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- National Institutes of Health. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.
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- Mol-Instincts. (n.d.). This compound | CAS No.1021389-31-0 Synthetic Routes.
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The Strategic Utility of 2-(2-Fluoro-5-nitrophenyl)ethanol in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are the cornerstone of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. Within the arsenal of synthetic precursors, 2-(2-Fluoro-5-nitrophenyl)ethanol has emerged as a particularly valuable and versatile building block. Its strategic placement of three key functional groups—a primary alcohol, a nitro group, and a fluorine atom—on a phenyl scaffold provides a powerful platform for the synthesis of a diverse range of heterocyclic systems, including indoles, quinolines, and benzoxazines.
The primary alcohol offers a convenient handle for cyclization reactions, while the nitro group serves as a masked amine, which can be unmasked under reductive conditions to trigger intramolecular ring closure. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly in the context of this guide, as a permanent substituent that can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. This trifecta of functionality makes this compound an attractive starting material for generating libraries of compounds for biological screening.
This technical guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of key heterocyclic systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
Core Synthetic Strategy: Reductive Cyclization
The central theme in the utilization of this compound for heterocyclic synthesis is the concept of reductive cyclization . This powerful strategy involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to form a new ring. The primary alcohol on the ethanol side chain can be readily converted into a suitable electrophile, such as an aldehyde or a leaving group, to facilitate this cyclization.
The general workflow for this approach is depicted below:
Caption: General workflow for heterocyclic synthesis from this compound via reductive cyclization.
Application 1: Synthesis of 6-Fluoroindoles
Indoles are among the most important heterocyclic motifs in medicinal chemistry, found in a wide range of natural products and synthetic drugs. The synthesis of 6-fluoroindoles from this compound is a prime example of the reductive cyclization strategy.
Scientific Rationale and Mechanism
The synthesis proceeds in two key stages. First, the primary alcohol of the precursor is oxidized to the corresponding aldehyde, 2-(2-fluoro-5-nitrophenyl)acetaldehyde. This transformation creates the necessary electrophilic center for the subsequent cyclization. The second stage involves the reduction of the nitro group. The resulting amine undergoes a spontaneous intramolecular condensation with the aldehyde to form an enamine intermediate, which then tautomerizes to the aromatic indole.
The proposed mechanism is illustrated below:
Caption: Proposed mechanism for the synthesis of 6-fluoroindole.
Detailed Experimental Protocol: Two-Step Synthesis of 6-Fluoroindole
Step 1: Oxidation to 2-(2-Fluoro-5-nitrophenyl)acetaldehyde
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and chromatography.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PCC or DMP in portions over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Reagents and Equipment:
-
2-(2-Fluoro-5-nitrophenyl)acetaldehyde (from Step 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with a reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Combine the crude 2-(2-fluoro-5-nitrophenyl)acetaldehyde, iron powder, and a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.
-
Table 1: Representative Reaction Parameters and Yields for 6-Fluoroindole Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidation | PCC | DCM | 0 to RT | 2-4 | 85-95 |
| Reductive Cyclization | Fe/AcOH | EtOH/AcOH | Reflux | 2-3 | 70-85 |
Application 2: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline from this compound showcases a powerful catalytic transfer hydrogenation approach followed by an intramolecular cyclization.
Scientific Rationale and Mechanism
This synthesis is typically achieved through a one-pot reductive cyclization. The nitro group is first reduced to an amine using a suitable catalyst and a hydrogen source. Concurrently or subsequently, the primary alcohol is activated or oxidized in situ to an aldehyde, which then undergoes intramolecular reductive amination with the newly formed anilino group to yield the tetrahydroquinoline ring system. A common and efficient method for the reduction of the nitro group is catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas.[2][3][4]
Caption: Workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocol: One-Pot Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Formic acid (HCOOH) or Ammonium formate (HCOONH4) (excess)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with a reflux condenser, magnetic stirrer.
-
-
Procedure:
-
To a solution of this compound in methanol or ethanol, add 10% Pd/C.
-
To this suspension, add formic acid or ammonium formate.
-
Heat the reaction mixture to reflux (65-80 °C) for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-fluoro-1,2,3,4-tetrahydroquinoline.
-
Table 2: Key Parameters for Tetrahydroquinoline Synthesis
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 10% Pd/C | Formic Acid | MeOH | Reflux | 4-6 | 75-90 |
| 10% Pd/C | Ammonium Formate | EtOH | Reflux | 4-6 | 70-85 |
Application 3: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazines
Benzoxazines are a class of heterocyclic compounds with applications in polymer chemistry and as building blocks for pharmaceuticals. The synthesis of 7-fluoro-3,4-dihydro-2H-1,3-benzoxazines from this compound requires a multi-step sequence involving reduction, protection, and cyclization.
Scientific Rationale and Mechanism
The synthesis begins with the reduction of the nitro group to an amine, yielding 2-(5-amino-2-fluorophenyl)ethanol. The resulting aminophenol derivative is then reacted with an aldehyde (e.g., formaldehyde or a substituted aldehyde) in the presence of a suitable acid or base catalyst. This reaction proceeds via the formation of a Schiff base between the aniline and the aldehyde, followed by an intramolecular cyclization of the hydroxyl group onto the imine carbon.
Caption: Synthetic pathway to 7-fluoro-3,4-dihydro-2H-1,3-benzoxazine.
Detailed Experimental Protocol: Multi-step Synthesis of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine
Step 1: Reduction to 2-(5-Amino-2-fluorophenyl)ethanol
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Methanol (MeOH) or Ethanol (EtOH)
-
Standard hydrogenation apparatus.
-
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(5-amino-2-fluorophenyl)ethanol, which is often used directly in the next step.
-
Step 2: Cyclization to 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine
-
Reagents and Equipment:
-
2-(5-Amino-2-fluorophenyl)ethanol (from Step 1) (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Toluene or Dioxane
-
Round-bottom flask with a Dean-Stark trap and reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Combine the crude 2-(5-amino-2-fluorophenyl)ethanol and paraformaldehyde in toluene or dioxane in a round-bottom flask equipped with a Dean-Stark trap.
-
Heat the mixture to reflux and continue for 6-12 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 7-fluoro-3,4-dihydro-2H-1,3-benzoxazine.
-
Table 3: Reaction Parameters for Benzoxazine Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reduction | H₂, Pd/C | MeOH | RT | 4-8 | 90-98 |
| Cyclization | Paraformaldehyde | Toluene | Reflux | 6-12 | 65-80 |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic functional group placement in the design of synthetic precursors. Its utility in the construction of medicinally relevant heterocyclic systems like indoles, tetrahydroquinolines, and benzoxazines is clear. The protocols detailed in this guide provide a robust foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block. Future work in this area could explore the development of enantioselective cyclization methods to access chiral heterocyclic scaffolds, further expanding the chemical space accessible from this valuable precursor. The continued exploration of novel catalytic systems for the reductive cyclization step may also lead to even more efficient and sustainable synthetic routes.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- ACS Publications. (2021). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
- ResearchGate. (2024). Synthesis of quinolines by dehydrogenative reaction of 2-aminobenzyl alcohol and ketones.
- RSC Publishing. (2023).
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- ACS Omega. (2021).
- Universitas Indonesia. (2021).
- ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ResearchGate. (2025).
- NIH. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- NIH. (2019).
- ACS Publications. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.
- ResearchGate. (2020).
-
Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones.
- Thieme Chemistry. (2022).
-
ResearchGate. (n.d.). Indole synthesis from 2-(2-nitrophenyl)ethan-1-ol. Retrieved from [Link]
- ResearchGate. (n.d.). Fe/AcOH-mediated reductive cyclization of nitrophenyl substituted indenones.
- Sci-Hub. (n.d.). Synthesis and reactions of 2-pentafluorophenyl-5-/6- fluoroindoles.
- PubMed Central. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
- NIH. (2020). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- NIH. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
- MDPI. (2021).
- ResearchG
Sources
Application Notes & Protocols: Strategic Reduction of 2-(2-Fluoro-5-nitrophenyl)ethanol for the Synthesis of Key Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive experimental framework for the chemoselective reduction of "2-(2-Fluoro-5-nitrophenyl)ethanol." The primary focus is on the catalytic hydrogenation of the nitro group to yield 2-(5-amino-2-fluorophenyl)ethanol, a valuable intermediate in medicinal chemistry and drug development. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and outlines the necessary safety precautions. The protocols are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a key starting material, primarily utilized for its potential to be converted into fluorinated aniline derivatives. The presence of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the amino group, obtained from the reduction of the nitro moiety, serves as a crucial handle for further molecular modifications.[1] The ethanol side chain offers an additional point for diversification.
The selective reduction of the nitro group in the presence of a fluorine substituent and a primary alcohol is a critical transformation. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, chemoselectivity, and generally mild reaction conditions, which are crucial for preserving the other functional groups.[2][3] This application note will focus on a robust protocol using palladium on carbon (Pd/C) as the catalyst.
Core Principles of the Experimental Design
The successful reduction of this compound to 2-(5-amino-2-fluorophenyl)ethanol hinges on several key experimental parameters:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[4] Its efficiency allows the reaction to proceed under relatively mild conditions, minimizing potential side reactions such as hydrodefluorination.
-
Hydrogen Source: The protocol will detail the use of both hydrogen gas (H₂) for high-pressure reactions and ammonium formate for transfer hydrogenation, offering flexibility based on available laboratory equipment. Transfer hydrogenation can be a safer alternative for labs not equipped for high-pressure reactions.[5][6]
-
Solvent System: Protic solvents such as ethanol or methanol are generally preferred as they can accelerate the rate of hydrogenation and are excellent at dissolving both the starting material and the resulting amine.[4][7]
-
Reaction Monitoring: Close monitoring of the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of complete conversion of the starting material and to prevent over-reduction or side product formation.
Health and Safety Precautions
Working with nitroaromatic compounds and catalytic hydrogenation requires strict adherence to safety protocols:
-
Handling of Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9][10]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents.[4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible and never allowed to dry completely in the air.
-
Hydrogenation Safety: Reactions involving hydrogen gas must be conducted in a properly functioning hydrogenation apparatus within a fume hood. The system should be purged with an inert gas before introducing hydrogen to eliminate oxygen. Ensure there are no ignition sources nearby.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of this compound using hydrogen gas in a Parr-type hydrogenation apparatus.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ethanol (anhydrous)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reactor Setup: To the pressure vessel of the hydrogenation apparatus, add this compound (1.0 eq).
-
Solvent Addition: Add a sufficient volume of ethanol to dissolve the substrate and create a stirrable slurry (typically a 0.1 M to 0.5 M solution).
-
Inerting the Catalyst: In a separate small beaker, weigh the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).[5] Under a stream of inert gas, add a small amount of ethanol to the catalyst to form a slurry. This prevents the dry catalyst from coming into contact with air.
-
Catalyst Addition: Carefully transfer the catalyst slurry to the reaction vessel using a pipette or spatula under an inert atmosphere.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the system by evacuating the vessel and backfilling with an inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]
-
Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring and heat the reaction if necessary (many nitro reductions proceed well at room temperature). Monitor the reaction progress by observing the pressure drop, indicating hydrogen uptake.
-
Monitoring: After a few hours, carefully vent the hydrogen, purge with inert gas, and take a small aliquot of the reaction mixture to analyze by TLC or LC-MS to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel thoroughly with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite. It should be quenched with water and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(5-amino-2-fluorophenyl)ethanol, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method avoids the use of high-pressure hydrogen gas.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ammonium formate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.[5]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.[5]
-
Reaction: Heat the mixture to reflux (around 65°C for methanol) and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. As before, keep the filter cake wet and handle with care. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain the desired amine and residual salts from the ammonium formate. An aqueous work-up may be necessary to remove these salts before further purification.
Data Presentation
| Parameter | Protocol 1: Hydrogen Gas | Protocol 2: Transfer Hydrogenation | Rationale |
| Hydrogen Source | H₂ gas (e.g., 50 psi) | Ammonium Formate (3-5 eq) | H₂ gas offers faster reaction times but requires specialized equipment. Ammonium formate is a safer, more accessible alternative. |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (5-10 mol%) | Pd/C is highly efficient for nitro group reduction with good chemoselectivity. |
| Solvent | Ethanol | Methanol | Protic solvents enhance the reaction rate. |
| Temperature | Room Temperature to 50°C | Reflux (approx. 65°C) | Transfer hydrogenation often requires heating to facilitate the decomposition of the hydrogen donor. |
| Typical Yield | >90% | 85-95% | Both methods are high-yielding. |
| Selectivity | High | High | Good selectivity for the nitro group over the alcohol and fluoro substituent is expected under these conditions. |
Visualizations
Experimental Workflow Diagram
Caption: Reduction of this compound to 2-(5-amino-2-fluorophenyl)ethanol.
Applications in Drug Discovery
The product of this reaction, 2-(5-amino-2-fluorophenyl)ethanol, is a valuable building block in medicinal chemistry. Fluorine-containing amino compounds are increasingly incorporated into drug candidates to enhance their pharmacological properties. [1][12]This intermediate can be used in the synthesis of a wide range of more complex molecules, including potential enzyme inhibitors, receptor antagonists, and other bioactive compounds. [13][14]The presence of the primary amine allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, and the construction of heterocyclic rings.
Conclusion
The catalytic hydrogenation of this compound is a reliable and high-yielding method for the synthesis of 2-(5-amino-2-fluorophenyl)ethanol. The choice between using hydrogen gas or a transfer hydrogenation reagent like ammonium formate allows for flexibility depending on the available laboratory infrastructure. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently produce this key intermediate for applications in drug discovery and development.
References
- BenchChem. (2025). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine. BenchChem Technical Support.
-
Chem-Station. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of 2-(2-Fluoro-5-nitrophenyl)ethanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Conquering Kinase Inhibitor Resistance
Protein kinases remain a pivotal class of enzymes in cellular signaling, and their dysregulation is a well-established driver of numerous cancers.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern oncology. Within this field, the pyrimidine scaffold has emerged as a "privileged structure," largely due to its ability to mimic the purine ring of ATP and form critical hydrogen bond interactions within the kinase hinge region.[2][3] This structural motif is foundational to a significant number of FDA-approved drugs.[4][5][6]
However, the evolution of resistance, particularly through mutations in the kinase domain, presents a continuous challenge. This necessitates the design of next-generation inhibitors with enhanced potency, selectivity, and the ability to target these mutated forms. This guide focuses on the strategic use of a key chemical building block, 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS: 1021389-31-0), in the synthesis of clinically relevant kinase inhibitors, with a particular focus on third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome acquired resistance in non-small cell lung cancer (NSCLC).[7]
We will explore the rationale behind its molecular architecture, provide detailed, field-tested synthetic protocols for its incorporation, and present a framework for troubleshooting common experimental hurdles.
The Molecular Logic: Deconstructing this compound
The utility of this compound lies in the distinct and complementary functions of its constituent parts. Each group serves a deliberate purpose in the convergent synthesis of complex inhibitors.
-
The Ethanol Moiety (-CH₂CH₂OH): This primary alcohol is the primary reactive handle for coupling. It enables the formation of a stable ether linkage to the core heterocyclic scaffold of the inhibitor. While direct nucleophilic substitution is possible, its true strategic value is realized in high-fidelity coupling reactions like the Mitsunobu reaction, which proceeds under exceptionally mild conditions and offers precise control.[8][9][10]
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group serves as a masked amine. Its reliable and clean reduction to an aniline is a critical step in the synthetic sequence.[11][12] This newly formed amine is then perfectly positioned to participate in the construction of the inhibitor's core, often by displacing a leaving group on a pyrimidine ring to form the essential 2,4-diaminopyrimidine structure found in many EGFR inhibitors.[13][14]
-
The Fluoro Group (-F): The strategic placement of a fluorine atom ortho to the ethanol linkage is a classic medicinal chemistry tactic. Fluorine acts as a bioisostere of a hydrogen atom but imparts significant changes in molecular properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic or hydrogen bonding interactions within the kinase active site, and subtly modulate the basicity (pKa) of the nearby aniline nitrogen after the nitro group reduction.[15]
Workflow Visualization: Convergent Synthesis Strategy
The use of this compound is best exemplified in a convergent synthesis, where two complex fragments are prepared independently before being joined in a final, high-yield step. This approach maximizes efficiency and simplifies purification.
Caption: Convergent synthesis workflow for a kinase inhibitor.
Application Case Study: Synthesis of a Third-Generation EGFR Inhibitor Analogue
Third-generation EGFR inhibitors like Osimertinib and Rociletinib were specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to earlier drugs.[16][17] The synthesis of these molecules provides a perfect illustration of this compound's utility. The following protocols outline the key steps to synthesize a core intermediate common to these structures.
Protocol 1: C-O Bond Formation via the Mitsunobu Reaction
This protocol describes the crucial ether linkage formation. The Mitsunobu reaction is superior to traditional Williamson ether synthesis here as it avoids the need for harsh bases that could compromise the integrity of the pyrimidine core.[18]
Objective: To couple this compound with a pyrimidinone core.
Reaction Scheme: (2-Fluoro-5-nitrophenyl)ethanol + 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol → 2-Amino-4-(2-(2-fluoro-5-nitrophenyl)ethoxy)-5-(trifluoromethyl)pyrimidine
| Materials & Reagents | Purity | Supplier |
| 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol | ≥97% | Commercially Available |
| This compound | ≥97% | Commercially Available[19][20] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diisopropyl azodicarboxylate (DIAD) | ~95% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.8% | Commercially Available |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the pyrimidinol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. The reaction is exothermic, and a color change to deep orange or red is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product and separate it from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Combine the pure fractions and concentrate to yield the desired ether as a solid.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| Analytical | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS |
Protocol 2: Nitro Group Reduction to the Key Aniline Intermediate
This step unmasks the amine, preparing the molecule for the final coupling step that installs the pharmacophore responsible for targeting the specific EGFR mutation. Catalytic hydrogenation is a clean and efficient method for this transformation.
Objective: To reduce the nitro group of the ether intermediate to an aniline.
| Materials & Reagents | Purity | Supplier |
| Ether Intermediate from Protocol 1 | - | Synthesized |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder |
Step-by-Step Procedure:
-
Dissolve the nitro-containing ether intermediate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation-safe flask.[21]
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol % Pd). Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.
-
Seal the reaction vessel and purge it several times with an inert gas (N₂ or Ar) before introducing hydrogen gas.
-
Stir the suspension vigorously under a positive pressure of hydrogen (typically a balloon or 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the aniline product, which is often pure enough for the next step without further purification.
| Parameter | Expected Value |
| Typical Yield | 95-Quantitative |
| Appearance | Solid, may have a slightly darker color than the starting material |
| Analytical | Confirm disappearance of nitro group and appearance of amine protons via NMR and mass change via MS |
Protocol 3: Installation of the Covalent Warhead
For irreversible inhibitors like Rociletinib, the final step involves forming an amide bond with acryloyl chloride.[13][22] This acrylamide moiety acts as a "warhead," forming a covalent bond with a key cysteine residue in the EGFR active site, leading to potent and durable inhibition.
Objective: To acylate the aniline intermediate with acryloyl chloride.
| Materials & Reagents | Purity | Supplier |
| Aniline Intermediate from Protocol 2 | - | Synthesized |
| Acryloyl Chloride | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available |
Step-by-Step Procedure:
-
Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq) to the solution.
-
Cool the mixture to -10 °C or 0 °C using an appropriate cooling bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise. Caution: Acryloyl chloride is highly reactive and lachrymatory.
-
Maintain the reaction at low temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain the final inhibitor.
| Parameter | Expected Value |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Analytical | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. Purity should be >98% by HPLC. |
Mechanistic Insights & Troubleshooting
Understanding the underlying mechanisms is key to successful synthesis and troubleshooting.
The Mitsunobu Reaction Mechanism
The reaction proceeds via a sequence of well-defined steps, initiated by the formation of a phosphonium betaine from PPh₃ and DIAD. This betaine activates the alcohol, which is then displaced by the nucleophile (the pyrimidinol) in a classic Sₙ2 reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
Field-Proven Insights:
-
Purification: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (PPh₃=O) and the reduced azodicarboxylate (DIAD-H₂). PPh₃=O can often be crystallized out from nonpolar solvents. Alternatively, thorough column chromatography is effective.[10]
-
Reagent Addition: Always add the azodicarboxylate (DIAD/DEAD) slowly and at a low temperature to control the initial exothermic reaction and prevent side product formation.
Biological Activity Profile
Inhibitors synthesized using this methodology have demonstrated potent and selective activity against clinically relevant EGFR mutations.
| Compound | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Selectivity Index (WT / Mutant) |
| Rociletinib | ~140 | ~10-20 | ~7-14x |
| Osimertinib | ~500 | ~1-15 | ~33-500x |
Note: Data is compiled from various literature sources and is representative. Actual values may vary based on assay conditions.[14][23] The high selectivity index highlights the success of this structural design in sparing wild-type (WT) EGFR, which is hypothesized to reduce certain side effects.
Conclusion
This compound is a highly strategic and versatile building block in medicinal chemistry. Its well-defined and orthogonal reactive sites—the alcohol for coupling, the nitro group as a masked amine, and the fluoro group for modulating physicochemical properties—provide a robust platform for the synthesis of complex, high-value molecules. The protocols and insights provided herein demonstrate its successful application in the construction of third-generation EGFR inhibitors, offering a clear path for researchers in drug discovery to develop novel therapeutics against cancer and other diseases driven by kinase dysregulation.[24][25]
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Salsabila, A., et al. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. [Link]
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Ustyuzhanin, M. D., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4339. [Link]
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Application Notes: Strategic Use of 2-(2-Fluoro-5-nitrophenyl)ethanol in the Synthesis of Novel Agrochemicals
Abstract:
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 2-(2-Fluoro-5-nitrophenyl)ethanol as a versatile starting material for the synthesis of novel fungicidal candidates. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented in public literature, its inherent functionalities—a primary alcohol, a nitro group, and a fluorinated phenyl ring—present a rich scaffold for chemical elaboration. We present a scientifically grounded, hypothetical synthetic pathway to a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their potent and broad-spectrum activity. The protocols herein are based on well-established, high-yielding chemical transformations and are designed to be robust and reproducible in a standard laboratory setting.
Introduction: The Potential of Fluorinated Phenyl-Ethanol Scaffolds
The incorporation of fluorine into active agrochemical ingredients is a proven strategy to enhance their metabolic stability, binding affinity, and overall efficacy. The subject of this guide, This compound , is a prime candidate for agrochemical synthesis due to its unique combination of reactive sites. The nitro group can be readily reduced to an amine, a key functional handle for the introduction of various toxophoric moieties, such as pyrazoles, triazoles, or isoxazolines. The primary alcohol offers a site for etherification, esterification, or oxidation, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and systemic movement in plants.
This guide will focus on a hypothetical, yet plausible, synthetic route to a novel pyrazole carboxamide fungicide, a class of compounds that often act as succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4]
Hypothetical Agrochemical Target: A Novel Pyrazole Carboxamide Fungicide
For the purpose of these application notes, we have designed a hypothetical target molecule: N-(2-(2-fluoro-5-methoxyphenyl)ethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide**. This molecule combines the fluorinated phenylethyl scaffold with a difluoromethyl-pyrazole carboxamide, a common feature in modern SDHI fungicides.
Overall Synthetic Workflow
The proposed synthesis is a three-step process starting from this compound. The workflow is designed to be efficient and scalable, employing common laboratory reagents and techniques.
Caption: Proposed synthetic workflow for the target fungicide.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethyl methyl ether (Intermediate 1)
Principle: This step involves the etherification of the primary alcohol of the starting material via the Williamson ether synthesis.[5][6][7][8] The alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from methyl iodide.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1021389-31-0 | 185.15 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 1.2 |
| Methyl Iodide | 74-88-4 | 141.94 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | - | - |
| Ethyl Acetate | 141-78-6 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(5-Amino-2-fluorophenyl)ethyl methyl ether (Intermediate 2)
Principle: This step involves the reduction of the aromatic nitro group to a primary amine.[9][10][11][12][13] Catalytic hydrogenation is a clean and efficient method for this transformation.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-(2-Fluoro-5-nitrophenyl)ethyl methyl ether | - | 199.18 | 1.0 |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 0.05 |
| Methanol | 67-56-1 | - | - |
| Hydrogen Gas (H₂) | 1333-74-0 | - | Excess |
Protocol:
-
In a hydrogenation vessel, dissolve 2-(2-fluoro-5-nitrophenyl)ethyl methyl ether (1.0 eq.) in methanol.
-
Carefully add 10% palladium on carbon (5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which is often pure enough for the next step.
Step 3: Synthesis of N-(2-(2-fluoro-5-methoxyphenyl)ethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (Final Product)
Principle: The final step is an amide bond formation between the synthesized amine and a pre-prepared pyrazole carboxylic acid.[14][15][16][17][18][19] The use of EDC (a water-soluble carbodiimide) and HOBt (an activating agent) is a common and effective method for this coupling, minimizing side reactions and racemization if chiral centers were present.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-(5-Amino-2-fluorophenyl)ethyl methyl ether | - | 169.20 | 1.0 |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | - | 176.12 | 1.0 |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 25952-53-8 | 191.70 | 1.2 |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.13 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | - |
| 1 M Hydrochloric Acid | 7647-01-0 | - | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - |
Protocol:
-
To a round-bottom flask, add 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and 2-(5-amino-2-fluorophenyl)ethyl methyl ether (1.0 eq.).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure target fungicide.
Data and Expected Results
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | 2-(2-Fluoro-5-nitrophenyl)ethyl methyl ether | 85-95 | >95 | ¹H NMR, ¹⁹F NMR, GC-MS |
| 2 | 2-(5-Amino-2-fluorophenyl)ethyl methyl ether | 90-98 | >95 | ¹H NMR, ¹⁹F NMR, LC-MS |
| 3 | Target Fungicide | 75-85 | >98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
Causality and Scientific Rationale
-
Choice of Target: The pyrazole carboxamide scaffold is a well-established toxophore in SDHI fungicides. The difluoromethyl group on the pyrazole ring is known to enhance fungicidal activity. The methoxy group, introduced via etherification, can improve the lipophilicity of the molecule, potentially aiding its penetration into fungal cells.
-
Etherification: The Williamson ether synthesis is a classic and reliable method for forming ethers from primary alcohols.[5][6][7][8] The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol, driving the reaction to completion.
-
Nitro Reduction: Catalytic hydrogenation is the method of choice for reducing nitroarenes to anilines due to its high efficiency, clean reaction profile, and mild conditions, which preserve other functional groups.[9][10][11][12][13]
-
Amide Coupling: The EDC/HOBt coupling system is a robust and widely used method for amide bond formation.[14][15][16][17][18][19] HOBt reacts with the EDC-activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate, leading to higher yields and purities of the desired amide.
Visualization of Key Transformations
Caption: Key chemical transformations in the proposed synthesis.
Conclusion
While "this compound" may not yet be a widely cited building block in the agrochemical literature, its chemical structure holds significant potential. The synthetic protocols detailed in this application note provide a robust and scientifically sound framework for its utilization in the synthesis of novel pyrazole carboxamide fungicides. Researchers and synthetic chemists are encouraged to adapt and optimize these methods for the development of new and effective crop protection agents.
References
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation. (n.d.). Retrieved from [Link]
-
American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC vs Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]
-
PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
YouTube. (2023, March 23). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]
-
Wiley Online Library. (2022, February 3). Design, synthesis, and insecticidal and fungicidal activities of quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide. Retrieved from [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Retrieved from [Link]
-
Globe Thesis. (2022, June 21). Design,Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. Retrieved from [Link]
-
ACS Publications. (2025, April 13). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated isoxazolines 122 by a conjugate addition/cyclization/dehydration cascade.. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides. Retrieved from [Link]
Sources
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(2-Fluoro-5-nitrophenyl)ethanol in Solid-Phase Organic Synthesis
Introduction: The Strategic Role of Photolabile Linkers in Modern Synthesis
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large compound libraries.[1] A cornerstone of this methodology is the linker, a molecular bridge that tethers the nascent molecule to an insoluble polymer support, thereby facilitating purification through simple filtration and washing.[2] The choice of linker is paramount as it dictates the conditions under which the final product is cleaved from the support, and thus the overall compatibility of the synthetic strategy. Among the diverse array of available linkers, photolabile linkers offer a unique advantage: cleavage is initiated by light, a traceless reagent that allows for the release of the target molecule under mild and neutral conditions.[3] This is particularly advantageous for the synthesis of sensitive molecules that are incompatible with the harsh acidic or basic conditions required for other common linkers.
The ortho-nitrobenzyl (oNB) scaffold is a well-established and widely utilized photolabile motif.[4][5][6] Irradiation with UV light triggers an intramolecular rearrangement, leading to the cleavage of the benzylic bond and release of the synthesized compound. This application note provides a detailed guide to the use of a specific oNB-based linker, 2-(2-Fluoro-5-nitrophenyl)ethanol , in solid-phase organic synthesis. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its application, and discuss the strategic implications of its unique substitution pattern.
The 2-(2-Fluoro-5-nitrophenyl)ethyl Linker: A Profile
The 2-(2-Fluoro-5-nitrophenyl)ethyl linker belongs to the oNB class of photolabile linkers. Its structure, featuring a fluorine atom ortho to the nitro group, is designed to subtly modulate the electronic properties of the aromatic ring, which can influence the kinetics of photochemical cleavage. While extensive studies have been conducted on the substituent effects on oNB photolysis, the specific advantages conferred by the 2-fluoro-5-nitro substitution pattern are a subject of ongoing investigation.[4][5][6] It is hypothesized that the electron-withdrawing nature of the fluorine atom can impact the photolytic cleavage rate, and its presence offers a valuable tool for fine-tuning the linker's properties.
Mechanism of Photochemical Cleavage
The cleavage of oNB linkers proceeds via a well-documented intramolecular redox reaction upon irradiation with UV light (typically in the range of 350-365 nm).[7][8][9] The process is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently cyclizes and fragments to release the carboxylic acid (or other linked functional group) and a 2-nitrosobenzaldehyde byproduct.
Caption: Generalized workflow of o-nitrobenzyl linker photocleavage.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in solid-phase synthesis. Researchers should optimize these conditions for their specific application.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the linker precursor is valuable. A plausible synthetic route is the reduction of 2-(2-fluoro-5-nitrophenyl)acetic acid.
Materials:
-
2-(2-Fluoro-5-nitrophenyl)acetic acid
-
Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluoro-5-nitrophenyl)acetic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH3·THF (or a suspension of LAH) in THF to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Immobilization of this compound onto a Solid Support
The linker can be attached to a variety of solid supports, such as polystyrene or PEG-based resins, that are functionalized with a suitable reactive group. A common approach for attaching an alcohol to a carboxyl-functionalized resin is through esterification, often facilitated by coupling agents. Alternatively, for resins like Wang resin, a Mitsunobu reaction can be employed.
Materials:
-
Wang resin (or other hydroxyl-functionalized resin)
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (Mitsunobu Reaction):
-
Swell the Wang resin in anhydrous DCM in a reaction vessel for 30 minutes.
-
Wash the resin with anhydrous DMF (3 x).
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and triphenylphosphine (3 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add DIAD (3 eq.).
-
Stir the solution at 0 °C for 15 minutes.
-
Add the activated linker solution to the swollen resin and agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a suitable analytical method, such as picric acid titration of the free hydroxyl groups.
Caption: Workflow for immobilizing the linker onto a solid support.
Protocol 3: Solid-Phase Synthesis of a Peptide using the 2-(2-Fluoro-5-nitrophenyl)ethyl Linker
This protocol outlines the manual synthesis of a model dipeptide, for illustrative purposes. The widely used Fmoc/tBu strategy is employed.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or a suitable coupling reagent (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or a suitable additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow the activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Filter and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Second Amino Acid Coupling: Repeat step 2 with the next Fmoc-protected amino acid.
-
Final Fmoc Deprotection: Repeat step 4.
-
Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
Protocol 4: Photochemical Cleavage of the Synthesized Peptide
Materials:
-
Peptide-bound resin
-
A suitable solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)
-
UV lamp with an output at ~365 nm (e.g., a medium-pressure mercury lamp with a pyrex filter)
-
Reaction vessel transparent to UV light (e.g., pyrex or quartz)
Procedure:
-
Swell the peptide-bound resin in the chosen cleavage solvent in the photoreactor vessel.
-
Irradiate the suspension with UV light at 365 nm with continuous stirring. The irradiation time will depend on the scale of the reaction, the quantum yield of the linker, and the intensity of the light source. Typical cleavage times can range from 1 to 24 hours.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC or LC-MS.
-
Once cleavage is complete, filter the resin and wash it with the cleavage solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by preparative HPLC.
Data and Performance Characteristics
| Parameter | Typical Range/Value | Analytical Method |
| Linker Loading | 0.2 - 1.0 mmol/g | Picric acid titration, elemental analysis |
| Coupling Efficiency | >99% | Ninhydrin test, Fmoc cleavage UV quantitation |
| Cleavage Yield | 70 - 95% | HPLC analysis of crude product |
| Cleavage Purity | Dependent on synthesis | HPLC, LC-MS |
| Optimal Wavelength | ~365 nm | UV-Vis Spectroscopy |
| Irradiation Time | 1 - 24 hours | Time-course HPLC analysis |
Troubleshooting and Expert Insights
-
Incomplete Cleavage: If photochemical cleavage is incomplete, consider increasing the irradiation time, using a more powerful UV source, or optimizing the cleavage solvent. Solvents that promote swelling of the resin and are transparent at the irradiation wavelength are ideal. The addition of a radical scavenger is generally not necessary for oNB cleavage.
-
Side Reactions: The primary byproduct of the cleavage is the corresponding 2-nitrosobenzaldehyde. This can potentially react with nucleophilic groups in the cleaved product. Purification by HPLC is typically sufficient to remove this byproduct.
-
Influence of the Fluoro Substituent: The fluorine atom at the 2-position, being electron-withdrawing, may have a modest effect on the rate of photolysis. Studies on substituted oNB esters have shown that the electronic effects of ring substituents are generally less pronounced than the nature of the leaving group (the attached molecule).[4][5] However, the fluorine atom can be a useful spectroscopic probe for ¹⁹F NMR analysis of the resin-bound species.
Conclusion
This compound is a valuable addition to the toolkit of photolabile linkers for solid-phase organic synthesis. Its o-nitrobenzyl core allows for mild, traceless cleavage of synthesized molecules from the solid support, enhancing the versatility of SPOS for a wide range of target molecules, including those with sensitive functionalities. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively implement this linker in their synthetic endeavors. Further studies to quantify the precise impact of the 2-fluoro-5-nitro substitution pattern on cleavage kinetics and efficiency will undoubtedly further refine its application and expand its utility in the field.
References
-
This compound | CAS No. 1021389-31-0 Synthetic Routes. (n.d.). Retrieved January 18, 2026, from [Link]
- Gass, J., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567.
-
Gass, J., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. Retrieved from [Link]
- Holmes, C. P., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
-
Gass, J., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. Retrieved from [Link]
-
Hansen, P. R., et al. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH. Retrieved from [Link]
-
This compound. (n.d.). Retrieved January 18, 2026, from [Link]
- Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(3), 1011-1014.
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. Retrieved from [Link]
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. NIH. Retrieved from [Link]
- Process for preparing 2-fluoro-5-nitroaniline. (1984).
-
Synthesis of 2-(o-nitrophenyl)-ethanol. (n.d.). Retrieved January 18, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Barany, G. (2009). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]
- Solid phase peptide synthesis. (1987).
-
Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. Retrieved from [Link]
-
Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. Retrieved from [Link]
-
Al Musaimi, O., et al. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. Retrieved from [Link]
-
Erickson, B. W., & Merrifield, R. B. (1976). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "2-(2-Fluoro-5-nitrophenyl)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this multi-step synthesis. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently navigate the experimental challenges.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common synthetic route involves the preparation of the precursor, 2-fluoro-5-nitrophenylacetic acid, followed by its reduction to the target alcohol. This guide will address potential pitfalls in both stages of this synthesis, providing a structured, question-and-answer-based approach to troubleshooting.
Overall Synthetic Pathway
The synthesis can be conceptually divided into two key stages:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 2-fluoro-5-nitrophenylacetic acid.
-
Reduction to the Target Alcohol: Conversion of 2-fluoro-5-nitrophenylacetic acid to this compound.
Caption: General synthetic scheme for this compound.
Part 1: Troubleshooting the Synthesis of 2-Fluoro-5-nitrophenylacetic Acid
A reliable synthesis of the carboxylic acid precursor is paramount for a high overall yield. Issues at this stage will invariably impact the final reduction step.
FAQ 1: My yield of 2-fluoro-5-nitrophenylacetic acid is low. What are the likely causes?
Low yields of the carboxylic acid precursor can often be traced back to the nitration of the starting material (e.g., 3-fluorophenylacetic acid) or subsequent purification steps.
Possible Cause 1: Inefficient Nitration
-
Explanation: The nitration of an activated phenylacetic acid derivative is a sensitive electrophilic aromatic substitution. The reaction conditions, particularly temperature and the rate of addition of the nitrating agent, are critical. Poor temperature control can lead to the formation of undesired isomers or over-nitration.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically below 40°C) during the addition of the nitrating agent (e.g., concentrated nitric acid)[1]. Use an ice bath to dissipate the heat generated during the exothermic reaction.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the starting material in concentrated sulfuric acid. This ensures a controlled reaction rate and minimizes local hot spots that can lead to side products.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
Possible Cause 2: Inefficient Product Isolation and Purification
-
Explanation: 2-Fluoro-5-nitrophenylacetic acid is typically isolated by precipitation upon pouring the reaction mixture onto ice. Incomplete precipitation or losses during washing and recrystallization can significantly reduce the yield.
-
Troubleshooting:
-
Precipitation: Ensure the reaction mixture is poured onto a large excess of ice with vigorous stirring to promote complete precipitation of the product[1].
-
Washing: Wash the filtered precipitate with cold water to remove residual acid without dissolving a significant amount of the product.
-
Recrystallization: If recrystallization is necessary for purification, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. A common method involves crystallization from ethyl acetate followed by trituration with acetonitrile[1].
-
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | < 40°C | Minimizes formation of isomers and over-nitrated byproducts. |
| Nitrating Agent Addition | Dropwise | Controls the exothermic reaction and prevents localized overheating. |
| Product Isolation | Precipitation on ice | Promotes rapid and complete precipitation of the carboxylic acid. |
| Purification | Recrystallization/Trituration | Removes impurities and isolates the desired isomer. |
Part 2: Troubleshooting the Reduction of 2-Fluoro-5-nitrophenylacetic Acid
The reduction of the carboxylic acid to the primary alcohol is the final and often most challenging step. The choice of reducing agent is critical due to the presence of other reducible functional groups (the nitro group).
Caption: Key areas for troubleshooting low yield in the reduction step.
FAQ 2: I am getting a complex mixture of products and a low yield of the desired alcohol. Which reducing agent should I use?
The choice between a powerful, non-selective reducing agent like Lithium Aluminium Hydride (LiAlH₄) and a more selective one like Borane (BH₃) is the most critical decision in this step.
Option 1: Lithium Aluminium Hydride (LiAlH₄) - The Powerful but Risky Choice
-
Expertise & Experience: LiAlH₄ is a very strong reducing agent capable of reducing carboxylic acids to primary alcohols. However, it is not very selective and can also reduce other functional groups. A significant side reaction with aromatic nitro compounds is the formation of azo products.
-
Trustworthiness: While effective for the carboxylic acid reduction, the lack of selectivity for the nitro group makes it a less reliable choice for this specific synthesis, often leading to complex product mixtures and difficult purification.
-
Authoritative Grounding: LiAlH₄ is known to reduce aromatic nitro compounds to azo compounds, which can complicate the purification process.
Option 2: Borane (BH₃) - The Selective and Recommended Choice
-
Expertise & Experience: Borane (often used as a complex with THF or dimethyl sulfide) is a more selective reducing agent for carboxylic acids. It will typically not reduce nitro groups under the conditions required for carboxylic acid reduction. This chemoselectivity is a significant advantage in this synthesis.
-
Trustworthiness: The high selectivity of borane for the carboxylic acid group in the presence of a nitro group makes it the more reliable and recommended reagent for this transformation, leading to a cleaner reaction profile and higher yield of the desired product.
-
Authoritative Grounding: Borane reagents are known to selectively reduce carboxylic acids in the presence of esters and other functional groups, and they are generally unreactive towards nitro groups under these conditions.
| Reducing Agent | Pros | Cons | Recommendation |
| LiAlH₄ | Powerful, readily available. | Non-selective, reduces nitro group to azo compounds. | Not recommended for this synthesis. |
| Borane (BH₃) | Highly selective for carboxylic acids. Does not reduce nitro groups. | Can be less reactive, may require heating. | Recommended for this synthesis. |
FAQ 3: I am using Borane, but the reaction is slow or incomplete. How can I improve the yield?
Even with the recommended reagent, reaction conditions need to be optimized for a successful outcome.
Possible Cause 1: Inactive Reagent or Insufficient Equivalents
-
Explanation: Borane solutions (especially BH₃·THF) can degrade over time. Using an insufficient amount of the reagent will lead to an incomplete reaction.
-
Troubleshooting:
-
Reagent Quality: Use a fresh bottle of the borane reagent or titrate an older bottle to determine its exact molarity.
-
Stoichiometry: Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Explanation: While many borane reductions proceed at room temperature, some less reactive carboxylic acids may require gentle heating to achieve a reasonable reaction rate.
-
Troubleshooting:
-
Initial Conditions: Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Heating: If TLC analysis shows a slow or stalled reaction after several hours at room temperature, gently heat the reaction mixture to 40-50°C.
-
FAQ 4: I have a good conversion to the product, but I am losing a significant amount during work-up and purification. What are the best practices?
A proper work-up and purification strategy is essential to isolate the target alcohol in high purity and yield.
Work-up Procedure for Borane Reduction:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0°C and slowly add methanol or ethanol to quench the excess borane. Be cautious as this will evolve hydrogen gas.
-
Extraction: Pour the quenched reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is the standard stationary phase for the purification of polar organic compounds like alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the product from any remaining starting material or non-polar impurities.
-
TLC Analysis: Before running the column, use TLC to determine the optimal solvent system that gives a good separation between the starting material (more polar) and the product alcohol (less polar). A good starting point for the mobile phase is a 3:1 to 1:1 mixture of hexanes and ethyl acetate.
Caption: A typical workflow for the purification of the target alcohol.
Summary of Key Recommendations
-
For the synthesis of 2-fluoro-5-nitrophenylacetic acid: Maintain strict temperature control during nitration and optimize the precipitation and purification steps.
-
For the reduction to this compound: Use borane (BH₃·THF or BH₃·SMe₂) as the reducing agent to avoid side reactions with the nitro group.
-
For incomplete borane reductions: Ensure the quality and stoichiometry of the borane reagent and consider gentle heating if the reaction is sluggish.
-
For purification: Employ a standard aqueous work-up followed by silica gel column chromatography with a hexane/ethyl acetate solvent system.
By systematically addressing these potential issues, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development projects.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Borane Reagents. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for "2-(2-Fluoro-5-nitrophenyl)ethanol" Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-(2-Fluoro-5-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to explain the causality behind experimental choices, ensuring your success in the lab.
Core Synthesis and Key Transformations
The compound this compound (CAS 1021389-31-0) is a valuable building block in medicinal and materials chemistry.[1][2] Its structure features three key functional handles: a nitro group, a fluorine atom on an aromatic ring, and a primary alcohol. Optimizing reactions involving this scaffold requires a nuanced understanding of the interplay between these groups.
The primary synthetic route involves the reduction of a corresponding carbonyl precursor, followed by transformations of the nitro group or the aromatic ring.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For aryl halides, common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. [3][4]The catalyst must be in the active Pd(0) state. If starting with a Pd(II) source like Pd(OAc)₂, a phosphine ligand is required to facilitate the reduction to Pd(0) and stabilize the complex.
-
Base Selection: The base plays a key role in activating the boronic acid for transmetalation. [5]An inadequate or wet base is a common point of failure. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. The base must be strong enough but not so nucleophilic that it degrades the substrate or catalyst.
-
Reagent Quality: Boronic acids can degrade over time through a process called protodeboronation, especially if moist. It is often best to use a fresh bottle or to use more stable boronic acid derivatives like pinacol esters. [4]* Oxygen Exclusion: The Pd(0) catalytic species is sensitive to oxidation. Ensure your reaction solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Purification Challenges
Question: My product, this compound, streaks badly during silica gel column chromatography, leading to poor separation and impure fractions. What can I do?
Answer: This is a common problem when purifying polar compounds, especially those with both hydrogen-bond donating (the -OH group) and polar (the -NO₂ group) functionalities, on silica gel. [6]
-
Modify the Eluent:
-
Increase Polarity Gradually: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Add a Modifier: Streaking can be caused by strong, non-ideal interactions with the acidic silica surface. Adding a small amount of a modifier can improve peak shape. For your neutral/acidic compound, adding ~1% acetic acid to the eluent can help. For basic compounds (like the aniline derivative), adding ~1% triethylamine or ammonium hydroxide is often effective. [7]* Change the Stationary Phase:
-
Reverse-Phase Chromatography: If streaking persists, switch to a reverse-phase (e.g., C18) column. [7]Here, the elution order is reversed, with non-polar compounds eluting last. The typical solvents are water and acetonitrile or methanol.
-
Alumina: For some compounds, particularly basic ones, neutral or basic alumina can be a better choice than silica. [7] * Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds and uses a polar stationary phase with a high organic content mobile phase, offering a different selectivity. [8]
-
Detailed Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol is adapted from standard reduction procedures for aromatic ketones. [9]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-5-nitroacetophenone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting ketone.
-
Work-up:
-
Cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ until gas evolution ceases and the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 3.2: Analytical Reaction Monitoring
Effective reaction monitoring is crucial for optimization. [10]A combination of techniques provides the most comprehensive picture. [11]
Caption: Workflow for analytical reaction monitoring.
Table 2: Recommended Analytical Techniques
| Technique | Best Suited For | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Fast, inexpensive, requires minimal sample. [11] | Not quantitative, limited resolution. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of conversion and purity. | High resolution, quantitative, versatile for non-volatile compounds. [11][12] | More time-consuming and expensive than TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile side products or thermally stable compounds. | High resolution, provides mass for identification. [11] | Not suitable for thermally labile compounds like the target alcohol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and key intermediates. | Provides detailed structural information, non-destructive. [10] | Lower sensitivity, requires higher sample quantity for crude analysis. |
References
-
ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of nitroarenes. Retrieved from [Link]
-
Molbase. (n.d.). This compound | CAS No.1021389-31-0 Synthetic Routes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from [Link]
-
McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
- Google Patents. (n.d.). US1944958A - Purification of aromatic alcohols.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
Sources
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- 2. This compound [myskinrecipes.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Here, you will find in-depth answers to frequently asked questions and practical solutions to overcome synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis via Reduction of 2-Fluoro-5-nitrobenzaldehyde
This is one of the most common and direct routes to synthesize this compound. The primary transformation is the selective reduction of the aldehyde functionality.
Answer:
Incomplete conversion is a frequent issue in the reduction of aromatic aldehydes. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, its activity can be diminished by moisture or improper storage.[1] It is also known to decompose in protic solvents like methanol and ethanol over time.[1]
-
Reaction Temperature: While NaBH₄ reductions are often performed at 0°C to control exothermicity, the reaction may require warming to room temperature to proceed to completion.
-
Solvent Purity: The presence of water in your solvent will quench the hydride reagent, reducing its effective concentration available for the reaction.[2]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or test the activity of your current batch on a small scale with a standard aldehyde.
-
Increase Reagent Stoichiometry: A slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) can compensate for any decomposition.[1]
-
Optimize Reaction Temperature: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours), monitoring by Thin Layer Chromatography (TLC).
-
Ensure Anhydrous Conditions: Use freshly dried solvents. While NaBH₄ is more tolerant to protic solvents than LiAlH₄, minimizing water content is always good practice.
Answer:
The formation of side products in the reduction of a nitro-substituted benzaldehyde can arise from a few key pathways:
-
Over-reduction: While NaBH₄ is generally chemoselective for aldehydes and ketones over nitro groups, under certain conditions or with stronger reducing agents like lithium aluminum hydride (LiAlH₄), the nitro group can also be reduced to an amine or other intermediates.[3]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 2-fluoro-5-nitrobenzaldehyde, can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. If your reaction conditions are basic, this is a possibility.
-
Hydrogenolysis (in Catalytic Hydrogenation): If you are employing catalytic hydrogenation (e.g., H₂/Pd-C), over-reduction can lead to the formation of 2-fluoro-5-nitrotoluene (from the alcohol) or even 2-fluoro-5-nitrobenzene through hydrogenolysis of the benzylic alcohol.[4]
Troubleshooting Protocol:
-
Characterize the Byproduct: Isolate the side product and characterize it using techniques like NMR and Mass Spectrometry to confirm its identity.
-
Control Reaction Conditions:
-
For NaBH₄ reductions, maintain a neutral or slightly acidic workup to avoid the Cannizzaro reaction.
-
For catalytic hydrogenation, carefully select the catalyst and control the hydrogen pressure and reaction time to minimize hydrogenolysis.
-
| Potential Side Product | Plausible Cause | Suggested Action |
| 2-Fluoro-5-aminobenzyl alcohol | Use of a strong, non-selective reducing agent (e.g., LiAlH₄) | Use a milder reducing agent like NaBH₄. |
| 2-Fluoro-5-nitrobenzoic acid | Basic reaction conditions leading to the Cannizzaro reaction | Perform the reaction under neutral conditions and use an acidic workup. |
| 2-Fluoro-5-nitrotoluene | Over-reduction/hydrogenolysis during catalytic hydrogenation | Optimize catalyst, hydrogen pressure, and reaction time. |
II. Synthesis via Grignard Reaction with 2-Fluoro-5-nitrobenzaldehyde
This route involves the addition of a methyl Grignard reagent (e.g., CH₃MgBr) to 2-fluoro-5-nitrobenzaldehyde, which would theoretically yield 1-(2-fluoro-5-nitrophenyl)ethanol. Subsequent demethylation is not a direct route to the target molecule. A more plausible Grignard approach would be the reaction of a formaldehyde equivalent with a Grignard reagent derived from a 2-fluoro-5-nitrophenyl halide, though this is a more complex multi-step synthesis. Given the high reactivity of Grignard reagents, several side reactions are possible.
Answer:
Low yields in Grignard reactions are almost always traced back to two main culprits: moisture and side reactions involving the highly basic nature of the Grignard reagent.
-
Reaction with Water: Grignard reagents are extremely sensitive to water and will be rapidly quenched by any protic source.[5] This includes residual water in glassware, solvents, or the starting aldehyde.
-
Reaction with the Nitro Group: The compatibility of Grignard reagents with nitro groups is a significant concern. The highly electrophilic nitrogen of the nitro group can be attacked by the nucleophilic Grignard reagent, leading to a complex mixture of byproducts.
-
Enolization: While 2-fluoro-5-nitrobenzaldehyde does not have enolizable protons, if the Grignard reagent is used with a ketone that does, enolization can compete with nucleophilic addition.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried, for example, by distillation from sodium/benzophenone for ethers.[6]
-
Use of Freshly Prepared Grignard Reagent: Prepare the Grignard reagent immediately before use and titrate it to determine its exact concentration.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde to maintain a low concentration of the nucleophile and minimize side reactions.
Caption: Troubleshooting workflow for low yields in Grignard reactions.
III. Synthesis via Wurtz-type Reaction
A less common but feasible route could involve the coupling of a 2-(2-fluoro-5-nitrophenyl)ethyl halide with a hydroxyl-containing reagent using a Wurtz-type reaction. However, the classic Wurtz reaction is generally used for C-C bond formation.
Answer:
The Wurtz reaction and its variants are known to produce a variety of byproducts, which can make purification challenging.
-
Dimerization: The primary side reaction in a Wurtz coupling is the dimerization of the starting alkyl halide, leading to the formation of a symmetrical alkane.[7] In this case, you would form 1,2-bis(2-fluoro-5-nitrophenyl)ethane.
-
Disproportionation: Alkyl radicals formed during the reaction can also undergo disproportionation, where one radical abstracts a hydrogen from another, resulting in an alkane and an alkene.[8]
Troubleshooting Protocol:
-
Consider Alternative Coupling Methods: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) offer much greater control and selectivity than the Wurtz reaction and are generally preferred for constructing specific C-C bonds.
-
Wurtz-Fittig Reaction: If coupling an alkyl halide with an aryl halide, the Wurtz-Fittig modification can provide better yields of the cross-coupled product.[9]
Caption: Common side products in a Wurtz-type reaction.
References
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Wow Essays. (2023, March 30). Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Autechaux. (n.d.). This compound | CAS No.1021389-31-0 Synthetic Routes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Quora. (2018, February 6). What will happen if two different alkyl halides undergo wurtz reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. (n.d.). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
ResearchGate. (n.d.). (PDF) Liquid-Phase Hydrogenation of Benzaldehyde on Low-Percentage Pt-Containing Catalysts under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Retrieved from [Link]
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- 2. icheme.org [icheme.org]
- 3. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
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- 8. byjus.com [byjus.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
"2-(2-Fluoro-5-nitrophenyl)ethanol" stability and storage issues
Welcome to the technical support center for 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS 1021389-31-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the product.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8°C) are ideal for maintaining its integrity over time.[2] It is also crucial to protect the compound from direct sunlight and heat.[3]
Q2: Is this compound sensitive to light?
A2: Yes, nitroaromatic compounds can be sensitive to light.[4][5] Exposure to UV radiation can initiate photodegradation, potentially leading to the formation of byproducts such as nitrophenols.[4][6] Therefore, it is imperative to store this compound in an opaque or amber-colored vial to minimize light exposure.
Q3: What materials should be avoided when handling or storing this compound?
A3: this compound should be kept away from strong acids, strong bases, and strong oxidizing agents.[3] Nitroaromatic compounds can react with these substances, leading to degradation or potentially hazardous situations.[3][7] For instance, contact with strong bases could potentially lead to dehydrofluorination.
Q4: What are the visual signs of degradation for this compound?
A4: While the pure compound is typically a solid, any noticeable change in color (e.g., darkening or yellowing) or physical state (e.g., clumping or melting at room temperature) could indicate degradation.[1] The appearance of a yellow color in solutions of nitroaromatic compounds can sometimes indicate the formation of degradation products like 4-nitrocatechol from 4-nitrophenol.[1]
Stability
Q5: What makes this compound a stable molecule?
A5: The stability of this compound is attributed to two key structural features: the fluoroaromatic system and the nitro group. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and chemical resistance to the aromatic ring.[6] Additionally, the electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds generally resistant to oxidative degradation.[8]
Q6: What are the potential degradation pathways for this compound?
A6: Several degradation pathways are possible under suboptimal conditions:
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts, including nitrophenols.[4][9]
-
Thermal Decomposition: At elevated temperatures, 2-arylethanols can undergo dehydration to form styrene derivatives.[4] For this compound, this would likely result in the formation of 2-fluoro-5-nitrostyrene.
Q7: How can I assess the stability of my sample of this compound?
A7: A standard approach to assess the stability of a chemical compound involves incubating the compound in relevant buffers (e.g., acidic, neutral, and basic pH) at a controlled temperature (e.g., 37°C) over a specific time course.[7] Aliquots are taken at various time points and analyzed by a suitable analytical method, such as HPLC-MS, to quantify the remaining parent compound and identify any degradation products.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Unexpected experimental results or low yield. | Compound degradation. | Verify compound integrity: Analyze a small sample of your stock by HPLC or NMR to confirm its purity and structure. The presence of unexpected peaks may indicate degradation. Nitroaromatic compounds are generally resistant to oxidation but can be susceptible to photodegradation and reactions with strong nucleophiles or bases.[8] |
| Change in physical appearance of the solid (e.g., discoloration, clumping). | Exposure to moisture, light, or elevated temperatures. | Re-evaluate storage conditions: Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[1] Discoloration, particularly yellowing, can be a sign of the formation of nitrophenol-like byproducts due to light exposure or other degradation pathways.[1] |
| Inconsistent results between different batches of the compound. | Variation in purity or handling of different batches. | Perform qualification of new batches: Always analyze a new batch to confirm its identity and purity before use in critical experiments. Store all batches under identical, recommended conditions to minimize variability. |
| The compound appears to be insoluble in the intended solvent. | Incorrect solvent choice or degraded material. | Verify solubility: While specific solubility data is not widely published, similar compounds are soluble in polar organic solvents.[10] If solubility is an issue with a previously used solvent, it may be an indicator of degradation and polymerization. Attempt to dissolve a small amount in a range of common laboratory solvents (e.g., DMSO, DMF, methanol, acetone) to find a suitable one. |
Visualizing Potential Degradation and Troubleshooting
To aid in understanding the potential stability issues and how to address them, the following diagrams illustrate a plausible degradation pathway and a troubleshooting workflow.
Caption: A workflow for troubleshooting issues with this compound.
References
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. J Environ Sci (China). 2005;17(6):886-93. [Link]
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. 2013; 1(11):1469–1477. [Link]
-
Thermal decomposition of 2-phenylethanol: A computational study on mechanism. ScienceDirect. [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
-
Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. [Link]
-
Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. ResearchGate. [Link]
-
Safety data sheet - BASF Agro. BASF. [Link]
-
Examples of Incompatible Chemicals. University of Nebraska-Lincoln. [Link]
-
This compound | CAS No.1021389-31-0 Synthetic Routes. Molbase. [Link]
-
2-Phenylethanol | C8H10O | CID 6054. PubChem. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
Quality Guidelines. ICH. [Link]
-
Integrating a Luminescent Porous Aromatic Framework into Indicator Papers for Facile, Rapid, and Selective Detection of Nitro Compounds. MDPI. [Link]
-
A protocol for testing the stability of biochemical analytes. Technical document | Request PDF. ResearchGate. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]
-
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. PMC. [Link]
-
Fluorine in Nitrogen. Air Products. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
This compound. MySkinRecipes. [Link]
-
Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. RSC Publishing. [Link]
-
code of practice compressed fluorine and mixtures with inert gases. EIGA. [Link]
-
Photodecomposition of energetic nitro compounds. UNT Digital Library. [Link]
-
Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]
-
Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. [Link]
-
Fluorine. Airgas. [Link]
-
Chemosensors for detection of nitroaromatic compounds (explosives). ResearchGate. [Link]
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Overcoming solubility problems with "2-(2-Fluoro-5-nitrophenyl)ethanol"
Here is the technical support center for "2-(2-Fluoro-5-nitrophenyl)ethanol".
Welcome to the technical support guide for this compound (CAS 1021389-31-0). This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges related to the handling and solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Compound Profile & Quick Reference
This compound is a substituted aromatic compound whose physicochemical properties are dictated by its distinct functional groups: a nitrophenyl ring, a fluorine substituent, and an ethanol side chain. While specific experimental solubility data for this compound is not extensively published, its behavior can be reliably predicted based on its structure.
The combination of a highly polar nitro group and an electronegative fluorine atom on an aromatic ring makes the molecule poorly soluble in aqueous solutions.[1][2] The aromatic ring itself is hydrophobic, further limiting water solubility.[3] The terminal hydroxyl (-OH) group on the ethanol side chain offers a site for hydrogen bonding and potential pH manipulation, which are key to overcoming solubility issues.
| Property | Value | Source |
| CAS Number | 1021389-31-0 | [4] |
| Molecular Formula | C₈H₈FNO₃ | [5][6] |
| Molecular Weight | 185.15 g/mol | [5][6] |
| Predicted Solubility | ||
| Water/Buffers | Sparingly soluble to insoluble | [1][2] |
| Polar Organic Solvents | Readily soluble | [2] |
| Storage | Room temperature, dry | [5][7] |
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous vs. organic solvents?
Based on its chemical structure, the compound is predicted to be poorly soluble in water and neutral aqueous buffers. Aromatic nitro compounds are characteristically insoluble in water.[1][3] However, it should be readily soluble in most polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, and acetone.[2]
Q2: I'm trying to dissolve the compound directly into my PBS buffer (pH 7.4), but it's not working. Why?
This is expected behavior. The molecule's large, relatively non-polar aromatic core, combined with the highly polar but uncharged nitro group, prevents effective solvation by water molecules.[8] At neutral pH, the hydroxyl group is protonated (-OH) and contributes minimally to aqueous solubility. To achieve dissolution in an aqueous system, a solubilization strategy is required.
Q3: Can I heat the solution to improve solubility?
Gentle warming can increase the rate of dissolution and may slightly increase solubility. However, exercise caution. Prolonged heating or high temperatures can lead to degradation of the compound. We recommend performing a small-scale test and verifying compound integrity via an appropriate analytical method (e.g., HPLC, LC-MS) if heating is employed.
Q4: What are the best starting solvents for preparing a high-concentration stock solution?
For preparing a concentrated stock solution, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ethanol is also a viable option. These solvents are highly polar and can effectively solvate the molecule, allowing for the preparation of stock solutions in the millimolar range.
Part 2: In-Depth Troubleshooting Guides
These guides provide step-by-step protocols for overcoming the most common solubility challenges.
Guide 1: Preparing Aqueous Working Solutions Using Co-Solvents
This is the most common and effective first-line approach for solubilizing non-polar compounds in aqueous media for in vitro experiments.
-
The Scientific Principle: Co-solvency works by reducing the overall polarity of the solvent system.[9] Water-miscible organic solvents like DMSO integrate into the water's hydrogen-bonding network, creating a microenvironment that is more favorable for solvating hydrophobic molecules and reducing the interfacial tension between the compound and the aqueous solution.[10][11]
-
Experimental Protocol: Co-Solvent Method
-
Prepare Primary Stock: Weigh the desired amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.
-
Serial Dilution (Optional): If necessary, perform intermediate dilutions from the primary stock using 100% DMSO to create lower-concentration stocks.
-
Final Dilution: Vigorously vortex or stir your final aqueous buffer (e.g., cell culture medium, PBS). Add the required volume of the DMSO stock solution dropwise into the swirling buffer to achieve the final desired concentration.
-
Crucial Final Check: Ensure the final concentration of the organic co-solvent is low enough to be tolerated by your experimental system (typically ≤0.5% for cell-based assays). Visually inspect the final solution for any signs of precipitation or cloudiness.
-
-
Data Summary: Common Co-Solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Notes & Causality |
| DMSO | 0.1% - 0.5% | Excellent solubilizing power for nonpolar compounds.[12] Can be cytotoxic at higher concentrations, so a vehicle control is essential. |
| Ethanol | 0.1% - 1.0% | Good solubilizing power and is often better tolerated by cells than DMSO.[13] May be less effective for highly insoluble compounds. |
| Propylene Glycol | 1% - 5% | A less toxic co-solvent, often used in pharmaceutical formulations.[14] Its higher viscosity can be a handling consideration. |
-
Visualization: Co-Solvent Workflow
Caption: Decision workflow for the co-solvent solubilization method.
Guide 2: Enhancing Solubility via pH Adjustment
If co-solvents are not an option or are insufficient, leveraging the compound's ionizable group can be a powerful alternative.
-
The Scientific Principle: The solubility of compounds with acidic or basic functional groups is highly dependent on pH.[15][16] this compound possesses a terminal hydroxyl (-OH) group, which is a weak acid. By increasing the pH of the solution well above the pKa of this hydroxyl group, it will be deprotonated to form a negatively charged alkoxide anion (R-O⁻).[17][18] This charged species is significantly more polar and thus exhibits dramatically increased solubility in water.
-
Experimental Protocol: pH Adjustment Method
-
Create a Suspension: Add the dry compound to your desired aqueous solvent (e.g., deionized water) to form a fine suspension.
-
Titrate with Base: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Monitor Dissolution: Continue adding the base and monitor the suspension. The point at which the solution becomes clear indicates the pH required for complete solubilization. Use a calibrated pH meter to record this value.
-
Buffer and Validate: Once dissolved, the solution can be buffered to the desired final pH, but be aware that lowering the pH may cause precipitation. It is critical to validate that the compound remains stable at the elevated pH and that the final pH is compatible with your downstream application.
-
-
Visualization: Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of the compound.
Guide 3: Advanced Solubilization Strategies
When standard methods are insufficient, several advanced formulation techniques can be explored.
-
Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble molecules like our target compound, effectively shielding the hydrophobic aromatic ring from water and presenting a soluble complex to the aqueous environment.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
-
Use of Surfactants:
-
Principle: Above their critical micelle concentration (CMC), surfactants form micelles in water. These are aggregates with hydrophobic cores and hydrophilic shells. The poorly soluble compound can partition into the hydrophobic core, resulting in a stable, clear micellar solution.[11][20] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.
-
-
Other Methods: For drug development applications, techniques like solid dispersions, micronization (particle size reduction), and nano-suspensions can significantly enhance dissolution rates and bioavailability.[12][14][21]
Part 3: Safety & Handling
All laboratory work should be conducted in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the dry powder.[22]
-
General Hazards: While a specific toxicological profile is not available, nitroaromatic compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[23][24] In case of contact, rinse the affected area immediately with plenty of water.[22]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
- Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Cosolvent. (n.d.). Wikipedia.
- Physical properties of nitro compounds. (n.d.). CHEM-GUIDE.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
- 2-(2-FLUORO-5-NITROPHENYL)
- This compound. (n.d.). ChemBK.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- NITRO COMPOUNDS. (2020). Google Sites.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Nitrobenzene - Solubility of Things. (n.d.). Solubility of Things.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Nitro Compounds. (2021). Chemistry LibreTexts.
- How does pH affect solubility? (2025). askIITians.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- The Effect of pH on Solubility. (n.d.). Chemistry Steps.
- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
- This compound | CAS No.1021389-31-0 Synthetic Routes. (n.d.). Molbase.
- This compound | 1021389-31-0. (2022). ChemicalBook.
- This compound. (n.d.). MySkinRecipes.
- SAFETY D
- SAFETY D
- SAFETY D
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- 4. This compound | 1021389-31-0 [chemicalbook.com]
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- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. globalresearchonline.net [globalresearchonline.net]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
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- 20. researchgate.net [researchgate.net]
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- 22. mmbio.byu.edu [mmbio.byu.edu]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 2-(2-Fluoro-5-nitrophenyl)ethanol
Welcome to the technical support center for the purification of 2-(2-Fluoro-5-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining this valuable building block in high purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Introduction
Plausible Synthetic Routes & Potential Impurities
A likely and chemically sound method for the synthesis of this compound is the Henry (nitroaldol) reaction , followed by reduction. This involves the reaction of 2-fluoro-5-nitrobenzaldehyde with nitromethane, followed by subsequent chemical modifications. Another possibility is the reduction of a 2-(2-fluoro-5-nitrophenyl)acetic acid derivative.
Based on these potential synthetic pathways, a researcher might encounter the following impurities:
-
Unreacted Starting Materials: 2-Fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrotoluene.
-
Side-Reaction Products: Over-reduction of the nitro group to an amine, or other condensation byproducts.
-
Reagents and Catalysts: Residual base from the Henry reaction or reducing agents.
-
Solvents: Residual solvents from the reaction or workup.
The following sections will provide detailed guidance on how to identify and remove these impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product shows multiple spots on the TLC plate. How do I identify the product and the major impurities?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your crude product. To identify your desired product and the impurities, you can use the following strategies:
-
Co-spotting: Spot your crude mixture alongside the starting material (e.g., 2-fluoro-5-nitrobenzaldehyde) on the same TLC plate. If one of the spots in your crude mixture has the same Rf value as the starting material, it is likely unreacted starting material.
-
Polarity Considerations: this compound, with its hydroxyl group, is more polar than the starting aldehyde or toluene precursor. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the less polar starting materials. Highly polar impurities, such as over-reduced amino-derivatives, will have even lower Rf values.
-
Staining: Use a UV lamp to visualize the spots. Aromatic nitro compounds are often UV-active. Additionally, you can use a potassium permanganate (KMnO4) stain, which will react with the alcohol functional group of your product, causing the spot to turn yellow/brown.
A typical TLC solvent system for analyzing such compounds would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a ratio of 70:30 hexane:ethyl acetate and adjust the polarity to achieve good separation.[1]
Question 2: How can I effectively remove unreacted 2-fluoro-5-nitrobenzaldehyde from my product?
Answer:
Both your product and the starting aldehyde are relatively polar, which can make separation challenging. Two primary methods are recommended:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[2]
-
Recrystallization: This technique can be effective if a suitable solvent system is found where the solubility of the product and the impurity differ significantly at different temperatures.
Experimental Protocol: Column Chromatography
Objective: To separate this compound from less polar impurities like unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 70:30 (v/v) mixture of hexane and ethyl acetate.[3] The ideal solvent system will give your product an Rf value of approximately 0.3.[2]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Question 3: I've performed a column, but my product is still not pure. What else can I try?
Answer:
If column chromatography alone is insufficient, consider the following:
-
Recrystallization: This is an excellent secondary purification step. The choice of solvent is critical. For a polar compound like this compound, you might explore single solvents like ethanol or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[4][5] The goal is to find a solvent that dissolves your compound well when hot but poorly when cold.
Experimental Protocol: Recrystallization
Objective: To further purify this compound by removing soluble and insoluble impurities.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in different solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for pure this compound?
-
1H NMR:
-
Aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and fluoro groups. You would expect to see complex splitting patterns (doublets, doublet of doublets) due to F-H and H-H coupling.
-
The two methylene groups of the ethanol side chain (-CH2CH2OH) will likely appear as two distinct triplets in the range of δ 3.0-4.5 ppm. The CH2 group attached to the aromatic ring will be further downfield than the CH2 group attached to the hydroxyl group.[6]
-
The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
13C NMR:
-
Aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant.
-
The carbon bearing the hydroxyl group will typically resonate in the δ 50-80 ppm range.[6]
-
The other methylene carbon will be further upfield.
-
-
IR Spectroscopy:
-
A broad O-H stretch around 3300-3500 cm-1.
-
Strong asymmetric and symmetric N-O stretches for the nitro group around 1520 cm-1 and 1350 cm-1, respectively.
-
A C-O stretch around 1050-1150 cm-1.
-
C-F stretch around 1100-1200 cm-1.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) should be observable. Common fragmentation patterns for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[7]
-
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic
Sources
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- 2. chem.rochester.edu [chem.rochester.edu]
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- 5. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Home [chemicals.thermofisher.kr]
Technical Support Center: Proactive Strategies for Preventing Side Reactions of the Nitro Group in Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of handling nitro groups during organic synthesis. The inherent reactivity of the nitro group, while synthetically useful, often leads to undesired side reactions. This center is designed to equip you with the knowledge to anticipate and prevent these challenges, ensuring the integrity and efficiency of your synthetic routes.
Understanding the Dual Nature of the Nitro Group
The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that defines its reactivity.[1][2][3] This property makes adjacent C-H bonds acidic and activates aromatic rings for nucleophilic aromatic substitution, but it also makes the nitro group itself susceptible to reduction and other transformations.[1][2] Understanding this electronic influence is the first step in predicting and mitigating potential side reactions.
The most common transformation and, therefore, the most frequent source of side reactions, is the reduction of the nitro group to an amine.[2][4][5] However, the pathway from a nitro compound to an amine is not always direct and can involve several intermediates, such as nitroso and hydroxylamine species.[6][7] These intermediates can sometimes lead to undesired dimeric products like azo and azoxy compounds.[7][8]
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section addresses specific challenges encountered during syntheses involving nitro-containing molecules, offering explanations for the underlying chemistry and actionable protocols for prevention.
Issue 1: Unintended Reduction of the Nitro Group
Unintentional reduction of the nitro group is the most prevalent side reaction, particularly when other functional groups in the molecule require reductive transformations.
Q: My primary goal is to reduce a ketone to an alcohol, but my nitro group is also being reduced. How can I achieve chemoselectivity?
A: Achieving chemoselectivity in the presence of a nitro group requires a careful choice of reducing agent and reaction conditions.
The key is to select a reagent that is potent enough to reduce the target functional group (e.g., a ketone) while being mild enough to leave the nitro group intact.
Underlying Cause: Many common reducing agents, such as catalytic hydrogenation with Pd/C or strong hydride reagents like LiAlH₄, are capable of reducing both ketones and nitro groups.[8][9]
Preventative Strategies & Protocols:
-
Sodium Borohydride (NaBH₄): This is often the reagent of choice for the selective reduction of ketones and aldehydes in the presence of a nitro group. It is a milder reducing agent than LiAlH₄ and typically does not affect nitroarenes under standard conditions.
Experimental Protocol: Selective Ketone Reduction
-
Dissolve the nitro-containing ketone (1.0 eq) in a suitable solvent, such as methanol or ethanol, at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an appropriate organic solvent and purify as necessary.
-
-
Metal/Acid Systems: For the intended reduction of the nitro group itself, metal/acid systems like Fe/HCl, SnCl₂/HCl, or Zn/AcOH offer good chemoselectivity and are generally cost-effective.[4][5][10] These methods are often preferred when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[4]
Issue 2: Formation of Azo and Azoxy Byproducts
During the reduction of aromatic nitro compounds, the formation of dimeric species such as azoxybenzenes and azobenzenes can be a significant side reaction, leading to complex product mixtures and reduced yields of the desired amine.[7][8]
Q: I am observing significant amounts of colored byproducts, likely azo/azoxy compounds, during my nitro reduction. What causes this and how can I suppress their formation?
A: The formation of these byproducts is often a result of the condensation of partially reduced intermediates, specifically nitroso and hydroxylamine species. [6][7] This is particularly common when using certain reducing agents or under conditions that do not favor the complete reduction to the amine.
Underlying Cause: The reaction between a nitroso intermediate and a hydroxylamine intermediate, both formed during the reduction process, leads to the formation of an azoxy compound, which can be further reduced to an azo compound and then to the desired amine.[7]
Preventative Strategies & Protocols:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This method is often very effective at complete reduction to the amine, minimizing the accumulation of intermediates.[4][9]
-
Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are also generally reliable for complete reduction.[5][10] The acidic conditions help to protonate intermediates, preventing their condensation.
-
-
Reaction Conditions:
-
Sufficient Reducing Agent: Ensure an adequate stoichiometric or catalytic amount of the reducing agent is used to drive the reaction to completion.[10]
-
Temperature Control: Some reductions are exothermic. Maintaining a controlled temperature can prevent side reactions.[10]
Experimental Protocol: Clean Reduction with SnCl₂
-
Dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in concentrated hydrochloric acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.[10]
-
After completion, carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent to isolate the amine.
-
Issue 3: Interference in Cross-Coupling Reactions
The nitro group can interfere with transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, either by acting as a coordinating ligand to the metal center or by undergoing undesired side reactions.[11][12]
Q: I am attempting a Suzuki coupling on a substrate containing a nitro group, but the reaction is failing. What could be the issue?
A: The nitro group can act as a ligand, potentially poisoning the palladium catalyst. Additionally, the strong electron-withdrawing nature of the nitro group can affect the reactivity of the aryl halide. [12] In some cases, the C–NO₂ bond itself can undergo oxidative addition to the catalyst.[11]
Preventative Strategies & Protocols:
-
Ligand and Catalyst Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as BrettPhos, have been shown to be effective in promoting the desired cross-coupling of nitroarenes by facilitating the oxidative addition of the Ar-X bond over interaction with the nitro group.[11][13]
-
Reaction Sequencing: A common and often more reliable strategy is to perform the cross-coupling reaction first and then introduce the nitro group in a subsequent step, if the synthesis allows. Conversely, reducing the nitro group to an amine, protecting the amine, performing the cross-coupling, and then deprotecting (or re-oxidizing if the nitro group is required) can be a viable alternative.[5][14]
Conceptual Workflow: Strategic Synthesis Planning
Caption: Decision workflow for cross-coupling reactions with nitroarenes.
Frequently Asked Questions (FAQs)
Q1: Is it possible to protect a nitro group?
A1: Generally, there are no "protecting groups" for the nitro group in the classical sense, as one might use for an alcohol or an amine.[14] The nitro group is relatively robust and unreactive towards many reagents, except for strong reducing agents.[14] The most common strategy is to consider the nitro group as a protected form of an amine.[14] If its reactivity is problematic, the synthetic route is often redesigned to introduce the nitro group at a later stage or to carry out the problematic transformation on the corresponding amine, which is then re-oxidized.[14][15]
Q2: My aliphatic nitro compound is undergoing unexpected reactions under basic conditions. Why is this happening?
A2: The α-protons of aliphatic nitro compounds are acidic (pKa ~11 in water) due to the strong electron-withdrawing nature of the nitro group.[1] This allows for deprotonation under basic conditions to form a nitronate anion.[1][2] This anion is a potent nucleophile and can participate in reactions such as aldol-type additions (Henry Reaction) or Michael additions.[1][2][16] If these reactions are not desired, it is crucial to avoid basic conditions or to choose reagents and solvents that do not promote deprotonation.
Q3: Can a nitro group be hydrolyzed?
A3: While direct hydrolysis of a nitro group is not a common reaction, primary and secondary nitroalkanes can undergo the Nef reaction. In this reaction, the corresponding nitronate (formed under basic conditions) is treated with strong acid to yield a ketone or aldehyde and nitrous oxide.[2] This is a synthetically useful transformation but can be an undesired side reaction if acidic conditions are used following a base-catalyzed step.
Q4: How can I selectively reduce one of two nitro groups in a dinitroaromatic compound?
A4: Selective reduction of one nitro group in the presence of another is a challenging but achievable transformation. The outcome often depends on the electronic and steric environment of the two nitro groups and the choice of reagent. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are classic reagents for the selective reduction of one nitro group in dinitroarenes, particularly in cases like the reduction of 2,4-dinitrotoluene.[9]
Q5: What are the safety considerations when working with nitro compounds, especially during reduction reactions?
A5: Many organic nitro compounds are thermally unstable and can decompose exothermically, and in some cases, explosively.[16][17] Reductions of nitro compounds, particularly catalytic hydrogenations, can be highly exothermic and may lead to a dangerous increase in temperature and pressure if not properly controlled.[18] It is crucial to use appropriate cooling, monitor the reaction temperature closely, and perform reactions on a scale that can be safely managed. Always consult safety data sheets (SDS) and perform a thorough risk assessment before carrying out reactions involving nitro compounds.
Summary of Chemoselective Reagents
The following table provides a quick reference for selecting reagents for transformations in the presence of a nitro group.
| Target Transformation | Functional Group | Recommended Reagent(s) | Nitro Group Stability |
| Reduction | Ketone/Aldehyde | Sodium Borohydride (NaBH₄) | Generally Stable |
| Reduction | Ester/Carboxylic Acid | Borane (BH₃), careful control | Can be reduced |
| Oxidation | Alcohol | PCC, PDC, Swern, DMP | Generally Stable |
| Coupling | Aryl Halide (Suzuki) | Pd catalyst with bulky ligands (e.g., BrettPhos) | May interfere; requires optimization[11][13] |
| Protection | Alcohol | Silyl ethers (e.g., TBDMSCl), Benzyl ether (BnBr) | Generally Stable |
| Protection | Amine | Boc₂O, Fmoc-Cl, Ac₂O | Generally Stable |
Visualizing the Nitro Reduction Pathway
Understanding the stepwise reduction of a nitro group is key to controlling the reaction and avoiding side products.
Caption: Reaction pathway for nitro group reduction and formation of dimeric side products.
This guide is intended to serve as a starting point for troubleshooting. The optimal conditions for any given reaction will always depend on the specific substrate and desired outcome. Careful reaction monitoring and optimization are paramount for success.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available from: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]
-
Li, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Available from: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]
-
Majhi, B., & Jana, S. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available from: [Link]
-
Maleki, A., et al. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Omega. Available from: [Link]
-
Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Available from: [Link]
-
LibreTexts. (2021). AR7. Side Chain Reduction: Nitro Groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]
-
LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]
-
Waldvogel, S. R., & Siu, J. C. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Available from: [Link]
-
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available from: [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available from: [Link]
-
Reddit. (2021). Protecting a nitro group. r/Chempros. Available from: [Link]
-
Wikipedia. (2023). Nitro compound. Available from: [Link]
-
Ohta, H. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. Available from: [Link]
-
Water Action Volunteers. (n.d.). Lesson 8: Nitrification and Denitrification. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Available from: [Link]
-
Wikipedia. (2023). Protecting group. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]
-
Jia-Lu, S., et al. (2024). Reduction‐Specified Coupling Reactions of Nitroarenes by Heterogeneous Cobalt Catalysis. Chemistry – A European Journal. Available from: [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link]
-
1H2O3. (n.d.). Nitrification/Denitrification Process in Water Treatment. Available from: [Link]
-
LibreTexts. (2024). 5.9B: Nitrate Reduction and Denitrification. Available from: [Link]
-
Gryko, D. T., & Turek, A. K. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules. Available from: [Link]
-
Fressi. (2026). Understanding Nitro Compounds: Structure And Properties. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Wastewater Technology Fact Sheet - Denitrification Filters. Available from: [Link]
-
Wikipedia. (2023). Denitrification. Available from: [Link]
-
Colacino, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available from: [Link]
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Technical Support Center: Managing Exothermic Reactions with "2-(2-Fluoro-5-nitrophenyl)ethanol"
Document ID: TSS-NPE-EXO-001
Last Updated: January 18, 2026
Introduction: Understanding the Hazard Profile
Welcome to the technical support guide for handling "2-(2-Fluoro-5-nitrophenyl)ethanol" (CAS No. 1021389-31-0). This molecule is a valuable intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups.[1][2] However, its structure—specifically the presence of a nitro group on the aromatic ring—places it in a class of compounds with significant thermal hazards.
Nitroaromatic compounds are known for their potential to undergo highly exothermic, and in some cases, explosive decomposition.[3] The C-NO₂ bond possesses high energy; its cleavage can trigger a runaway reaction, releasing a massive amount of heat and gas, potentially leading to a catastrophic increase in temperature and pressure.[4] It is crucial to understand that impurities, reactants, or even certain solvents can lower the thermal stability of nitro compounds, initiating decomposition at temperatures far below that of the pure substance.[3][5]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to mitigate these risks. Our focus is on proactive risk assessment, robust experimental design, and effective troubleshooting for unexpected thermal events.
Troubleshooting Guide: Real-Time Event Management
This section addresses specific issues you might encounter during an experiment. The format is designed for quick reference under pressure.
Question: I've just started adding my reagent and I'm seeing a much faster temperature rise than anticipated. What should I do?
Answer: This is a critical early warning sign of a potential thermal runaway. Your immediate goal is to regain control of the reaction's heat generation rate.
Immediate Actions:
-
Stop Reagent Addition Immediately: The single most important step is to cease feeding the reaction. This halts the introduction of new material that generates heat.
-
Maximize Cooling:
-
Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is making maximum contact with the reactor.
-
If using a circulator, set it to its lowest possible temperature and maximum flow rate.
-
-
Enhance Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium. This helps prevent the formation of localized hot spots.
-
Consider Dilution (If Prepared): If you have a pre-chilled, inert solvent readily available, adding it can help absorb heat and slow the reaction kinetics by reducing reactant concentrations. This should only be done if it can be performed safely without causing splashing or uncontrolled boiling.
Logical Framework for Response:
Caption: A self-validating workflow for safe experimental execution.
References
-
Kockmann, N., Gottsponer, M., & Roberge, D. M. (2011). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Chemistry–A European Journal, 17(28), 7796-7807. Retrieved from [Link]
-
Joshi, A. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of System Assurance Engineering and Management, 13(1), 24-29. Retrieved from [Link]
-
Barton, J., & Nolan, P. (1999). Why reactions run away. IChemE Symposium Series, (141), 361-372. Retrieved from [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-285. Retrieved from [Link]
-
Fauske, H. K. (2024). Understanding Runaway Reactions and Their Safety Implications. Fauske & Associates. Retrieved from [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal Engineering. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. Retrieved from [Link]
-
Kockmann, N., Gottsponer, M., & Roberge, D. M. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Organic Process Research & Development, 19(11), 1595-1607. Retrieved from [Link]
-
ResearchGate. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF. Retrieved from [Link]
-
Zabarnick, S. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 693, 146-163. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 8.10: Fast Reactions in Solution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Analytical methods for detecting impurities in "2-(2-Fluoro-5-nitrophenyl)ethanol"
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may face when analyzing impurities in "2-(2-Fluoro-5-nitrophenyl)ethanol". This molecule is a key intermediate in pharmaceutical synthesis, and ensuring its purity is paramount. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities I should be looking for in this compound?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly categorized based on their origin.[1][2] For this compound, you should anticipate the following:
-
Organic Impurities: These are the most common and can arise from various stages.[1]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthetic route that were not fully converted to the final product.
-
By-products: Result from unintended side reactions. A common example in the synthesis of similar compounds is the reduction of the nitro group or over-oxidation.[3]
-
Degradation Products: Formed during manufacturing or storage due to exposure to heat, light, pH extremes, or oxidation.[4][5]
-
-
Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), or other materials that are not effectively purged during workup and purification.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]
A summary of potential organic impurities is provided below:
| Impurity Type | Potential Specific Examples | Likely Origin |
| Starting Material | 2-Fluoro-5-nitroacetophenone | Incomplete reduction |
| By-product | Isomeric variants (e.g., 2-(4-Fluoro-3-nitrophenyl)ethanol) | Impure starting materials or side reactions |
| By-product | Dimerized species | Side reaction during synthesis |
| Degradation Product | 2-Fluoro-5-nitrophenylacetic acid | Oxidation of the primary alcohol |
| Degradation Product | 2-Fluoro-5-aminophenylethanol | Reduction of the nitro group |
Q2: Which primary analytical technique should I use for routine purity analysis? HPLC or GC?
A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the properties of the analyte and the target impurities.
-
HPLC is the recommended primary technique for purity assessment of this compound.[6][7] The molecule is a non-volatile, thermally stable solid at room temperature, making it perfectly suited for HPLC analysis.[8] HPLC offers high resolution for separating structurally similar impurities.[6]
-
GC is a complementary technique , best suited for analyzing volatile and semi-volatile impurities.[1][7] Its primary role here would be to quantify residual solvents, which is a critical regulatory requirement.[1] It can also be used for certain volatile process impurities if they are stable at the temperatures required for GC analysis.[9][10]
Below is a decision tree to guide your selection process.
Caption: Decision tree for selecting the analytical method.
HPLC Method Development & Troubleshooting
Q3: I need to develop a reversed-phase HPLC method from scratch. Where do I start?
A3: Developing a robust HPLC method involves systematically optimizing several parameters. Here is a validated starting point and protocol based on methods for similar aromatic nitro compounds.[6]
Step-by-Step HPLC Protocol:
-
Column Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for separating moderately polar compounds like your analyte. The C18 stationary phase provides excellent hydrophobic interaction, which is key for retaining and separating aromatic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid modifier is crucial for protonating residual silanols on the silica backbone of the column, which prevents peak tailing for acidic and basic analytes.[11] It also ensures consistent ionization of your analyte.
-
Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides better peak shape and lower backpressure.
-
Degassing: Always degas your mobile phases using an in-line degasser, sonication, or helium sparging to prevent bubble formation, which can cause pump failures and baseline noise.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve your sample in a diluent that is miscible with the mobile phase. A 50:50 mixture of Mobile Phase A and B is a good starting point.
-
Target a sample concentration of approximately 1 mg/mL for the main component.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column.
-
-
Instrument Parameters:
-
Use the parameters in the table below as a starting point. The gradient is designed to first elute polar impurities and then ramp up the organic solvent concentration to elute the main peak and any less polar impurities.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Standard for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses silanol interactions, ensures consistent analyte ionization.[11] |
| Mobile Phase B | Acetonitrile | Good peak shape, lower viscosity than methanol. |
| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 10% B | Allows elution of a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time stability and improves peak shape.[13] |
| Detection (UV) | 254 nm | The nitroaromatic structure has strong absorbance in this UV region. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
-
Method Validation:
Q4: My main peak is tailing in my HPLC chromatogram. What's causing this and how do I fix it?
A4: Peak tailing is a common issue that can compromise resolution and integration accuracy. The cause is often multi-faceted, but for a molecule like this compound, the primary suspects are secondary interactions with the stationary phase or column overload.
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. soeagra.com [soeagra.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Reactivity: 2-fluoro-5-nitrobenzyl bromide vs. 2-(2-Fluoro-5-nitrophenyl)ethanol
A Comparative Analysis for Synthetic Strategy and Drug Development
In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Both 2-fluoro-5-nitrobenzyl bromide and 2-(2-fluoro-5-nitrophenyl)ethanol are valuable building blocks, sharing an identical electron-deficient aromatic core. However, the subtle difference in their benzylic functional groups—a bromide versus a primary alcohol—creates a profound divergence in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, supported by mechanistic principles and experimental protocols, to inform strategic decisions in the laboratory.
Part 1: Theoretical Framework of Reactivity
The reactivity of these molecules can be dissected by considering two primary reaction sites: the aliphatic side chain and the activated aromatic ring.
The Side Chain: A Tale of Two Leaving Groups
The most significant difference between the two compounds lies in the group attached to the benzylic carbon. This group's ability to depart during a nucleophilic substitution reaction is the single most important factor governing the reactivity of the side chain.
-
2-fluoro-5-nitrobenzyl bromide: This compound features a bromine atom, a member of the halogen family. The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr, pKa ≈ -9). A fundamental principle of organic chemistry states that weak bases are excellent leaving groups .[1][2] The stability of the resulting bromide anion makes the C-Br bond highly susceptible to cleavage when attacked by a nucleophile. Consequently, 2-fluoro-5-nitrobenzyl bromide is a potent electrophile, readily participating in both Sₙ2 (bimolecular) and Sₙ1 (unimolecular) substitution reactions.[3] The benzylic position further enhances reactivity by stabilizing the Sₙ2 transition state and any potential Sₙ1 carbocation intermediate through resonance with the phenyl ring.[4]
-
This compound: This molecule possesses a primary hydroxyl (-OH) group. The corresponding leaving group would be the hydroxide ion (HO⁻), the conjugate base of a very weak acid (H₂O, pKa ≈ 15.7). As a strong base, hydroxide is a notoriously poor leaving group .[5] Under neutral or basic conditions, direct nucleophilic attack to displace HO⁻ is kinetically unfavorable and generally does not occur. For the ethanol derivative to undergo substitution at the side chain, the hydroxyl group must first be "activated" or converted into a better leaving group.[5][6] Common strategies include:
-
Protonation: Under strong acidic conditions, the alcohol can be protonated to form an alkyloxonium ion (-OH₂⁺). This creates an excellent leaving group, neutral water (H₂O), allowing for substitution.[5]
-
Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base converts the -OH into a tosylate (-OTs) or mesylate (-OMs) group.[7][8] These are superb leaving groups due to the extensive resonance stabilization of the resulting sulfonate anions.
-
The Aromatic Core: A Shared Pathway via SₙAr
Both molecules share the 2-fluoro-5-nitrophenyl scaffold. This ring system is specifically designed for another class of reaction: Nucleophilic Aromatic Substitution (SₙAr) .
The presence of a strongly electron-withdrawing group (the nitro group, -NO₂) positioned para to a halogen (the fluorine atom) dramatically reduces the electron density of the aromatic ring.[9][10] This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][11][12] The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing it and facilitating the subsequent elimination of the fluoride ion to restore aromaticity.
Because both compounds possess the identical activated aromatic system, their reactivity towards SₙAr is expected to be comparable under the same reaction conditions.
Part 2: Visualizing Competing Reaction Pathways
The choice of nucleophile and reaction conditions determines which pathway will dominate. The benzyl bromide offers a highly reactive Sₙ2 pathway that often competes with or precedes SₙAr, whereas the ethanol derivative provides a cleaner substrate for targeting the SₙAr pathway exclusively, as its side chain is inert.
Part 3: Experimental Comparison and Protocols
To empirically demonstrate the reactivity differences, the following representative experiments can be performed.
Experiment 1: Probing Side-Chain Reactivity (Sₙ2 Conditions)
This experiment is designed to highlight the vast difference in leaving group ability at the benzylic position. A moderately strong nucleophile in a polar aprotic solvent will favor the Sₙ2 mechanism.
Protocol 1: Reaction with Sodium Azide
-
Setup: In two separate, flame-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add 2-fluoro-5-nitrobenzyl bromide (1.0 mmol) to one and this compound (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous dimethylformamide (DMF, 10 mL) and sodium azide (NaN₃, 1.2 mmol).
-
Reaction: Stir both mixtures at room temperature (25 °C).
-
Monitoring: Monitor the progress of both reactions every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion (or after 24 hours), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to confirm product formation.
Expected Outcome:
-
Benzyl Bromide Flask: The reaction will likely be complete within a few hours, showing complete consumption of the starting material and formation of 2-fluoro-5-nitrobenzyl azide.
-
Ethanol Flask: No reaction will be observed, even after 24 hours. The starting material will be recovered unchanged. This protocol serves as a self-validating system, clearly demonstrating the inertness of the primary alcohol to Sₙ2 displacement.
Experiment 2: Probing Aromatic Ring Reactivity (SₙAr Conditions)
This experiment uses a nucleophile and conditions that favor attack on the activated aromatic ring to demonstrate the comparable SₙAr reactivity.
Protocol 2: Reaction with Morpholine
-
Setup: In two separate 25 mL round-bottom flasks, add 2-fluoro-5-nitrobenzyl bromide (1.0 mmol) to one and this compound (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add dimethyl sulfoxide (DMSO, 10 mL), morpholine (2.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as a mild base.[9]
-
Reaction: Heat both mixtures to 80 °C with stirring.
-
Monitoring: Monitor the reactions by TLC. Note the rate of disappearance of the starting material in both flasks.
-
Workup: After completion, cool the mixtures to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Analysis: Purify the crude products by column chromatography and characterize by NMR and MS.
Expected Outcome:
-
Both reactions are expected to proceed to completion, yielding their respective SₙAr products where the fluorine atom has been displaced by morpholine.
-
The reaction rates should be broadly comparable, confirming that the aromatic core of both molecules is similarly activated. A potential side reaction for the benzyl bromide is a secondary Sₙ2 reaction with morpholine at the benzylic position, which could be identified during characterization.
Part 4: Data Summary and Mechanistic Visualization
The predicted outcomes from the experimental protocols are summarized below.
| Reagent | Experiment 1 (NaN₃, DMF, 25°C) | Experiment 2 (Morpholine, K₂CO₃, DMSO, 80°C) |
| 2-fluoro-5-nitrobenzyl bromide | Fast Reaction (Sₙ2) | Fast Reaction (SₙAr) |
| Product: C₆H₃(F)(NO₂)CH₂N₃ | Main Product: C₆H₃(morpholino)(NO₂)CH₂Br | |
| This compound | No Reaction | Fast Reaction (SₙAr) |
| Product: None | Product: C₆H₃(morpholino)(NO₂)CH₂CH₂OH |
Mechanistic Diagrams
Conclusion and Synthetic Recommendations
The choice between 2-fluoro-5-nitrobenzyl bromide and this compound is a clear-cut strategic decision based on the desired reaction pathway.
-
Choose 2-fluoro-5-nitrobenzyl bromide when the primary goal is to perform a nucleophilic substitution on the benzylic side chain . Its high reactivity makes it an excellent alkylating agent for a wide range of nucleophiles under mild conditions. Be aware that under conditions conducive to SₙAr, competing reactions at the aromatic ring are possible.
-
Choose this compound when the synthetic target requires modification of the aromatic ring via SₙAr without interference from the side chain. The inertness of the primary alcohol group makes it an ideal substrate for cleanly performing SₙAr reactions. The hydroxyl group can then be used in subsequent synthetic steps, either directly or after activation.
Understanding these fundamental reactivity differences allows researchers to design more efficient, predictable, and higher-yielding synthetic routes, accelerating progress in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
Allery, A. (2024, January 17). Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]
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Fairhurst, R. A. (n.d.). Activation of Hydroxyl Groups to Nucleophilic Attack. NTU IRep. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Jia, H., et al. (2016). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
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ResearchGate. (n.d.). S N Ar reactions of 2. [Link]
-
Taylor & Francis Online. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
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Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]
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Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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ResearchGate. (2021). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]
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Comparing "2-(2-Fluoro-5-nitrophenyl)ethanol" with other nitrophenyl building blocks
An In-Depth Technical Guide to Comparing "2-(2-Fluoro-5-nitrophenyl)ethanol" with other Nitrophenyl Building Blocks
This guide provides a comprehensive comparison of the chemical building block "this compound" against other common nitrophenyl alternatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's unique structural features, predicted reactivity, and synthetic potential, supported by established chemical principles and comparative data from related compounds.
Introduction: The Strategic Value of Nitrophenyl Building Blocks
Nitroaromatic compounds are foundational pillars in the edifice of modern organic synthesis. Their importance stems from the versatile chemistry of the nitro group, which serves as a powerful electron-withdrawing group and a synthetic precursor to the invaluable amino group.[1][2][3] This dual functionality allows for a vast range of chemical transformations, making nitrophenyl derivatives ideal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[4][5]
Within this class, This compound emerges as a particularly compelling building block. It integrates three distinct functional elements onto a single scaffold:
-
A Phenylethanol Core: A common structural motif in biologically active molecules, including neurotransmitters like dopamine.[6][7]
-
A Nitro Group: A strong deactivating group that enables specific reaction pathways and can be readily converted to an aniline.
-
A Fluorine Atom: An element known to impart unique physicochemical properties, such as enhanced metabolic stability and binding affinity, in drug candidates.[8][9][10]
This guide will dissect the individual and synergistic contributions of these functional groups to provide a clear understanding of the molecule's reactivity profile and to objectively compare its synthetic utility against other relevant nitrophenyl building blocks.
Deconstructing the Molecule: An Analysis of Functional Group Influence
The synthetic utility of this compound is best understood by examining the reactivity conferred by each of its key components.
The Phenylethanol Side Chain: A Site for Modification
The 2-hydroxyethyl substituent provides a reactive handle for a variety of standard alcohol transformations, such as oxidation, esterification, and etherification. Its primary role, however, is often to serve as a structural component that can be carried through other synthetic steps before being modified, or to act as a precursor for more complex side chains. This feature distinguishes it from simpler building blocks like fluoronitrobenzenes, which lack this point of diversification.
The Nitro Group: The Engine of Reactivity
The nitro group is the dominant electronic feature of the aromatic ring. Its strong electron-withdrawing nature profoundly influences the molecule's reactivity in two critical ways.[2][3]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. When positioned para to the fluorine atom (as in the target molecule), it significantly lowers the activation energy for the displacement of fluoride, which is an excellent leaving group.[11]
-
Deactivation for Electrophilic Aromatic Substitution (EAS): Conversely, the electron-poor nature of the ring makes it highly resistant to attack by electrophiles.[12][13] Any forced electrophilic substitution would be directed to the positions meta to the nitro group.[14][15]
-
Synthetic Handle for an Amine: The most synthetically valuable transformation of the nitro group is its reduction to an amine.[13] This reaction provides a gateway to a vast array of chemistries, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.
The Fluorine Atom: A Modern Tool for Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[16][17][18]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.
-
Modulation of Basicity: Fluorine's inductive effect can lower the pKa of nearby basic groups, which can be crucial for optimizing a compound's solubility and target engagement.
-
Leaving Group Ability: In the context of this compound, the fluorine atom's primary role is that of an excellent leaving group in SNAr reactions, a property that sets it apart from its chloro- and bromo-analogs.
Synergistic Reactivity and Synthetic Strategy
The true power of this compound lies in the synergistic interplay of its three functional groups, which allows for a highly controlled, regioselective approach to building molecular complexity. A logical synthetic workflow can exploit these features sequentially.
Caption: Key synthetic transformations of this compound.
This trifunctional nature enables a chemist to perform:
-
Nucleophilic Aromatic Substitution at the C2 position to introduce a wide variety of substituents.
-
Reduction of the nitro group to an aniline, which can then undergo numerous subsequent reactions.
-
Modification of the ethanol side chain at any point in the synthesis.
Comparative Analysis with Alternative Building Blocks
To contextualize the utility of this compound, it is instructive to compare it with other commercially available nitrophenyl building blocks.
| Building Block | Key Features | Advantages | Limitations | Primary Application |
| This compound | Trifunctional: -OH, -F, -NO₂ | High versatility; allows sequential, regioselective reactions. Fluorine enables SNAr and offers potential metabolic benefits. | More complex starting material; higher cost. | Building complex scaffolds where all three functional points are utilized. |
| 2-(4-Nitrophenyl)ethanol | Bifunctional: -OH, -NO₂ | Simpler, less expensive. The nitro group can be reduced to an amine. | Lacks a leaving group on the ring, precluding SNAr reactions. | Synthesis of phenylethylamine derivatives. |
| 1-Fluoro-4-nitrobenzene | Bifunctional: -F, -NO₂ | Excellent, widely used substrate for SNAr reactions. Inexpensive and readily available. | Lacks the ethanol side chain, limiting structural diversity. | Introducing a 4-nitrophenyl moiety via SNAr. |
| 2-(2-Chloro-5-nitrophenyl)ethanol | Trifunctional: -OH, -Cl, -NO₂ | Structurally analogous to the target molecule. | Chlorine is a less reactive leaving group than fluorine in SNAr, often requiring harsher conditions. | Similar applications to the fluoro-analog, but with different reactivity kinetics. |
| (2-Fluoro-5-nitrophenyl)methanol [19] | Trifunctional: -OH, -F, -NO₂ | Similar electronic properties to the target. | The benzylic alcohol is more reactive and prone to oxidation or elimination than the phenylethanol. | Applications requiring a one-carbon linker from the aromatic ring. |
Key Experimental Protocols
The following protocols describe the two most strategically important transformations for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the fluoride atom with a generic primary amine.
Objective: To synthesize 2-(2-(Alkylamino)-5-nitrophenyl)ethanol derivatives.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and the primary amine (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Caption: The role of the nitro group in stabilizing the Meisenheimer intermediate in an SNAr reaction.
Protocol 2: Catalytic Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to a primary amine using catalytic hydrogenation.
Objective: To synthesize 2-(5-Amino-2-fluorophenyl)ethanol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Place this compound in a hydrogenation flask or a suitable pressure vessel.
-
Add ethanol (or methanol) as the solvent.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product, which can be used directly or purified further if necessary.
Conclusion
This compound stands out as a highly versatile and synthetically attractive building block. Its trifunctional nature—a modifiable hydroxyl group, a reducible nitro group, and a displaceable fluorine atom—provides a powerful platform for the strategic and regioselective construction of complex molecular architectures. While simpler building blocks like 1-fluoro-4-nitrobenzene are workhorses for SNAr reactions, and nitrophenylethanols are useful for creating amine backbones, this compound uniquely combines these capabilities. This integration allows for more efficient and convergent synthetic routes, making it an exceptionally valuable tool for medicinal chemists and drug development professionals aiming to create novel compounds with tailored properties.
References
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- Phenylethanolamine. Wikipedia.
- 2-(3-Nitrophenyl)ethanol. CymitQuimica.
- 2-(3-Nitrophenyl)ethanol - CAS Common Chemistry. CAS.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PubMed Central.
- (2-Fluoro-5-nitrophenyl)methanol. PubChem.
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- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Why is the nitro group a metal director in aromatic electrophilic reactions?. Quora.
- Synthesis of series of β-fluorinated Phe derivatives using quinoline-based ligand 162 in the Pd-catalyzed direct fluorination of β-methylene C(sp 3 )-H bonds. ResearchGate.
- Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central.
- Aromatic Side Chain Reduction: Nitro. College of Saint Benedict & Saint John's University.
- Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.
- 2-Allyl-4-nitrophenol as a versatile building block in organic synthesis. BenchChem.
- 2-(2-Nitrophenyl)ethanol. MD Topology.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Dopamine. Wikipedia.
- Explain electrophilic substitution in nitro compounds. CK-12 Foundation.
- Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI Books.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
- Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. ResearchGate.
- SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate.
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A Senior Application Scientist's Guide to Alternatives for 2-(2-Fluoro-5-nitrophenyl)ethanol in Complex Synthesis
Introduction: The Strategic Importance of the 2-Halo-5-nitrophenyl Ethanol Scaffold
In the landscape of modern pharmaceutical development, particularly in the synthesis of antiviral agents, the 2-(2-halo-5-nitrophenyl)ethanol scaffold serves as a critical building block. The compound 2-(2-Fluoro-5-nitrophenyl)ethanol, with its uniquely activated aromatic ring, is a frequently cited precursor in the assembly of complex heterocyclic systems. Its utility is prominently featured in the synthesis of bicyclic carbamoyl pyridone (BiCAP) motifs, which are central to a class of potent HIV-1 integrase inhibitors.[1][2][3] These inhibitors function by chelating magnesium ions in the enzyme's active site, effectively halting the viral replication cycle.[2]
The structure of this compound is strategically designed for sequential modification. The fluorine atom, activated by the strongly electron-withdrawing nitro group in the para-position, is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The ethanol side-chain provides a handle for subsequent cyclization reactions, and the nitro group can be readily reduced to an amine, offering another point for diversification. This guide provides an in-depth comparison of this compound with its chloro- and bromo-analogs, offering researchers the data and rationale needed to select the optimal reagent for their specific synthetic challenges.
The Rationale for Seeking Alternatives: A Balance of Reactivity and Practicality
While the fluoro-substituted compound is highly reactive and often effective, process chemists and medicinal chemists must weigh several factors when selecting a reagent. The choice of the halogen (F, Cl, Br) directly influences reactivity, cost, and availability, creating a classic optimization problem.
-
Reactivity: The high electronegativity of fluorine makes the C2 position exceptionally electrophilic, leading to faster SNAr reaction rates compared to its chloro and bromo counterparts.[4] This can be advantageous for reactions with weak nucleophiles or when mild conditions are required.
-
Cost and Availability: Fluoroaromatics are often more expensive and less readily available in bulk compared to their chloro-analogues. For large-scale synthesis, this cost differential can be a significant driver in process development.
-
Selectivity and Side Reactions: The high reactivity of the C-F bond can sometimes lead to undesired side reactions. In contrast, the more moderate reactivity of chloro- or bromo-substituents can offer a wider operational window and potentially higher selectivity in complex molecular environments.
The decision, therefore, is not simply about which reagent is "best," but which is most "fit-for-purpose" based on the specific synthetic step and the overall goals of the research program.
Comparative Analysis: F vs. Cl vs. Br in a Representative SNAr Reaction
To provide a quantitative comparison, we will analyze a representative transformation crucial for the synthesis of many bioactive molecules: the nucleophilic aromatic substitution of the halogen with an amine. This reaction is a foundational step in building more complex scaffolds.[5][6]
The reactivity trend in SNAr reactions for halogens is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate by withdrawing electron density from the ring, thereby lowering the activation energy of this step.[7]
| Reagent | Halogen | Relative Reactivity | Typical Yield (%) | Key Considerations |
| 2-(2-Fluoro -5-nitrophenyl)ethanol | F | Highest | 85-95% | Ideal for speed and mild conditions; higher cost.[8] |
| 2-(2-Chloro -5-nitrophenyl)ethanol | Cl | Intermediate | 75-85% | Balanced reactivity and cost; often requires higher temperatures or longer reaction times.[5][9] |
| 2-(2-Bromo -5-nitrophenyl)ethanol | Br | Lowest | 70-80% | Useful when lower reactivity is needed to control selectivity; may require harsher conditions.[10][11] |
Note: Yields are representative estimates based on typical SNAr reactions with amine nucleophiles and may vary based on specific substrates and conditions.
This data illustrates a clear trade-off. The fluoro derivative provides the highest yields under the mildest conditions, making it an excellent choice for discovery chemistry and complex, sensitive substrates. The chloro derivative offers a more economical and still highly effective alternative, making it a workhorse for scale-up operations. The bromo derivative, while less reactive, can be a strategic choice in multi-step syntheses where chemoselectivity is a primary concern.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a representative SNAr reaction using each of the compared reagents.
Protocol 1: Synthesis of 2-((Substituted-amino)-5-nitrophenyl)ethanol via SNAr
This protocol describes the reaction of a generic primary amine with each of the three halogenated reagents.
Materials:
-
2-(2-Halo-5-nitrophenyl)ethanol (Halo = F, Cl, or Br) (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-halo-5-nitrophenyl)ethanol (1.0 eq) and the anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate).
-
Add the primary amine (1.2 eq) and the base (K₂CO₃, 2.0 eq).
-
Reaction Conditions (Crucial Difference):
-
For Fluoro-reagent: Stir the reaction at room temperature (25°C) to 50°C. Monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
For Chloro-reagent: Heat the reaction to 80-100°C. The reaction typically requires 8-16 hours.[5]
-
For Bromo-reagent: Heat the reaction to 100-120°C. The reaction may require 12-24 hours.
-
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired N-substituted product.
Self-Validation:
-
Expected Outcome: The formation of a new C-N bond, observable by a shift in the product's polarity on TLC and a corresponding mass peak in LC-MS.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C-H coupling to the halogen in ¹³C NMR (for the fluoro-analog) and the appearance of N-H protons (if applicable) in ¹H NMR are key indicators of success.
Experimental Workflow Diagram
Caption: Decision matrix for selecting the optimal reagent.
-
For Early-Stage Discovery and Complex Substrates: This compound is the superior choice. Its high reactivity ensures reliable reaction outcomes even with challenging or acid/base-sensitive substrates, maximizing the chances of successfully synthesizing the target molecule for initial biological screening.
-
For Process Development and Scale-Up: 2-(2-Chloro-5-nitrophenyl)ethanol presents the most pragmatic option. It offers a robust and cost-effective route, and the slightly harsher conditions required are generally manageable in a process chemistry setting. The significant cost savings on larger scales make it the industrial standard for many applications.
-
For Niche Applications Requiring Modulated Reactivity: 2-(2-Bromo-5-nitrophenyl)ethanol should be considered when a less reactive electrophile is needed to avoid side reactions with other functional groups in a complex molecule. Its use is more specialized but can be the key to solving difficult chemoselectivity problems.
Conclusion
The 2-(2-halo-5-nitrophenyl)ethanol framework is a powerful tool in the synthetic chemist's arsenal. While the fluoro-derivative often provides the fastest and highest-yielding route, a comprehensive evaluation reveals that the chloro- and bromo-analogs are not merely inferior substitutes but valuable alternatives with distinct advantages in terms of cost and reactivity modulation. By understanding the interplay between the halogen substituent and the reaction conditions, researchers can make informed, data-driven decisions to optimize their synthetic strategies, whether at the bench for discovery or in the plant for large-scale production.
References
-
A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. [Link]
-
Muraglia, E., et al. (2008). Design and Synthesis of Bicyclic Pyrimidinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 51(4), 861-874. [Link]
-
N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. (2022). ACS Infectious Diseases, 8(4), 834-847. [Link]
-
Design and synthesis of bicyclic pyrimidinones as potent and orally bioavailable HIV-1 integrase inhibitors. (2008). Semantic Scholar. [Link]
-
N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. (2022). ACS Publications. [Link]
-
Substituent Effects in Electrophilic Substitutions. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
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The Strategic Advantage of 2-(2-Fluoro-5-nitrophenyl)ethanol in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The judicious incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic profile, target engagement, and overall therapeutic efficacy. This guide provides an in-depth technical analysis of 2-(2-Fluoro-5-nitrophenyl)ethanol , a versatile building block, and elucidates the distinct advantages it offers over simpler structural analogs in the drug discovery process. Through a synthesis of established medicinal chemistry principles and comparative data from relevant compounds, we will explore the synergistic contributions of its constituent fluoro and nitro functionalities.
The Architectural Significance of the Phenylethanolamine Scaffold
The 2-phenylethanol core of the title compound is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and synthetic drugs. Its inherent structural features allow for the precise spatial orientation of functional groups that can engage with biological targets. However, the unsubstituted phenylethanolamine framework often suffers from metabolic liabilities and suboptimal physicochemical properties. The strategic functionalization of the phenyl ring, as seen in "this compound," is a key strategy to overcome these limitations.
The Dual-Action Advantage: Unpacking the Roles of Fluoro and Nitro Substituents
The true value of "this compound" lies in the combined influence of its ortho-fluoro and meta-nitro substituents. These are not mere decorations; they are carefully chosen functional groups that impart specific, advantageous properties to the parent molecule and its downstream derivatives.
The Impact of Fluorine Substitution: Enhancing Metabolic Stability and Binding Affinity
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its drug-like properties.[1][2][3][4] The small atomic size and high electronegativity of fluorine lead to several beneficial effects:
-
Blocked Metabolic Hotspots: Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid drug clearance. The presence of a fluorine atom at a potential site of oxidation can effectively block this metabolic route, thereby increasing the compound's half-life and bioavailability.[4]
-
Increased Membrane Permeability: In some contexts, the lipophilicity of fluoro-arenes can be enhanced, which can improve a drug's ability to cross cellular membranes and reach its target.[2]
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds, with amino acid residues in the target protein's binding pocket, leading to increased potency.[5]
The strategic placement of the fluorine atom at the ortho-position in "this compound" is particularly noteworthy, as this position is often susceptible to metabolic attack in simpler phenylethanolamine derivatives.
The Influence of the Nitro Group: Modulating Electronics and Target Interactions
The nitro group is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of the aromatic ring.[6] This has several important implications for drug design:
-
Polarity and Solubility: The nitro group increases the polarity of the molecule, which can influence its solubility and interactions with polar environments.
-
Target Engagement: The electron-deficient nature of the nitro-substituted phenyl ring can lead to unique and favorable interactions with electron-rich residues in a binding site. Furthermore, the nitro group itself can act as a hydrogen bond acceptor.[7]
-
Modulation of pKa: The presence of a strong electron-withdrawing group can influence the acidity or basicity of other functional groups in the molecule, which can be critical for target binding and pharmacokinetic properties.
The meta-position of the nitro group in "this compound" is significant, as it strongly influences the overall electronic character of the ring without introducing the potential for direct metabolic reduction that can sometimes be a liability with nitro groups in other positions.[8]
Comparative Analysis: The Hypothetical Advantage in Practice
Consider the synthesis of a hypothetical kinase inhibitor. The phenylethanolamine core could serve as a scaffold to present a pharmacophore to the ATP binding site.
Table 1: Hypothetical Comparison of Kinase Inhibitors Derived from Different Phenylethanolamine Building Blocks
| Feature | Derivative from 2-Phenylethanol (Alternative 1) | Derivative from 2-(5-Nitrophenyl)ethanol (Alternative 2) | Derivative from this compound (Target Compound) | Rationale for Advantage of Target Compound |
| Predicted Metabolic Stability | Low (susceptible to aromatic hydroxylation) | Moderate (nitro group may influence metabolism) | High (fluoro group blocks a key metabolic hotspot)[4] | The ortho-fluoro substitution is a well-established strategy to enhance metabolic stability. |
| Predicted Target Affinity | Moderate | Moderate to High (nitro group may form beneficial interactions) | High (fluoro and nitro groups can synergistically enhance binding)[5][7] | The combined electronic effects and potential for specific interactions with the target protein can lead to increased potency. |
| Predicted Off-Target Effects | Potential for off-target activity due to metabolic intermediates | Potential for off-target activity related to nitro group metabolism | Reduced potential for off-target effects due to increased metabolic stability | A more stable compound is less likely to produce reactive metabolites that can cause off-target toxicity. |
| Synthetic Accessibility | High | High | Moderate (requires specialized starting material) | While the starting material is more complex, its use can lead to a superior final compound, justifying the initial investment. |
This hypothetical comparison illustrates the compelling rationale for using "this compound" in a drug discovery program. The upfront investment in a more complex building block can de-risk the project by addressing potential metabolic liabilities and enhancing target affinity early in the design process.
Experimental Workflow: Synthesis of Derivatives
The synthesis of derivatives from "this compound" typically involves standard organic chemistry transformations. The hydroxyl group can be activated for nucleophilic substitution or used in esterification or etherification reactions. The nitro group can be reduced to an amine, which then opens up a wide array of further derivatization possibilities, such as amide bond formation.
dot
Caption: A generalized synthetic workflow for creating bioactive amide derivatives from the starting material.
Conclusion: A Strategically Sound Choice for Modern Drug Discovery
"this compound" represents a sophisticated building block that offers significant advantages over simpler analogs. The strategic incorporation of both a fluorine atom and a nitro group provides medicinal chemists with a powerful tool to address common challenges in drug discovery, such as metabolic instability and suboptimal target affinity. While the initial synthesis may be more complex, the potential for developing drug candidates with superior profiles makes "this compound" a highly valuable and strategically sound choice for modern drug discovery programs. Its use reflects a proactive approach to drug design, embedding desirable properties into the molecular scaffold from the outset.
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A Comparative Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol: An Evaluation of Yield and Practicality
Abstract
2-(2-Fluoro-5-nitrophenyl)ethanol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides a comparative analysis of potential synthetic pathways to this target molecule, with a focus on reaction yields, practicality, and the chemical principles underpinning each approach. We will explore two primary routes: the reduction of 2-fluoro-5-nitrobenzaldehyde and the reduction of 5-fluoro-2-nitrophenylacetic acid. A third, conceptually possible but practically challenging, Grignard-based approach will also be discussed to provide a comprehensive overview for researchers in organic synthesis and drug development.
Introduction
The strategic incorporation of fluorine and a nitro group into aromatic scaffolds is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key intermediate, possessing a reactive hydroxyl group for further chemical elaboration. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide aims to provide an in-depth analysis of the most viable synthetic strategies, offering insights into the selection of reagents and reaction conditions to maximize yield and ensure scalability.
Route 1: Reduction of 2-Fluoro-5-nitrobenzaldehyde
This two-step approach commences with the synthesis of the aldehyde precursor followed by its selective reduction to the desired primary alcohol.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde
The synthesis of 2-fluoro-5-nitrobenzaldehyde is a critical first step. One documented method involves the nitration of 2-fluorobenzaldehyde. A reported procedure describes this transformation with a yield of 63%; however, the process is noted to be complex and may not be ideal for large-scale production[1]. A more promising approach reports a significantly higher yield of 91% for the preparation of this key intermediate[2].
Step 2: Selective Reduction of 2-Fluoro-5-nitrobenzaldehyde
The reduction of the aldehyde to the alcohol in the presence of a nitro group presents a chemoselectivity challenge. The nitro group is susceptible to reduction under various conditions. Therefore, the choice of the reducing agent is paramount.
Method A: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, often used for the reduction of aldehydes and ketones in the presence of less reactive functional groups like nitro groups[3][4][5][6]. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is another common method for aldehyde reduction[8][9][10][11]. However, many standard hydrogenation catalysts (e.g., Pd/C, PtO₂) will also readily reduce the nitro group. Achieving selective aldehyde reduction requires careful catalyst selection and optimization of reaction conditions. Gold-based catalysts have shown promise for the chemoselective hydrogenation of nitrobenzaldehydes to nitrobenzyl alcohols[12].
Route 2: Reduction of 5-Fluoro-2-nitrophenylacetic Acid
This alternative two-step route involves the synthesis of a carboxylic acid intermediate followed by its reduction.
Step 1: Synthesis of 5-Fluoro-2-nitrophenylacetic Acid
The synthesis of 5-fluoro-2-nitrophenylacetic acid has been reported with a commendable yield of 87%[13]. This compound is recognized as a significant intermediate in the pharmaceutical and agrochemical sectors[14].
Step 2: Selective Reduction of 5-Fluoro-2-nitrophenylacetic Acid
The reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent than that used for aldehydes.
Method A: Borane (BH₃) Reduction
Borane (typically used as a complex with THF or dimethyl sulfide) is a powerful reducing agent that exhibits excellent chemoselectivity for carboxylic acids in the presence of nitro groups[15][16]. This makes it a highly attractive reagent for this transformation.
Experimental Protocol: Borane Reduction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF, ~3.0 eq) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The high selectivity of borane for carboxylic acids over nitro groups suggests this route could provide a high yield of the desired product.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LAH) is a very potent reducing agent capable of reducing both carboxylic acids and nitro groups[17][18][19][20][21]. Therefore, its use in this synthesis would likely lead to the formation of the corresponding amino alcohol, making it unsuitable for the direct synthesis of this compound.
Route 3: Grignard Reaction (A Theoretical Consideration)
A conceptually plausible one-step approach to form the carbon skeleton would be the reaction of a Grignard reagent, 2-fluoro-5-nitrobenzylmagnesium halide, with formaldehyde[2][22][23][24][25][26].
However, this route is fraught with practical difficulties. Grignard reagents are highly basic and nucleophilic, and the nitro group is known to be reactive towards them, often leading to undesired side reactions and decomposition of the Grignard reagent[27][28][29]. The formation of the required Grignard reagent from the corresponding 2-fluoro-5-nitrobenzyl halide would be extremely challenging due to the incompatibility of the nitro functionality. Consequently, this route is not considered a viable option for the synthesis of the target molecule.
Comparative Analysis and Discussion
| Route | Starting Material | Key Transformation | Probable Reducing Agent | Anticipated Yield | Advantages | Disadvantages |
| 1 | 2-Fluoro-5-nitrobenzaldehyde | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | High | Mild reaction conditions, high chemoselectivity, readily available and relatively safe reagent. | Yield of starting aldehyde can vary depending on the synthetic method. |
| 2 | 5-Fluoro-2-nitrophenylacetic Acid | Carboxylic Acid Reduction | Borane (BH₃·THF) | High | High yield of starting material, excellent chemoselectivity of borane for carboxylic acids over nitro groups. | Borane is a hazardous reagent requiring careful handling under anhydrous conditions. |
| 3 | 2-Fluoro-5-nitrobenzyl Halide | Grignard Reaction | N/A | Very Low / Unfeasible | Conceptually direct C-C bond formation. | Nitro group is incompatible with Grignard reagents, making the synthesis of the key intermediate highly problematic. |
Table 1: Comparison of Synthetic Routes to this compound
Both Route 1 and Route 2 appear to be viable pathways for the synthesis of this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the comfort level of the researcher with the required reagents and techniques.
Route 1 , utilizing the reduction of 2-fluoro-5-nitrobenzaldehyde with sodium borohydride, is arguably the more straightforward and safer of the two viable options. The mild reaction conditions and the high selectivity of NaBH₄ make it an attractive choice for both small-scale and larger-scale synthesis. The primary consideration for this route is securing a high-yielding and scalable synthesis of the starting aldehyde.
Route 2 , involving the borane reduction of 5-fluoro-2-nitrophenylacetic acid, also promises a high yield due to the excellent chemoselectivity of borane. However, the handling of borane complexes requires more stringent anhydrous conditions and safety precautions.
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the synthetic routes to this compound.
Conclusion
Based on the analysis of available literature and established chemical principles, the reduction of 2-fluoro-5-nitrobenzaldehyde with sodium borohydride (Route 1) and the reduction of 5-fluoro-2-nitrophenylacetic acid with borane (Route 2) represent the most promising strategies for the synthesis of this compound. Both routes are expected to provide high yields due to the chemoselectivity of the chosen reducing agents. The Grignard-based approach (Route 3) is deemed impractical due to the inherent reactivity of the nitro group with organometallic reagents.
For researchers prioritizing safety and ease of operation, Route 1 is recommended. For situations where the carboxylic acid precursor is more readily available or cost-effective, Route 2 provides a robust alternative, provided the necessary precautions for handling borane are taken. Further experimental validation is required to determine the precise yields and optimal conditions for these transformations.
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A Comparative Guide to the Biological Activity Screening of 2-(2-Fluoro-5-nitrophenyl)ethanol Derivatives
This guide provides a comprehensive framework for the synthesis, screening, and comparative analysis of novel derivatives based on the "2-(2-Fluoro-5-nitrophenyl)ethanol" scaffold. The strategic inclusion of a fluorine atom and a nitro group on the phenyl ring provides a compelling rationale for exploring a range of biological activities. The nitroaromatic moiety is a well-established pharmacophore in various therapeutic agents, while fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2]
This document is structured to guide researchers through a logical, tiered screening cascade, from initial cytotoxicity profiling to targeted functional assays. We will detail the causality behind experimental choices, provide validated protocols, and establish a framework for robust data comparison, enabling the identification of lead candidates for further development.
Rationale and Synthetic Strategy
The core structure, this compound, serves as a versatile starting point for derivatization. The primary hydroxyl group is an ideal handle for introducing diverse functionalities through esterification, etherification, or other coupling reactions. These modifications allow for a systematic exploration of the structure-activity relationship (SAR), probing how changes in lipophilicity, steric bulk, and electronic properties at this position impact biological activity.
General Synthetic Workflow
A library of derivatives can be generated from the parent alcohol. The following diagram outlines a generalized workflow for creating a diverse set of candidate molecules for screening.
Caption: Generalized workflow for synthesizing a derivative library.
A Tiered Approach to Biological Screening
A hierarchical screening strategy is essential for efficiently identifying promising compounds while minimizing resource expenditure. This approach begins with broad toxicity assessments and progresses to more specific, target-oriented assays for active, non-toxic candidates.
Caption: A tiered workflow for screening biological activity.
Tier 1: In Vitro Cytotoxicity Screening
Objective: To determine the concentration at which the derivatives exhibit toxicity to mammalian cells. This is a critical first step to ensure that any observed activity in subsequent assays is not merely a result of general cell death and to establish a safe dose range for further testing.[3] In vitro cytotoxicity assays are widely used in the early stages of drug development for this purpose.[3]
We will compare two common colorimetric assays: MTT and XTT. Both quantify cell viability by measuring the metabolic activity of living cells.[4] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.[4]
Comparison of Cytotoxicity Assays
| Feature | MTT Assay | XTT Assay | Rationale for Choice |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[3][5] | Reduction of yellow XTT to a water-soluble orange formazan product.[5] | The choice depends on workflow needs. XTT is often preferred for higher throughput due to fewer steps. |
| Workflow | Requires an additional step to solubilize the formazan crystals using a detergent (like SDS) or an organic solvent (like DMSO).[5] | The soluble formazan product is measured directly, eliminating the solubilization step.[4] | XTT simplifies the protocol, reduces handling errors, and avoids potential toxicity from solubilizing agents. |
| Sensitivity | Well-established and reliable.[5] | Generally considered more sensitive, especially for high-density cultures or poorly metabolizing cells.[4][5] | For detecting subtle changes in viability or when working with limited cell numbers, XTT may offer an advantage. |
| Endpoint | Endpoint assay. | Can be used for continuous measurements, allowing for kinetic studies.[4] | If monitoring cell viability over time is required, XTT is the superior choice. |
Experimental Protocol: XTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[4][6]
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (background control) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[4]
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to convert the XTT to formazan.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.
Tier 2: Secondary Functional Screening
Based on the common biological activities of nitroaromatic compounds, we propose two parallel screening paths for derivatives that demonstrate low cytotoxicity: antimicrobial activity and enzyme inhibition.[7][8]
A. Antimicrobial Activity Screening
Objective: To determine if the derivatives can inhibit the growth of pathogenic microorganisms.
The Kirby-Bauer disk diffusion test is an excellent qualitative primary screen, while the broth microdilution method provides quantitative Minimum Inhibitory Concentration (MIC) data.[9][10]
| Method | Principle | Data Output | Throughput |
| Kirby-Bauer Test | Antibiotic diffuses from a paper disk into an agar plate seeded with bacteria, creating a zone of inhibition where growth is prevented.[10][11] | Qualitative (Sensitive, Intermediate, Resistant) based on the diameter of the zone of inhibition.[12] | Moderate; suitable for screening multiple compounds against a single organism. |
| Broth Microdilution (MIC Test) | Bacteria are challenged with serial dilutions of a compound in a liquid growth medium in a 96-well plate.[9] | Quantitative (MIC value), defined as the lowest concentration of the compound that prevents visible bacterial growth.[12] | High; ideal for determining the precise potency of multiple compounds. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test derivative in MHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (bacteria in MHB with no compound) and a negative control well (MHB only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
B. Enzyme Inhibition Screening
Objective: To identify derivatives that can inhibit the activity of specific enzymes, which are major targets in drug discovery.[13] Kinases and proteases are particularly relevant classes.[14][15]
Caption: General principle of an enzyme inhibition assay.
Experimental Protocol: General Kinase Inhibition Assay (Luminescent)
This protocol describes a generic, high-throughput assay format, such as the Kinase-Glo® assay, which measures ATP consumption.
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase enzyme, its corresponding substrate, and ATP at optimal concentrations (typically at or near the Kₘ for ATP).
-
Compound Plating: Dispense the test derivatives at various concentrations into a 384-well plate. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) as a negative control.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add a luminescent detection reagent (which measures the amount of remaining ATP). The reagent lyses the cells (if a cellular assay) and generates a luminescent signal proportional to the ATP concentration.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition. Calculate the percent inhibition for each derivative relative to the controls and determine the IC₅₀ value.
Data Summary and Comparative Analysis
All quantitative data should be summarized in tables for clear comparison. This allows for the direct evaluation of derivative performance against each other and against standard reference compounds.
Table 1: Comparative Cytotoxicity Data
| Derivative ID | Structure Modification | IC₅₀ (µM) vs. HEK293 | IC₅₀ (µM) vs. HepG2 |
| Parent Cmpd | -OH | [Experimental Data] | [Experimental Data] |
| Derivative 1 | -OCOCH₃ | [Experimental Data] | [Experimental Data] |
| Derivative 2 | -OCH₂CH₃ | [Experimental Data] | [Experimental Data] |
| Doxorubicin | (Control) | [Reference Data] | [Reference Data] |
Table 2: Comparative Antimicrobial Activity
| Derivative ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Cmpd | [Experimental Data] | [Experimental Data] |
| Derivative 1 | [Experimental Data] | [Experimental Data] |
| Derivative 2 | [Experimental Data] | [Experimental Data] |
| Ciprofloxacin | [Reference Data] | [Reference Data] |
Table 3: Comparative Enzyme Inhibition Data
| Derivative ID | IC₅₀ (µM) vs. Kinase X | IC₅₀ (µM) vs. Protease Y |
| Parent Cmpd | [Experimental Data] | [Experimental Data] |
| Derivative 1 | [Experimental Data] | [Experimental Data] |
| Derivative 2 | [Experimental Data] | [Experimental Data] |
| Staurosporine | [Reference Data] | N/A |
By populating these tables, researchers can begin to establish a structure-activity relationship (SAR), identifying which chemical modifications lead to improved potency and selectivity. This data-driven approach is fundamental to guiding the next cycle of compound design and optimization.
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A Strategic Guide to the Derivatization of 2-(2-Fluoro-5-nitrophenyl)ethanol for Structure-Activity Relationship Studies
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the promising scaffold, 2-(2-Fluoro-5-nitrophenyl)ethanol . Our objective is to present a logical, data-driven approach to exploring the structure-activity relationships (SAR) of this molecule, thereby enabling the optimization of its potential therapeutic properties. We will delve into the rationale behind specific structural modifications, provide detailed experimental protocols for their synthesis, and offer a comparative analysis of the expected outcomes based on established medicinal chemistry principles.
The this compound Scaffold: A Privileged Starting Point
The this compound core represents a compelling starting point for a medicinal chemistry campaign. It combines several key structural features that are frequently found in biologically active molecules:
-
The Phenylethanolamine Backbone: This motif is central to a vast number of adrenergic drugs and other compounds that interact with G protein-coupled receptors (GPCRs).[1] Modifications to this core structure are known to significantly influence receptor selectivity and agonist/antagonist activity.[2]
-
The Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in modern drug design.[3] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating the electronic properties of the molecule.[4][5]
-
The Nitro Group: While sometimes considered a potential liability, the nitro group is a strong electron-withdrawing group that can participate in key binding interactions.[6] Furthermore, it serves as a versatile synthetic handle, allowing for its reduction to an amine, which can then be further functionalized.[7]
This unique combination of features suggests that derivatives of this compound could exhibit a range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[3][8][9]
Strategic Derivatization Workflow
A systematic SAR study of the this compound scaffold should focus on three primary points of diversification: the hydroxyl group , the nitro group , and the aromatic ring . The following workflow outlines a logical progression for generating a focused library of derivatives.
Caption: A logical workflow for the derivatization of this compound.
Derivatization of the Hydroxyl Group: Probing Steric and Lipophilic Effects
The primary alcohol of the parent scaffold is a prime target for modification to explore how changes in steric bulk, lipophilicity, and hydrogen bonding capacity affect biological activity.
Etherification (O-Alkylation)
The synthesis of ether derivatives allows for the introduction of a variety of alkyl and aryl groups, which can probe for additional hydrophobic pockets in the target binding site. The Williamson ether synthesis is a robust and versatile method for this transformation.[10][11]
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification
Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and provides an opportunity to introduce a wide range of substituents. Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a straightforward method.[12][13][14]
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
| Derivative Type | Rationale for Synthesis | Expected Impact on Properties |
| Methyl Ether | Baseline for steric and lipophilic effects. | Increased lipophilicity, loss of H-bond donor. |
| Benzyl Ether | Introduces a larger, hydrophobic group. | Significantly increased lipophilicity and steric bulk. |
| Acetate Ester | Introduces a small, polar group. | Increased polarity, H-bond acceptor. |
| Benzoate Ester | Introduces a larger, aromatic ester. | Increased lipophilicity and potential for π-stacking interactions. |
Derivatization of the Nitro Group: Modulating Electronic Properties and Introducing New Functionalities
The nitro group is a key site for modification. Its reduction to an amine opens up a vast array of subsequent chemical transformations.
Reduction to an Aniline Derivative
The reduction of the aromatic nitro group to an amine is a fundamental transformation that dramatically alters the electronic and physicochemical properties of the molecule, converting a strong electron-withdrawing group into an electron-donating group.[15] This change can have a profound impact on binding affinity and biological activity. Catalytic hydrogenation is often the method of choice for its clean reaction profile.[16]
Experimental Protocol: Nitro Group Reduction
-
In a flask suitable for hydrogenation, dissolve this compound or its derivative (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.
Acylation and Sulfonylation of the Amine
The resulting aniline can be readily acylated or sulfonylated to introduce a diverse range of substituents, which can explore additional binding interactions and modulate the properties of the molecule.
| Derivative Type | Rationale for Synthesis | Expected Impact on Properties |
| Aniline | Introduces a basic, H-bond donating group. | Increased polarity and basicity. |
| Acetamide | Neutralizes the basicity of the amine. | Increased polarity, H-bond donor/acceptor. |
| Benzamide | Introduces a larger, aromatic amide. | Increased lipophilicity and steric bulk. |
| Methanesulfonamide | Introduces a strongly H-bond donating group. | Increased acidity of the N-H bond. |
Bioisosteric Replacement of the Nitro Group
In some cases, the nitro group itself may be associated with toxicity.[9] Therefore, its replacement with a bioisostere, such as a trifluoromethyl group or a boronic acid, can be a valuable strategy to improve the drug-like properties of the molecule while maintaining or enhancing its biological activity.[17][18]
Modification of the Aromatic Ring: Expanding the Scaffold
While derivatization of the hydroxyl and nitro groups should be the primary focus, modification of the aromatic ring can also be explored. The fluorine atom, while generally unreactive in nucleophilic aromatic substitution, can be a handle for certain cross-coupling reactions, although this can be challenging. A more viable strategy might involve Suzuki-Miyaura coupling if a bromo or iodo analogue of the starting material is synthesized. Nickel-catalyzed Suzuki-Miyaura reactions have shown promise for the cross-coupling of aryl fluorides.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluoride
Note: This reaction can be challenging and may require significant optimization.
-
In a glovebox, combine the this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a nickel catalyst such as Ni(cod)₂ (10 mol%), a ligand such as PCy₃ (20 mol%), and a base such as K₃PO₄ (2.0 eq) in a vial.
-
Add a suitable anhydrous solvent, such as toluene or dioxane.
-
Seal the vial and heat the reaction mixture at a high temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis and Future Directions
The derivatization strategies outlined in this guide provide a systematic approach to building a library of compounds based on the this compound scaffold. The biological activity of each derivative should be assessed in relevant in vitro assays (e.g., anticancer cell viability, enzyme inhibition, or receptor binding assays). The resulting data will allow for the construction of a robust SAR model, guiding the design of future generations of more potent and selective compounds.
Caption: The logical relationship between structural modifications and SAR determination.
By systematically exploring the chemical space around this promising scaffold, researchers can unlock its full therapeutic potential. This guide provides the foundational knowledge and practical protocols to embark on this exciting journey of drug discovery.
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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Schafer, A. G., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gupta, G. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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DewWool. (n.d.). Ether Preparation. DewWool. [Link]
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Reggio, P. H., et al. (2001). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. [Link]
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Krátký, M., et al. (2019). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]
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Zanda, M., et al. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Wang, C., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]
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PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. [Link]
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Al-Abdullah, E. S., et al. (2014). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]
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Kristensen, M., et al. (2019). Optimization and Validation of a Derivatization Method With Boron Trifluoride in Ethanol for Analysis of Aromatic Carboxylic Acids in Water. PubMed. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 2-(2-Fluoro-5-nitrophenyl)ethanol Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. "2-(2-Fluoro-5-nitrophenyl)ethanol" represents a key building block embodying this chemical logic. This guide provides an in-depth comparison of its synthesis and reactivity, juxtaposing experimental considerations with the predictive power of in silico modeling. We will explore the synthesis of this target molecule and a key isomer, "2-(4-fluoro-3-nitrophenyl)ethanol," to understand how the relative positions of the fluoro and nitro substituents dictate their chemical behavior.
This document is structured to provide not just protocols and data, but the underlying scientific rationale, empowering you to make informed decisions in your research.
Section 1: Synthetic Pathways and Experimental Considerations
The synthesis of "this compound" and its isomer is a multi-step process that requires careful control of reaction conditions. Here, we propose and compare plausible synthetic routes, starting from commercially available precursors.
Proposed Synthesis of "this compound"
Our proposed synthesis commences with the selective reduction of 2,4-dinitrofluorobenzene.
Step 1: Selective Reduction of 2,4-Dinitrofluorobenzene
The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. For 2,4-dinitrofluorobenzene, the nitro group ortho to the fluorine atom is more sterically hindered and electronically deactivated towards reduction compared to the para nitro group. However, with the appropriate choice of reagents, a selective reduction can be achieved. A well-documented method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid[1]. This method is often preferred over others, like using stannous chloride, which can lead to a mixture of products[1].
Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline [1]
-
Materials: 2,4-dinitrofluorobenzene, iron powder (electrolytic), acetic acid, ethyl acetate.
-
Procedure:
-
A suspension of iron powder (e.g., 2.5 to 4 molar equivalents) in acetic acid is heated to reflux.
-
2,4-dinitrofluorobenzene is added portion-wise to the refluxing suspension.
-
The reaction mixture is maintained at reflux for 1-2 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and filtered to remove excess iron.
-
The filtrate is concentrated, and the residue is extracted with ethyl acetate.
-
The organic extracts are washed, dried, and concentrated to yield 2-fluoro-5-nitroaniline.
-
Step 2: Diazotization of 2-Fluoro-5-nitroaniline and Conversion to this compound
The conversion of the aniline functionality to an ethanol group is a critical transformation. This can be achieved through a diazotization reaction, followed by a nucleophilic substitution with a two-carbon unit. The diazotization of primary aromatic amines is a well-established reaction, typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong mineral acid[2][3]. The resulting diazonium salt is a versatile intermediate.
For the introduction of the 2-hydroxyethyl group, a less common variation of the Sandmeyer reaction is proposed. While classic Sandmeyer reactions introduce halides or cyano groups, modifications can allow for the introduction of other functionalities. Here, we propose the reaction of the diazonium salt with ethylene glycol.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Fluoro-5-nitroaniline, sodium nitrite, concentrated hydrochloric acid, ethylene glycol, ice.
-
Procedure:
-
2-Fluoro-5-nitroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) is added dropwise, maintaining the temperature below 5 °C[2].
-
The reaction is stirred for an additional 30 minutes at 0-5 °C.
-
The cold diazonium salt solution is then added slowly to a solution of ethylene glycol, which can be heated to facilitate the reaction.
-
The reaction progress is monitored by gas evolution (N₂) and TLC.
-
Upon completion, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Caption: Proposed synthetic pathway for this compound.
Comparative Synthesis of "2-(4-Fluoro-3-nitrophenyl)ethanol"
For a meaningful comparison of reactivity, the synthesis of the isomeric "2-(4-Fluoro-3-nitrophenyl)ethanol" is also considered. A plausible route starts from (4-fluoro-3-nitrophenyl)acetic acid.
Experimental Protocol: Synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol
-
Materials: (4-Fluoro-3-nitrophenyl)acetic acid, ethanol, a strong acid catalyst (e.g., H₂SO₄), a reducing agent (e.g., LiAlH₄), diethyl ether or THF.
-
Procedure:
-
Esterification: (4-Fluoro-3-nitrophenyl)acetic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 2-(4-fluoro-3-nitrophenyl)acetate.
-
Reduction: The resulting ester is then reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether or THF. The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.
-
Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
-
Section 2: In Silico Modeling of Key Reactions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect reaction mechanisms, predict reaction barriers, and understand the electronic factors governing reactivity. Here, we outline a comparative in silico study of key reactions involving "this compound" and its isomer.
Choice of Computational Methods
For the modeling of reactions involving fluoro-nitro aromatic compounds, a careful selection of the DFT functional and basis set is crucial for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP , are a good starting point as they often provide a reasonable balance between computational cost and accuracy for organic reactions. For more challenging systems, or to obtain higher accuracy, double-hybrid functionals or range-separated functionals like ωB97X-D can be employed. The M06-2X functional has also shown good performance for main-group chemistry[4].
-
Basis Sets: A double-zeta basis set with polarization functions, such as 6-31G(d,p) , is a common choice for geometry optimizations. For more accurate single-point energy calculations, a larger triple-zeta basis set like 6-311+G(d,p) is recommended to better describe the electronic structure, especially the diffuse functions on anions and in transition states[5].
Software: Commercially available software packages like Gaussian or open-source alternatives such as ORCA are well-suited for these types of calculations.
In Silico Investigation of Key Reactions
We will focus on three key reaction types to compare the reactivity of "this compound" and its isomer, "2-(4-Fluoro-3-nitrophenyl)ethanol".
1. Oxidation of the Ethanol Group
The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. In silico modeling can predict the reaction barriers for different oxidizing agents and provide insights into the reaction mechanism.
Computational Workflow: Modeling Alcohol Oxidation
-
Reactant and Product Optimization: The ground state geometries of the starting alcohol and the final aldehyde/carboxylic acid are optimized using the chosen DFT functional and basis set.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface corresponding to the rate-determining step of the oxidation. This often involves techniques like the Berny algorithm in Gaussian.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and TS) to confirm them as minima (zero imaginary frequencies) or a true transition state (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Reaction Barrier Calculation: The activation energy (reaction barrier) is calculated as the difference in energy between the transition state and the reactants.
Caption: Computational workflow for modeling the oxidation of the ethanol group.
2. Reduction of the Nitro Group
The reduction of the nitro group to an amine is another crucial transformation, opening up avenues for further functionalization. The electronic environment around the nitro group, influenced by the position of the fluorine atom, will affect the ease of this reduction.
3. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution. The position of these substituents will have a profound impact on the regioselectivity and the rate of substitution. DFT calculations can be used to model the addition of a nucleophile to the aromatic ring and predict the stability of the Meisenheimer intermediate and the overall reaction barrier[6].
Comparison of In Silico and Experimental Data
The ultimate goal of in silico modeling is to provide predictions that correlate with experimental reality. The calculated reaction barriers can be compared to experimentally determined reaction rates, and predicted regioselectivities can be compared with product distributions.
| Reaction Type | Target Molecule: this compound | Isomeric Alternative: 2-(4-Fluoro-3-nitrophenyl)ethanol |
| Oxidation of Alcohol | Predicted Activation Energy (kcal/mol) | Predicted Activation Energy (kcal/mol) |
| Experimental Yield/Rate (if available) | Experimental Yield/Rate (if available) | |
| Reduction of Nitro Group | Predicted Activation Energy (kcal/mol) | Predicted Activation Energy (kcal/mol) |
| Experimental Yield/Rate (if available) | Experimental Yield/Rate (if available) | |
| SNAr with Methoxide | Predicted Activation Energy (kcal/mol) for substitution at different positions | Predicted Activation Energy (kcal/mol) for substitution at different positions |
| Predicted Regioselectivity | Predicted Regioselectivity |
Section 3: Conclusion and Future Directions
This guide has provided a comprehensive framework for both the experimental synthesis and the in silico modeling of reactions involving "this compound" and its isomer. By combining these two approaches, researchers can gain a deeper understanding of the structure-reactivity relationships that govern the chemistry of these important building blocks. The proposed synthetic routes offer a practical starting point for accessing these molecules in the laboratory, while the outlined computational workflows provide a roadmap for predicting and rationalizing their chemical behavior.
The synergy between experimental and computational chemistry is a powerful paradigm in modern drug discovery. The ability to predict the reactivity and potential metabolic fate of a molecule before its synthesis can save significant time and resources. Future work in this area could involve the in silico screening of a wider range of reactions and reagents, as well as the application of these computational models to predict the biological activity and toxicity of derivatives of "this compound".
References
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- Gómez-Hervás, M., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(16), 4237-4247.
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
-
PubChem. (n.d.). 1-(2-Nitrophenyl)ethanol. Retrieved from [Link]
- Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4818.
-
ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [Link]
-
ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. [Link]
-
NIH. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. (2023). Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Fluoro-5-nitrophenyl)ethanol
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Fluoro-5-nitrophenyl)ethanol, a compound characterized by its nitroaromatic and fluorinated structure. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The presence of the nitro group on the aromatic ring suggests that this compound should be handled with care, as nitroaromatic compounds can be toxic and environmentally persistent.[1] The electron-withdrawing nature of the nitro group can also contribute to the chemical's reactivity.[1] Therefore, a cautious and informed approach to its disposal is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Inferred Hazards:
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Irritation: May cause skin and eye irritation.[2]
-
Environmental Hazard: Nitroaromatic compounds can be persistent in the environment and harmful to aquatic life.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4] | Minimizes the risk of dermal absorption, which is a potential route of exposure for nitroaromatic compounds. |
| Body Protection | A standard laboratory coat must be worn. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[2] | Reduces the risk of inhaling any vapors or aerosols that may be generated. |
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5][6] Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions.[7]
Key Principles for Segregation and Storage:
-
Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[8][9]
-
Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.[9]
-
Storage Location: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.[6][8] This area should be away from heat, sparks, and incompatible chemicals.[9]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[6][11] Ensure the exterior of the container is clean.[12]
Disposal Workflow
The following workflow outlines the decision-making process and procedural steps for the disposal of this compound. This process is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the collection and disposal of both pure this compound and solutions containing the compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (HDPE or glass)
-
Hazardous waste labels
-
Chemical fume hood
Procedure for Pure/Solid Waste:
-
Work in a Ventilated Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Transfer to Waste Container: Carefully transfer the solid waste into the designated and pre-labeled hazardous waste container. Use a clean spatula or scoop. Avoid generating dust.
-
Secure and Store: Securely cap the container and place it in the satellite accumulation area.
-
Decontaminate: Decontaminate the spatula and any other equipment used for the transfer with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate must be collected as hazardous waste.[11]
Procedure for Liquid/Solution Waste:
-
Segregation is Key: Collect aqueous and organic solvent solutions containing this compound in separate, appropriately labeled waste containers. Do not mix different solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Pouring Waste: Carefully pour the liquid waste into the designated container within a chemical fume hood. Use a funnel to prevent spills.
-
Headspace: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[12]
-
Secure and Store: Tightly cap the container immediately after adding waste and return it to the satellite accumulation area.
Disposal of Empty Containers:
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[10][11]
-
Triple Rinsing: Rinse the container three times with a solvent capable of dissolving the compound (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse should use a volume of solvent equal to about 5-10% of the container's volume. The rinsate must be collected and disposed of as hazardous waste.[11]
-
Deface Label: After triple-rinsing, deface or remove the original chemical label to prevent confusion.[11]
-
Final Disposal: The triple-rinsed container can then typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your local EH&S guidelines.
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14]
-
Hazardous Waste Determination: As a laboratory professional, you are responsible for determining if your chemical waste is hazardous. Given the properties of nitroaromatic compounds, it is prudent to manage this compound as a hazardous waste.[8][11]
-
Waste Manifest: When the waste is collected for off-site disposal, it must be accompanied by a hazardous waste manifest.[15] This document tracks the waste from the point of generation to its final disposal facility.
-
Consult Your EH&S Office: Your institution's Environmental Health & Safety (EH&S) or equivalent department is your primary resource for specific guidance on waste disposal procedures, container labeling, and pickup schedules.[8][16]
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby upholding your commitment to a safe and environmentally responsible laboratory environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Nimc, V. (2026, January 6). Nitro Compounds: Organic Chemistry Essentials. V.Nimc.
- American Chemical Society. Hazardous Waste and Disposal.
- ChemicalBook. (2022, August 11). 2-(2-FLUORO-5-NITROPHENYL)
- ChemicalBook. (2022, August 26). This compound | 1021389-31-0.
- SAFETY D
- National Institutes of Health.
- Fisher Scientific. (2015, May 29).
- Angene Chemical. (2025, October 19).
- NY.Gov. (2016, April 7).
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- Chemical Waste Disposal Guidelines.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds | Organic Process Research & Development.
- Fisher Scientific.
- AK Scientific, Inc. 1-(3-Nitrophenyl)ethanol.
- Sigma-Aldrich. (2025, November 6).
- ETH Zürich. (2020, January). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- UCSF. Chemical Waste | Environment, Health & Safety.
- BLDpharm. 1021389-31-0|this compound.
- EPA. Hazardous Waste Listings.
- UTIA Safety Office. Hazardous Waste Guide.
- GovDelivery. (2025, January 16).
- US EPA. Hazardous Waste.
- US EPA. (2025, May 30).
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Fluoro-5-nitrophenyl)ethanol
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(2-Fluoro-5-nitrophenyl)ethanol, a compound whose unique combination of a fluorinated aromatic ring and a nitro group demands careful consideration. By understanding the underlying chemical principles of its potential hazards, we can implement robust safety protocols that protect both the researcher and the integrity of the research.
Hazard Assessment: Understanding the Reactivity of this compound
Inferred Hazards from Analogous Compounds
| Hazard Classification | Inferred Potential Hazards | Rationale based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Aromatic nitro compounds are known to be toxic.[3][4] Analogs like 1-(2-Nitrophenyl)ethanol are classified as harmful if swallowed or inhaled.[2] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1][2][5][6] | Nitrophenyl ethanols are documented to cause skin and eye irritation.[2][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][5] | Single exposure to similar compounds can lead to respiratory tract irritation.[1][2][5] |
| Chronic Exposure | Potential for systemic effects, including cyanosis and anemia, with prolonged or repeated exposure. | Aromatic nitro-compounds are known to induce methemoglobinemia, leading to cyanosis. |
| Thermal Instability | Risk of violent or explosive decomposition at elevated temperatures or under confinement.[7] | Organic nitro compounds are known to be thermally sensitive and can decompose exothermically.[7] |
| Organofluorine Hazards | While many organofluorine compounds are stable, some can be toxic or have adverse environmental effects.[8][9] Metabolism can potentially release toxic fluoride species.[9] | The carbon-fluorine bond is strong, but metabolic pathways for some fluorinated compounds can produce toxic byproducts.[9][10] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following recommendations are based on the inferred hazards and are designed to provide comprehensive protection.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[11] | Protects against splashes of the chemical which can cause serious eye irritation.[2][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove. | Prevents skin contact, as the compound is likely a skin irritant and can be absorbed through the skin.[5] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. For larger scale operations, chemically resistant coveralls are recommended.[12] | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood, is mandatory. If there is a risk of generating dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[12][13] | Minimizes inhalation of vapors or dust, which may be harmful and cause respiratory irritation.[2][5] |
Operational Plan: From Benchtop to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Experimental Workflow Diagram
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Don the required PPE as outlined in the table above.
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If transferring the compound, do so carefully to prevent spills.
-
When dissolving or reacting the compound, add reagents slowly and monitor the reaction for any signs of an exothermic event.
-
Keep the container tightly closed when not in use.[5]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Collect all waste materials, including contaminated PPE, for proper disposal.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its associated waste can pose a significant risk to the environment and human health.
Waste Management Decision Tree
Caption: Decision tree for the proper disposal of waste contaminated with this compound.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Do not mix waste containing this compound with other waste streams.[14]
-
Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, clearly labeled hazardous waste bag.
-
Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.[14]
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and volume of the waste.
-
-
Storage and Disposal:
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the generation of high-quality, reliable data.
References
-
Angene Chemical. (2025). Safety Data Sheet: 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]. Retrieved from [Link]
-
Wikipedia. (2023). Organofluorine chemistry. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
CanGard. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]
-
Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(4), 437–440. [Link]
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O'Hagan, D. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6349–6387. [Link]
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Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97851, 1-(2-Nitrophenyl)ethanol. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
